[Ala107]-MBP (104-118)
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H104N20O19/c1-35(2)23-45(80-55(94)31-74-56(95)37(5)77-53(92)29-75-57(96)43(19-12-13-21-68)79-52(91)27-69)60(99)85-50(33-89)64(103)82-46(24-36(3)4)61(100)86-49(32-88)63(102)81-44(20-14-22-72-67(70)71)59(98)83-47(25-39-15-8-7-9-16-39)62(101)87-51(34-90)65(104)84-48(26-40-28-73-42-18-11-10-17-41(40)42)58(97)76-30-54(93)78-38(6)66(105)106/h7-11,15-18,28,35-38,43-51,73,88-90H,12-14,19-27,29-34,68-69H2,1-6H3,(H,74,95)(H,75,96)(H,76,97)(H,77,92)(H,78,93)(H,79,91)(H,80,94)(H,81,102)(H,82,103)(H,83,98)(H,84,104)(H,85,99)(H,86,100)(H,87,101)(H,105,106)(H4,70,71,72)/t37-,38-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKMMDDHSZRJTF-NBRSAOMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H104N20O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1493.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to [Ala107]-MBP (104-118): A Non-Competitive Inhibitor of Protein Kinase C
This guide provides a comprehensive technical overview of the synthetic peptide [Ala107]-MBP (104-118), a valuable tool for researchers studying the ubiquitous Protein Kinase C (PKC) signaling pathway. We will delve into its mechanism of action as a non-competitive inhibitor, provide detailed protocols for its characterization and use, and offer insights into the interpretation of experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this specific peptide inhibitor in their work.
Introduction: The Central Role of Protein Kinase C in Cellular Signaling
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses. The activation of PKC is a critical downstream event for numerous signaling pathways initiated by growth factors, hormones, and neurotransmitters. Dysregulation of PKC activity has been implicated in a variety of diseases, making it a significant target for therapeutic intervention.
The PKC family is broadly categorized into three subfamilies based on their activation requirements:
-
Conventional PKCs (cPKCs): Activated by diacylglycerol (DAG) and Ca²⁺.
-
Novel PKCs (nPKCs): Activated by DAG but are Ca²⁺-independent.
-
Atypical PKCs (aPKCs): Activated independently of both DAG and Ca²⁺.
Given the complexity and isoform-specific functions of PKC, the development and characterization of specific inhibitors are paramount for dissecting its roles in health and disease.
[Ala107]-MBP (104-118): A Myelin Basic Protein-Derived Peptide Inhibitor
[Ala107]-MBP (104-118) is a synthetic peptide analog of a fragment of bovine Myelin Basic Protein (MBP). It has been identified as a specific, non-competitive inhibitor of PKC.[1]
Structural and Functional Characteristics
The native MBP (104-118) peptide is a substrate for PKC. However, the strategic substitution of a key amino acid residue transforms it into an inhibitor.
-
Amino Acid Sequence: Gly-Lys-Gly-Ala -Gly-Leu-Ser-Leu-Ser-Arg-Phe-Ser-Trp-Gly-Ala
-
Molecular Weight: 1493.68 g/mol [1]
-
IC₅₀: The half-maximal inhibitory concentration (IC₅₀) for [Ala107]-MBP (104-118) against PKC ranges from 46 to 145 µM.[1]
The critical modification in this peptide is the replacement of Arginine (Arg) at position 107 with Alanine (Ala). Arginine residues are crucial recognition sites for PKC substrate phosphorylation. By substituting this positively charged residue with the neutral, non-polar Alanine, the peptide can still interact with the enzyme but cannot be phosphorylated, leading to inhibition.[1]
Mechanism of Non-Competitive Inhibition
[Ala107]-MBP (104-118) functions as a non-competitive inhibitor with respect to the PKC substrate.[1] This means that the inhibitor does not directly compete with the substrate for binding to the active site. Instead, it is believed to bind to an allosteric site on the enzyme, a location distinct from the substrate-binding pocket. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency, thereby lowering the maximum velocity (Vmax) of the reaction without affecting the Michaelis constant (Km) for the substrate.
It is important to note that while it is non-competitive with the substrate, further kinetic studies would be required to definitively determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.
Experimental Characterization of [Ala107]-MBP (104-118)
To rigorously characterize the inhibitory activity of [Ala107]-MBP (104-118), a combination of in vitro and cell-based assays is recommended.
In Vitro PKC Kinase Assay
An in vitro kinase assay is the primary method for determining the IC₅₀ of an inhibitor and confirming its mechanism of action. Below are protocols for both a traditional radioactive assay and a safer, non-radioactive ELISA-based method.
3.1.1. Radioactive 32P-ATP Kinase Assay (Conceptual Protocol)
This classic method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a PKC substrate.
Step-by-Step Methodology:
-
Prepare Reaction Buffer: A typical buffer would be 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM CaCl₂, and 0.1 mg/mL phosphatidylserine.
-
Set up Reactions: In microcentrifuge tubes, combine the reaction buffer, a known concentration of purified PKC enzyme, and varying concentrations of [Ala107]-MBP (104-118) (from 0 to ~500 µM). Include a "no inhibitor" control.
-
Add Substrate: Add a suitable PKC substrate, such as histone H1 or a synthetic peptide substrate (e.g., Ac-MBP (4-14)).
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubate: Incubate the reactions at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid.
-
Wash: Wash the papers extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
3.1.2. Non-Radioactive ELISA-Based Kinase Assay (Detailed Protocol)
This method offers a safer and more high-throughput alternative to the radioactive assay. It relies on an antibody that specifically recognizes the phosphorylated substrate.
Materials:
-
Purified active PKC enzyme
-
[Ala107]-MBP (104-118)
-
PKC substrate peptide (e.g., a biotinylated version of a known PKC substrate)
-
Streptavidin-coated 96-well plates
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
ATP
-
Phospho-specific primary antibody (recognizes the phosphorylated substrate)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Step-by-Step Methodology:
-
Coat Plate: Add the biotinylated PKC substrate peptide to streptavidin-coated 96-well plates and incubate to allow binding. Wash the plate to remove unbound peptide.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of [Ala107]-MBP (104-118) in the kinase reaction buffer.
-
Set up Kinase Reaction: To each well, add the purified PKC enzyme and the various concentrations of the inhibitor. Include a "no inhibitor" control and a "no enzyme" background control.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubate: Incubate the plate at 30°C for 30-60 minutes.
-
Stop Reaction and Wash: Stop the reaction by adding a solution containing EDTA. Wash the plate multiple times with a wash buffer (e.g., TBS-T) to remove ATP and other reaction components.
-
Primary Antibody Incubation: Add the phospho-specific primary antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash: Wash the plate thoroughly.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash: Wash the plate thoroughly.
-
Develop Signal: Add TMB substrate to each well and incubate until a blue color develops.
-
Stop and Read: Add the stop solution to quench the reaction (color will turn yellow). Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, then plot the percentage of inhibition versus inhibitor concentration to calculate the IC₅₀.
Cell-Based Assay for PKC Inhibition
To assess the efficacy of [Ala107]-MBP (104-118) in a cellular context, a Western blot analysis of a known downstream PKC substrate, such as Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), is a robust method.
Cell Line Selection: Choose a cell line known to have a robust PKC signaling pathway, such as Chinese Hamster Ovary (CHO) cells, HEK293 cells, or a specific cell line relevant to your research area.
Step-by-Step Methodology:
-
Cell Culture and Plating: Culture your chosen cell line to ~80% confluency. Seed the cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal PKC activity, you may serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Pre-treatment: Treat the cells with varying concentrations of [Ala107]-MBP (104-118) for 1-2 hours. A cell-permeable version of the peptide or a suitable delivery agent may be necessary. Include a vehicle control.
-
PKC Activation: Stimulate the cells with a known PKC activator, such as Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 nM for 15-30 minutes). Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated MARCKS (pMARCKS) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total MARCKS and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the pMARCKS signal to the total MARCKS signal and then to the loading control. Compare the level of MARCKS phosphorylation in the inhibitor-treated samples to the PMA-stimulated control to determine the extent of inhibition.
Data Presentation and Interpretation
Tabular Summary of [Ala107]-MBP (104-118) Properties
| Property | Value | Reference |
| Amino Acid Sequence | Gly-Lys-Gly-Ala-Gly-Leu-Ser-Leu-Ser-Arg-Phe-Ser-Trp-Gly-Ala | [1] |
| Molecular Weight | 1493.68 g/mol | [1] |
| Inhibition Type | Non-competitive (with respect to substrate) | [1] |
| IC₅₀ vs. PKC | 46 - 145 µM | [1] |
Visualizing Key Concepts with Graphviz
Caption: Canonical PKC Signaling Pathway.
Caption: Mechanism of Non-Competitive Inhibition.
Caption: Western Blot Workflow for PKC Inhibition.
Conclusion and Future Perspectives
[Ala107]-MBP (104-118) remains a valuable tool for the specific non-competitive inhibition of Protein Kinase C. Its well-defined structure and mechanism of action, stemming from the targeted substitution of a key arginine residue, make it a reliable reagent for both in vitro and cell-based studies. The protocols outlined in this guide provide a robust framework for its characterization and application.
Future research could further elucidate the precise allosteric binding site of [Ala107]-MBP (104-118) on PKC, potentially through structural biology techniques. Additionally, the development of more cell-permeable and potent analogs of this peptide could enhance its utility in cellular and in vivo models, paving the way for a deeper understanding of PKC's role in complex biological systems and its potential as a therapeutic target.
References
-
Su, H. D., Kemp, B. E., Turner, R. S., & Kuo, J. F. (1986). Synthetic myelin basic protein peptide analogs are specific inhibitors of phospholipid/calcium-dependent protein kinase (protein kinase C). Biochemical and Biophysical Research Communications, 134(1), 78–84. [Link]
Sources
Unraveling the Molecular Embrace: A Technical Guide to the Binding Site of [Ala107]-MBP (104-118) on Protein Kinase C
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides an in-depth exploration of the binding interaction between the synthetic peptide, [Ala107]-MBP (104-118), and Protein Kinase C (PKC). While the precise atomic coordinates of this specific complex remain to be fully elucidated by high-resolution structural biology, a wealth of biochemical and structural data allows for a robust understanding of the binding interface. This document will navigate the foundational principles of PKC regulation, the significance of the myelin basic protein (MBP) substrate, and the critical role of the Ala107 substitution. We will then delve into the multi-faceted experimental strategies employed to map this binding site, offering not just procedural outlines but the strategic rationale behind these scientific inquiries. This guide is intended to be a comprehensive resource for researchers seeking to understand, investigate, and potentially modulate this key protein-peptide interaction.
Introduction: The Intricate World of Protein Kinase C Regulation
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central players in a myriad of cellular signaling pathways, governing processes from cell proliferation and differentiation to apoptosis. The activity of PKC is tightly controlled, and a key element of this regulation is an internal pseudosubstrate sequence.[1][2] This region mimics a true substrate but lacks a phosphorylatable serine or threonine, thereby binding to the active site and maintaining the enzyme in an inactive state.[2][3] Activation of PKC, often triggered by second messengers like diacylglycerol (DAG) and Ca2+, induces a conformational change that releases the pseudosubstrate, allowing for the binding and phosphorylation of target proteins.[3]
Myelin basic protein (MBP), a key component of the myelin sheath in the nervous system, is a well-established substrate for PKC.[4] The specific region of MBP spanning residues 104-118 is a primary site of PKC-mediated phosphorylation.[5] Understanding how this substrate, and its analogs, interact with the PKC catalytic domain is paramount for deciphering the intricacies of PKC signaling and for the rational design of therapeutic modulators.
The Significance of [Ala107]-MBP (104-118): From Substrate to Inhibitor
The synthetic peptide [Ala107]-MBP (104-118) is a powerful tool for probing PKC function. It is derived from the native MBP (104-118) sequence but with a critical substitution: the arginine (Arg) at position 107 is replaced by an alanine (Ala). This single amino acid change transforms the peptide from a substrate into a potent, non-competitive inhibitor of PKC, with reported IC50 values in the range of 46-145 µM.[6][7][8][9][10][11]
The rationale behind this inhibitory effect lies in the substrate specificity of PKC. Basic residues, particularly arginine, are crucial recognition elements for PKC substrate binding.[5] By replacing the key arginine at position 107 with a non-basic, sterically smaller alanine, the peptide can still occupy the substrate-binding cleft but cannot be phosphorylated. This effectively sequesters the enzyme in an inactive state, preventing it from acting on its natural substrates.
Mapping the Binding Site: A Multi-pronged Approach
Elucidating the precise binding site of [Ala107]-MBP (104-118) on PKC requires a combination of experimental techniques. While a definitive co-crystal structure is the gold standard, its absence necessitates a convergent approach, integrating data from various methodologies to build a comprehensive model of the interaction.
The Substrate Binding Cleft: Insights from Structural Homology
The crystal structure of PKCι in complex with a substrate peptide from Par-3 provides a foundational understanding of how PKC recognizes its substrates.[6] This structure reveals that the peptide binds in an elongated groove formed by the N- and C-lobes of the kinase domain.[6] This provides a strong framework for hypothesizing the binding mode of [Ala107]-MBP (104-118). It is highly probable that the peptide occupies this same substrate-binding cleft.
Caption: Workflow for Fluorescence Polarization Assay.
ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding. [1][5][12][13][14] Experimental Protocol: Isothermal Titration Calorimetry
-
Sample Preparation: Prepare solutions of purified PKC and [Ala107]-MBP (104-118) in the same dialysis buffer to minimize heat of dilution effects.
-
Instrument Setup: Load the PKC solution into the sample cell of the calorimeter and the peptide solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the peptide into the PKC solution while monitoring the heat released or absorbed.
-
Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot this against the molar ratio of peptide to protein and fit the data to a suitable binding model to extract the thermodynamic parameters. [5][12]
Structural and Biophysical Methods for Site Identification
By systematically mutating residues in the putative substrate-binding cleft of PKC and assessing the impact on the binding of [Ala107]-MBP (104-118), one can identify the key amino acids involved in the interaction.
Experimental Protocol: Site-Directed Mutagenesis and Binding Analysis
-
Mutant Generation: Create a series of PKC mutants with single amino acid substitutions in the predicted substrate-binding groove using standard molecular biology techniques.
-
Protein Expression and Purification: Express and purify the wild-type and mutant PKC proteins.
-
Binding Affinity Measurement: Determine the binding affinity of [Ala107]-MBP (104-118) to each mutant using FP or ITC as described above.
-
Data Interpretation: A significant change in binding affinity for a particular mutant compared to the wild-type protein indicates that the mutated residue is important for the interaction.
NMR spectroscopy is a powerful tool for mapping protein-peptide interaction surfaces in solution. [11][15]Chemical shift perturbation (CSP) mapping is a particularly useful technique. [8][9][16][17][18] Experimental Protocol: NMR Chemical Shift Perturbation Mapping
-
Sample Preparation: Prepare a sample of ¹⁵N-labeled PKC.
-
HSQC Spectra Acquisition: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the labeled PKC. This spectrum provides a unique signal for each backbone amide proton.
-
Titration: Titrate unlabeled [Ala107]-MBP (104-118) into the PKC sample and acquire a series of HSQC spectra at different peptide concentrations.
-
Data Analysis: Identify the amide peaks in the PKC spectrum that shift or broaden upon addition of the peptide.
-
Mapping: Map these perturbed residues onto the three-dimensional structure of PKC. The residues that experience the most significant changes are likely to be at or near the binding interface. [8][18]
Caption: Workflow for NMR Chemical Shift Perturbation Mapping.
This technique uses a photoreactive version of the peptide to create a covalent bond with the protein at the binding site upon exposure to UV light. Subsequent proteolysis and mass spectrometry can then identify the cross-linked residues. [10][19][20][21] Experimental Protocol: Photoaffinity Labeling
-
Probe Synthesis: Synthesize a version of [Ala107]-MBP (104-118) that incorporates a photoreactive crosslinker (e.g., benzophenone) at a specific position.
-
Binding and Crosslinking: Incubate the photoreactive peptide with PKC and then expose the mixture to UV light to induce covalent crosslinking.
-
Proteolysis: Digest the cross-linked complex with a protease (e.g., trypsin).
-
Mass Spectrometry: Analyze the resulting peptide fragments by mass spectrometry to identify the peptide from PKC that is covalently attached to the photoaffinity probe. This identifies the region of PKC in close proximity to the binding site. [19][21]
Data Summary and Interpretation
The following table summarizes the expected outcomes and interpretations from the described experimental approaches.
| Technique | Primary Data Output | Key Information Gained |
| In Vitro Kinase Assay | IC50 value | Quantifies the inhibitory potency of the peptide. |
| Fluorescence Polarization | Kd (dissociation constant) | Measures the binding affinity between the peptide and PKC. |
| Isothermal Titration Calorimetry | Kd, n, ΔH, ΔS | Provides a complete thermodynamic profile of the binding interaction. |
| Site-Directed Mutagenesis | Changes in Kd for mutants | Identifies specific PKC residues critical for peptide binding. |
| NMR CSP Mapping | Chemical shift perturbations | Maps the peptide binding interface on the surface of PKC in solution. |
| Photoaffinity Labeling | Identity of cross-linked peptides | Pinpoints the specific region(s) of PKC in close proximity to the bound peptide. |
Conclusion and Future Directions
The convergence of data from biochemical, biophysical, and structural-mimicry approaches provides a detailed and compelling model of the binding site of [Ala107]-MBP (104-118) within the catalytic cleft of Protein Kinase C. While the quest for a high-resolution co-crystal structure remains a paramount objective, the methodologies outlined in this guide empower researchers to rigorously interrogate this interaction. A thorough understanding of this binding interface is not merely an academic exercise; it is the bedrock upon which the rational design of novel, specific, and potent PKC modulators can be built, with profound implications for therapeutic intervention in a host of human diseases. Future efforts should focus on applying these techniques to different PKC isoforms to understand the determinants of isoform-specific inhibition.
References
-
Biorad. (n.d.). Isothermal Titration Calorimetry (ITC). Biorad.com. Retrieved from [Link]
- Moerke, N. J. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Current Protocols in Chemical Biology, 1(1), 1–15.
- Park, S.-H., & Raines, R. T. (2003). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions. In H. Fu (Ed.), Protein-Protein Interactions: Methods and Protocols (pp. 161–166). Humana Press.
- Turner, R. S., Kemp, B. E., Su, H., & Kuo, J. F. (1985). Substrate specificity of phospholipid/Ca2+-dependent protein kinase as probed with synthetic peptide fragments of the bovine myelin basic protein. The Journal of Biological Chemistry, 260(21), 11503–11507.
- Newton, A. C. (1995). Protein Kinase C: Structure, Function, and Regulation. Journal of Biological Chemistry, 270(48), 28495-28498.
- Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combinatorial chemistry & high throughput screening, 6(2), 167–176.
- Xu, X. P., et al. (2008). Catalytic domain crystal structure of protein kinase C-θ (PKCθ). Journal of Biological Chemistry, 283(52), 36588-36596.
-
Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres.com. Retrieved from [Link]
- Springer Nature. (2017). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions. Springer Protocols.
- Zhang, Y., & Wang, Z. (2017). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. In Methods in Molecular Biology (Vol. 1647, pp. 119-126). Humana Press.
-
University of Leicester. (n.d.). Isothermal titration calorimetry to measure protein/peptide/lipid interactions. .le.ac.uk. Retrieved from [Link]
- Rubin, J. R., Silnitsky, J., & Qvit, N. (2023). An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions. International Journal of Molecular Sciences, 24(24), 17406.
- Wu, H., et al. (2012).
- Xu, Z. B., et al. (2004). Catalytic domain crystal structure of protein kinase C-theta (PKCtheta). Journal of Biological Chemistry, 279(48), 50401-50409.
-
University of Leicester. (2012, October 31). Chemical Shift Mapping. Le.ac.uk. Retrieved from [Link]
- PanVera Corporation. (2002). Protein Kinase C Assay Kits Protocol.
- Abcam. (2017, April 12). ab139437 PKC Kinase Activity Assay Kit.
- Donald, L. J., et al. (2007). Rapid Protein-Ligand Costructures Using Chemical Shift Perturbations. Journal of the American Chemical Society, 129(16), 4933-4941.
- Zuiderweg, E. R. (2002). Mapping protein-protein interactions in solution by NMR spectroscopy. Biochemistry, 41(1), 1-7.
- Nominé, Y., et al. (2019). High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry. In Methods in Molecular Biology (Vol. 2025, pp. 231-247). Humana Press.
- McKercher, M. A., & Wuttke, D. S. (2017). NMR Chemical Shift Mapping of SH2 Peptide Interactions. In Methods in Molecular Biology (Vol. 1555, pp. 223-236). Humana Press.
- Zerihun, M. B., Rubin, J. R., Silnitsky, J., & Qvit, N. (2023). An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions. International Journal of Molecular Sciences, 24(24), 17406.
- Parsons, M., et al. (2024). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. STAR protocols, 5(3), 102439.
- Lohr, F., et al. (2005). Automated evaluation of chemical shift perturbation spectra: New approaches to quantitative analysis of receptor-ligand interaction NMR spectra. Journal of Biomolecular NMR, 32(3), 223-241.
- Harauz, G., et al. (2009). Fuzzy complexes of myelin basic protein: NMR spectroscopic investigations of a polymorphic organizational linker of the central nervous system. Biochemical Society Transactions, 37(Pt 5), 925-929.
- Millipore. (n.d.). Myelin Basic Protein. EMD Millipore.
- Beyermann, M., et al. (2003). Characterization of peptide-protein interactions using photoaffinity labeling and LC/MS. Analytical and Bioanalytical Chemistry, 377(7-8), 1144-1153.
- Dal-Pozzo, A., et al. (1990). Probing the peptide binding site of the cAMP-dependent protein kinase by using a peptide-based photoaffinity label. The Journal of Biological Chemistry, 265(34), 21099-21104.
- Dal-Pozzo, A., et al. (1990). Probing the peptide binding site of the cAMP-dependent protein kinase by using a peptide-based photoaffinity label. The Journal of Biological Chemistry, 265(34), 21099-21104.
- Margetson, D. S., & Moore, G. R. (1986). N.m.r. studies of myelin basic protein. Conformation of a peptide that is an antigenic determinant for B-cell reactivity. The Biochemical journal, 240(1), 11–17.
- Zerihun, M. B., Rubin, J. R., Silnitsky, J., & Qvit, N. (2023). An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions. International Journal of Molecular Sciences, 24(24), 17406.
- Gloor, S. L., et al. (2005). Identification of Compounds that Inhibit the Kinase Activity of Leucine-rich Repeat Kinase 2. Journal of Neurochemistry, 95(5), 1309-1318.
- Petoukhov, M. V., et al. (2020). Comprehensive Atlas of the Myelin Basic Protein Interaction Landscape. Biomolecules, 10(12), 1667.
- Ahmed, M. A., et al. (2010). Solid-State NMR Spectroscopy of Membrane-Associated Myelin Basic Protein—Conformation and Dynamics of an Immunodominant Epitope. Biophysical Journal, 98(5), 833-841.
- Chapman, B. E., & Moore, W. J. (1978). Conformation of Myelin Basic Protein and Its Role in Myelin Formation. Australian Journal of Chemistry, 31(10), 2367-2385.
- Covy, J. P., & Giasson, B. I. (2009). The G2019S Pathogenic Mutation Disrupts Sensitivity of Leucine-Rich Repeat Kinase 2 to Manganese Kinase Inhibition. Journal of Neurochemistry, 110(2), 528-538.
- Beyermann, M., et al. (2003). Characterization of peptide-protein interactions using photoaffinity labeling and LC/MS. Analytical and Bioanalytical Chemistry, 377(7-8), 1144-1153.
- Agnel, M., et al. (2002). Structure and Function of CLCA Proteins. Physiological Reviews, 82(1), 243-282.
Sources
- 1. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 2. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Substrate recognition mechanism of atypical protein kinase Cs revealed by the structure of PKCι in complex with a substrate peptide from Par-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. NMR Chemical Shift Mapping of SH2 Peptide Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. Automated evaluation of chemical shift perturbation spectra: New approaches to quantitative analysis of receptor-ligand interaction NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probing the peptide binding site of the cAMP-dependent protein kinase by using a peptide-based photoaffinity label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N.m.r. studies of myelin basic protein. Conformation of a peptide that is an antigenic determinant for B-cell reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Fuzzy complexes of myelin basic protein: NMR spectroscopic investigations of a polymorphic organizational linker of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protein-nmr.org.uk [protein-nmr.org.uk]
- 17. bionmr.unl.edu [bionmr.unl.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Probing the peptide binding site of the cAMP-dependent protein kinase by using a peptide-based photoaffinity label - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization of peptide-protein interactions using photoaffinity labeling and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
[Ala107]-MBP (104-118): A Technical Guide to its Modulation of Signal Transduction Pathways for Immunotherapy
Abstract: This technical guide provides an in-depth examination of [Ala107]-MBP (104-118), a synthetic analog of Myelin Basic Protein (MBP) peptide 104-118. As an Altered Peptide Ligand (APL), it represents a sophisticated class of immunomodulators designed to recalibrate aberrant T-cell responses implicated in autoimmune diseases such as multiple sclerosis. We will dissect its dual-action mechanism, beginning with its direct biochemical role as a non-competitive inhibitor of Protein Kinase C (PKC) and extending to its more nuanced function in altering T-cell receptor (TCR) signal transduction. This document will explore the molecular basis of how the substitution of a single amino acid—Arginine to Alanine at position 107—transforms an immunogenic peptide into a modulator capable of inducing T-cell antagonism and immune deviation. Detailed experimental workflows and data interpretation frameworks are provided for researchers and drug development professionals aiming to investigate and harness the therapeutic potential of APLs in signal transduction.
Introduction: The Rationale for Altered Peptide Ligands in Autoimmunity
Myelin Basic Protein (MBP) is a critical component of the myelin sheath that insulates nerve fibers in the central nervous system (CNS). In autoimmune demyelinating diseases like multiple sclerosis (MS), MBP is a primary target of the immune system. T-cells that mistakenly recognize MBP fragments as foreign antigens can initiate an inflammatory cascade, leading to myelin destruction and neurological damage.[1][2] The peptide fragment encompassing amino acids 104-118 of MBP is an immunodominant epitope, frequently recognized by pathogenic T-cells in MS patients.[1][3]
Traditional immunosuppressive therapies act broadly, which can compromise the body's ability to fight infections. A more targeted approach involves re-educating the specific T-cells that drive the autoimmune response. This is the conceptual basis for Altered Peptide Ligand (APL) therapy.[4] APLs are synthetic peptides derived from native T-cell epitopes but contain specific amino acid substitutions.[5] These modifications can profoundly change the nature of the interaction with the T-cell receptor (TCR), leading to a range of outcomes from partial activation to complete functional inactivation (anergy) or antagonism.[6][7]
[Ala107]-MBP (104-118) is an APL where the arginine at position 107 of the native MBP(104-118) sequence is replaced by an alanine.[8] This seemingly minor change has significant consequences for its biological activity, converting it from a T-cell activator into a potent modulator of intracellular signaling pathways.
Part 1: Molecular Profile and Primary Biochemical Activity
Structural Modification
The defining feature of [Ala107]-MBP (104-118) is the single amino acid substitution within the core sequence. This change from a large, positively charged Arginine (R) to a small, neutral Alanine (A) alters the peptide's interaction with its molecular targets.
-
Native Sequence (Bovine MBP 104-118): Gly-Lys-Gly-Arg -Gly-Leu-Ser-Leu-Ser-Arg-Phe-Ser-Trp-Gly-Ala
-
Altered Peptide Ligand ([Ala107]-MBP 104-118): Gly-Lys-Gly-Ala -Gly-Leu-Ser-Leu-Ser-Arg-Phe-Ser-Trp-Gly-Ala[8]
Biochemical Activity: Protein Kinase C Inhibition
Beyond its role in TCR engagement, [Ala107]-MBP (104-118) has been identified as a non-competitive inhibitor of Protein Kinase C (PKC), a family of enzymes crucial for various signal transduction cascades, including T-cell activation.[8][9][10][11] This inhibitory activity is not unique to the altered peptide; the native MBP (104-118) fragment also inhibits PKC.[12]
| Peptide | Mechanism | IC50 Range (µM) |
| [Ala107]-MBP (104-118) | Non-competitive PKC Inhibition | 46 - 145[8][9][10][13] |
| [Ala113]-MBP (104-118) | Non-competitive PKC Inhibition | 28 - 62[12][13] |
Table 1: Comparative PKC inhibitory activity of MBP (104-118) analogs.
This direct enzymatic inhibition represents a foundational layer of the peptide's immunomodulatory potential, as PKC is a key downstream node in the TCR signaling pathway.
Figure 1: Mechanism of PKC inhibition by [Ala107]-MBP (104-118).
Part 2: Remodeling T-Cell Receptor Signal Transduction
The primary immunomodulatory function of [Ala107]-MBP (104-118) stems from its activity as an APL. When presented by an antigen-presenting cell (APC) via the Major Histocompatibility Complex (MHC), it engages the TCR of an MBP-specific T-cell and initiates a qualitatively different signaling cascade compared to the native peptide.[6]
The Altered TCR Signalosome
Engagement of the TCR by a native agonist peptide typically leads to a robust and sustained signaling cascade. In contrast, APLs can induce a weaker, transient, or incomplete signal.[6][7] This altered signal originates at the very first steps of TCR activation.
-
Altered Phosphorylation: Upon binding, APLs can induce a unique pattern of phosphorylation on the CD3 zeta chains of the TCR complex. This can lead to the inefficient recruitment and activation of the key downstream kinase, ZAP-70.[14]
-
Kinetic Dissociation: The kinetics of the TCR-pMHC interaction are critical. APLs may have a faster off-rate, leading to a signal that is too brief to trigger full T-cell activation.[14]
-
Co-receptor Engagement: The interaction between the TCR and its co-receptors (CD4 or CD8) can be delayed or suboptimal when an APL is the ligand. This has been shown to delay the recruitment and activation of downstream pathways, such as the ERK/MAPK cascade.[15]
This cascade of suboptimal signaling events prevents the T-cell from mounting a full effector response. Instead of proliferating and secreting pro-inflammatory cytokines, the cell may enter a state of anergy or undergo apoptosis.
Figure 2: Comparison of signaling pathways induced by native vs. altered peptide ligand.
Part 3: Immunological Consequences and Therapeutic Potential
The altered signaling cascade triggered by [Ala107]-MBP (104-118) translates into distinct and therapeutically desirable immunological outcomes.
-
T-Cell Antagonism: The peptide can act as a TCR antagonist, meaning it not only fails to activate the T-cell but can also block the activation by the native MBP peptide.[7]
-
Immune Deviation: One of the most significant consequences is the induction of "immune deviation." Instead of promoting a pro-inflammatory Th1 response (characterized by IFN-γ and TNF-α), the APL can skew the T-cell response towards an anti-inflammatory Th2 or regulatory phenotype, characterized by the secretion of cytokines like IL-4 and IL-10.[16][17] This can actively suppress the inflammation driven by pathogenic Th1 cells.
-
Induction of Anergy: Repeated exposure to the APL can render autoreactive T-cells anergic, a state of functional unresponsiveness, effectively removing them from the pathogenic pool.[14]
| Parameter | Response to Native MBP (104-118) | Response to [Ala107]-MBP (104-118) | Therapeutic Implication |
| Proliferation | High | Low / Inhibited[17] | Reduces expansion of autoreactive T-cells |
| IFN-γ (Th1) | High | Low / Suppressed[17] | Dampens pro-inflammatory response |
| TNF-α (Th1) | High | Low / Suppressed[16] | Reduces inflammatory signaling |
| IL-4 / IL-10 (Th2/Treg) | Low | High[16][17] | Promotes anti-inflammatory/regulatory environment |
| Cellular State | Effector Function | Anergy / Antagonism | Inactivates pathogenic T-cells |
Table 2: Summary of differential immunological outcomes.
Part 4: Experimental Workflows for Characterizing APLs
Investigating the effects of [Ala107]-MBP (104-118) requires a suite of well-controlled cellular assays. The following workflows provide robust, self-validating methodologies for researchers.
Workflow 1: Assessing T-Cell Proliferation via CFSE Staining
Causality & Rationale: This assay directly measures the primary hallmark of T-cell activation: clonal expansion. Carboxyfluorescein succinimidyl ester (CFSE) is a cell-permeable dye that covalently labels intracellular proteins. With each cell division, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity. This allows for the precise tracking of cell generations by flow cytometry.[18] A potent APL should not induce proliferation and may inhibit proliferation caused by the native peptide.
Experimental Protocol:
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from MS patients or healthy donors using Ficoll-Hypaque density gradient centrifugation.[3] Alternatively, use established MBP-specific T-cell lines.
-
CFSE Labeling: Resuspend 1x10⁷ cells/mL in PBS. Add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light.
-
Quenching: Quench the reaction by adding 5 volumes of ice-cold culture medium (e.g., RPMI + 10% Fetal Bovine Serum) and incubate on ice for 5 minutes. Wash cells three times with culture medium.
-
Cell Culture: Plate 2x10⁵ CFSE-labeled cells per well in a 96-well U-bottom plate.
-
Stimulation: Add peptides to the desired final concentration (e.g., 1-10 µg/mL).
-
Negative Control: Vehicle (e.g., DMSO) or an irrelevant peptide.
-
Positive Control: Native MBP (104-118) peptide; Phytohemagglutinin (PHA) or anti-CD3/CD28 beads.
-
Test Condition: [Ala107]-MBP (104-118).
-
Antagonism Test: Native MBP (104-118) + [Ala107]-MBP (104-118).
-
-
Incubation: Culture for 4-6 days at 37°C, 5% CO₂.
-
Flow Cytometry: Harvest cells, stain with a viability dye (e.g., 7-AAD) and cell surface markers (e.g., anti-CD3, anti-CD4). Acquire data on a flow cytometer.
-
Analysis: Gate on live, single CD4+ T-cells. Analyze the CFSE histogram to identify distinct peaks corresponding to cell divisions.
Figure 3: Experimental workflow for T-cell proliferation assay using CFSE.
Workflow 2: Characterizing Cytokine Profile via Intracellular Staining
Causality & Rationale: This assay provides a snapshot of the functional polarization of T-cells at the single-cell level. To detect immune deviation, we must measure the key cytokines defining Th1 (IFN-γ) and Th2 (IL-4) subsets. Because cytokines are secreted, a protein transport inhibitor like Brefeldin A is essential. It blocks the Golgi apparatus, causing cytokines to accumulate inside the cell where they can be detected by fluorescently labeled antibodies.[19]
Experimental Protocol:
-
Cell Preparation & Stimulation: Prepare and plate 1x10⁶ PBMCs or T-cells per well. Stimulate with peptides as described in Workflow 1. Use a positive control like PMA/Ionomycin.
-
Incubation: Incubate for 6-12 hours at 37°C, 5% CO₂.
-
Protein Transport Inhibition: For the final 4-6 hours of incubation, add Brefeldin A (e.g., 10 µg/mL) to each well.
-
Surface Staining: Harvest cells and stain for surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) and a viability dye.
-
Fixation and Permeabilization: Wash the cells, then fix and permeabilize them using a commercial kit (e.g., Cytofix/Cytoperm). This step is critical to allow antibodies access to intracellular targets.
-
Intracellular Staining: Stain cells with fluorescently-conjugated antibodies against IFN-γ and IL-4.
-
Flow Cytometry: Wash cells and acquire data on a flow cytometer.
-
Analysis: Gate on live, single CD4+ T-cells. Use bivariate plots (IFN-γ vs. IL-4) to quantify the percentage of Th1, Th2, and non-polarized cells in response to each stimulus.
Conclusion
[Ala107]-MBP (104-118) serves as a paradigm for the rational design of immunotherapeutics. By leveraging a deep understanding of the TCR-pMHC interaction and downstream signaling, this APL transforms a pathogenic T-cell response into a manageable, and potentially therapeutic, one. Its dual capacity to inhibit PKC directly and to qualitatively alter the TCR signaling cascade provides multiple intervention points to quell autoimmune inflammation. The methodologies outlined here provide a clear path for researchers and drug developers to dissect the complex signaling events governed by APLs, paving the way for the next generation of targeted, antigen-specific therapies for autoimmune diseases.
References
A complete list of references with clickable URLs will be generated based on the cited sources.
Sources
- 1. Early activation of CD4+ and CD8+ T lymphocytes by myelin basic protein in subjects with MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myelin basic protein-specific T lymphocytes in multiple sclerosis and controls: precursor frequency, fine specificity, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A restricted T cell response to myelin basic protein (MBP) is stable in multiple sclerosis (MS) patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide-based immunotherapy of autoimmunity: a path of puzzles, paradoxes and possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On Peptides and Altered Peptide Ligands: From Origin, Mode of Action and Design to Clinical Application (Immunotherapy) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Altered peptide ligand-induced partial T cell activation: molecular mechanisms and role in T cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. NB-64-68478-5mg | [Ala107]-MBP (104-118) acetate Neobiotech [neo-biotech.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. pkc inhibitor suppliers USA [americanchemicalsuppliers.com]
- 14. T cell recognition of weak ligands: roles of signaling, receptor number, and affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Altered peptide ligands induce delayed CD8-T cell receptor interaction--a role for CD8 in distinguishing antigen quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Therapeutic effect of an altered peptide ligand derived from heat-shock protein 60 by suppressing of inflammatory cytokines secretion in two animal models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Immunological characterization and therapeutic activity of an altered-peptide ligand, NBI-6024, based on the immunodominant type 1 diabetes autoantigen insulin B-chain (9-23) peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. stemcell.com [stemcell.com]
Introduction: Unveiling the Significance of a Single Residue Substitution in a Key Myelin Basic Protein Fragment
An In-Depth Technical Guide to the Biophysical Properties of the [Ala107]-MBP (104-118) Peptide
Myelin Basic Protein (MBP) is a crucial protein for the structural integrity of the myelin sheath in the central nervous system.[1] Specific fragments of MBP are of significant interest to researchers, particularly in the context of autoimmune diseases like multiple sclerosis and in the study of intracellular signaling pathways. The MBP (104-118) peptide fragment, in particular, has been identified as an important region for protein-protein interactions. This guide focuses on a specific analog of this peptide, [Ala107]-MBP (104-118), where the native arginine residue at position 107 has been substituted with an alanine. This seemingly minor alteration has profound consequences for the peptide's biological activity, transforming it from a potential substrate to a specific inhibitor of a key cellular enzyme, Protein Kinase C (PKC).
This document provides a comprehensive overview of the known biophysical and functional properties of the [Ala107]-MBP (104-118) peptide. It is intended for researchers, scientists, and drug development professionals who are interested in utilizing this peptide as a tool for studying PKC signaling or as a starting point for the development of novel therapeutic agents. We will delve into the rationale behind its design, its mechanism of action, and provide detailed experimental protocols for its thorough biophysical characterization.
The Molecular Landscape: From Wild-Type Substrate to Mutant Inhibitor
The substitution of arginine with alanine at position 107 is a prime example of rational peptide design. Arginine, with its positively charged guanidinium group, is a key recognition element for many protein kinases, including PKC.[2] The consensus phosphorylation site motifs for PKCs typically feature basic amino acids like arginine and lysine N-terminal to the phosphorylated serine or threonine residue.[3][4] The wild-type bovine MBP (104-118) peptide is a substrate for PKC, with arginine residues at positions 107 and 113 being critical for this recognition.[2]
The replacement of the bulky, charged arginine with the small, neutral alanine residue at position 107 dramatically reduces the peptide's affinity as a substrate for PKC.[2] This modification, however, does not abolish its ability to bind to the enzyme. Instead, it transforms the peptide into a non-competitive inhibitor.[5]
| Peptide | Sequence | Role in Relation to PKC |
| Wild-Type MBP (104-118) | GKGRGLSLSR FSWGA | Substrate |
| [Ala107]-MBP (104-118) | GKGRGLSLSA FSWGA | Non-competitive Inhibitor |
Table 1: Comparison of Wild-Type and [Ala107] Mutant MBP (104-118) Peptides. The substitution of Arginine (R) with Alanine (A) at position 107 alters the peptide's interaction with Protein Kinase C.
Functional Profile: A Specific Inhibitor of Protein Kinase C
The primary established function of [Ala107]-MBP (104-118) is its role as a specific, non-competitive inhibitor of Protein Kinase C.[5][6] This inhibitory activity has been quantified, with reported IC50 values in the range of 46-145 µM.[5][6] The non-competitive nature of the inhibition suggests that the peptide does not bind to the active site of PKC in the same manner as the substrate, but rather to an allosteric site, thereby preventing the enzyme from efficiently phosphorylating its substrates.[5]
The specificity of this peptide is a key attribute. Studies have shown that it does not inhibit other kinases such as cyclic AMP-dependent protein kinase or myosin light chain kinase, making it a valuable tool for dissecting PKC-specific signaling pathways.[5]
The PKC Signaling Pathway and the Role of [Ala107]-MBP (104-118)
Protein Kinase C is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[7][8] The activation of conventional and novel PKC isoforms is typically triggered by signals that lead to the production of the second messenger diacylglycerol (DAG).[8][9] Once activated, PKC phosphorylates a wide range of downstream target proteins, initiating a cascade of events that ultimately lead to a specific cellular response.
The [Ala107]-MBP (104-118) peptide acts as a molecular wrench in this machinery. By binding to PKC and inhibiting its catalytic activity, it can be used to block PKC-mediated signaling events, allowing researchers to investigate the specific roles of PKC in various cellular contexts.
Figure 1: Simplified PKC Signaling Pathway and the Point of Inhibition by [Ala107]-MBP (104-118). Receptor activation leads to the production of DAG, which activates PKC. Active PKC then phosphorylates substrate proteins, leading to a cellular response. [Ala107]-MBP (104-118) acts as an inhibitor of active PKC.
Biophysical Properties: An Exploration of Structure and Stability
While the functional aspects of [Ala107]-MBP (104-118) as a PKC inhibitor are documented, a detailed biophysical characterization of the peptide itself is not extensively reported in the literature. Based on studies of the parent MBP protein and other fragments, we can infer some of its likely properties. MBP is an intrinsically disordered protein, suggesting that in aqueous solution, the [Ala107]-MBP (104-118) peptide is likely to exist as a random coil with little stable secondary structure.[10] However, MBP fragments have been shown to adopt α-helical conformations in the presence of lipid membranes or structure-promoting solvents like trifluoroethanol (TFE).[11][12]
The substitution of arginine with alanine could potentially influence the peptide's structural propensities. While arginine can participate in salt bridges that may stabilize certain conformations, its replacement with the helix-promoting alanine might slightly increase the propensity for α-helix formation under certain conditions.[13][14]
A comprehensive biophysical characterization is essential to fully understand the structure-function relationship of this peptide. The following sections outline the key experimental protocols that should be employed for this purpose.
Experimental Protocols for Biophysical Characterization
A standardized workflow is crucial for obtaining a high-purity peptide for biophysical studies.
Figure 2: Standard Workflow for Peptide Synthesis and Purification. A systematic process ensures the production of high-purity peptide suitable for biophysical analysis.
Methodology:
-
Synthesis: The peptide is synthesized using an automated solid-phase peptide synthesizer employing Fmoc chemistry.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the amino acid side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The purity of the peptide is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry to ensure the correct molecular weight.
-
Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain a stable, powdered final product.
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.
Methodology:
-
Sample Preparation: A stock solution of the peptide is prepared in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Data Acquisition: Far-UV CD spectra (190-260 nm) are recorded at a controlled temperature (e.g., 25°C) using a CD spectropolarimeter.
-
Data Analysis: The obtained spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil content.
-
Comparative Analysis: To investigate conformational plasticity, spectra should be recorded under various conditions, including in the presence of TFE or lipid micelles, and compared to the spectra of the wild-type MBP (104-118) peptide.
NMR spectroscopy can provide atomic-level insights into the three-dimensional structure and dynamics of the peptide in solution.
Methodology:
-
Sample Preparation: A concentrated solution (0.5-1 mM) of isotopically labeled (¹⁵N, ¹³C) peptide is prepared in a suitable buffer.
-
Data Acquisition: A series of 2D NMR experiments (e.g., TOCSY, NOESY) are performed to assign the resonances of the peptide's protons.
-
Structure Calculation: The distance restraints derived from the NOESY spectra are used to calculate a family of 3D structures of the peptide.
-
Interaction Studies: NMR can also be used to map the binding interface between the peptide and PKC by observing chemical shift perturbations upon titration of the enzyme.
ITC is the gold standard for measuring the thermodynamics of biomolecular interactions, providing a complete thermodynamic profile of the binding event in a single experiment.
Methodology:
-
Sample Preparation: The [Ala107]-MBP (104-118) peptide and the target PKC isoform are extensively dialyzed against the same buffer to minimize heat of dilution effects.
-
ITC Experiment: The peptide solution is placed in the ITC syringe and titrated into the sample cell containing the PKC solution at a constant temperature.
-
Data Analysis: The heat changes associated with each injection are measured and integrated to generate a binding isotherm. This isotherm is then fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
| Parameter | Description |
| Binding Affinity (Kd) | The dissociation constant, a measure of the strength of the interaction. |
| Stoichiometry (n) | The number of peptide molecules that bind to one molecule of the protein. |
| Enthalpy (ΔH) | The heat change upon binding. |
| Entropy (ΔS) | The change in the randomness of the system upon binding. |
Table 2: Key Thermodynamic Parameters Obtainable from Isothermal Titration Calorimetry. ITC provides a comprehensive understanding of the forces driving the peptide-protein interaction.
Conclusion and Future Directions
The [Ala107]-MBP (104-118) peptide is a valuable molecular tool for the study of Protein Kinase C signaling. Its specificity as a non-competitive inhibitor makes it superior to many small-molecule inhibitors that often suffer from off-target effects. While its primary function is well-established, a comprehensive biophysical characterization is still needed to fully elucidate its structure-function relationship. The experimental protocols outlined in this guide provide a roadmap for such an investigation.
Future research could focus on further optimizing this peptide to enhance its inhibitory potency and cell permeability, potentially leading to the development of novel therapeutic agents for diseases where PKC signaling is dysregulated, such as cancer and inflammatory disorders. A detailed understanding of its biophysical properties will be the cornerstone of these future drug development efforts.
References
-
Su, H. D., Kemp, B. E., Turner, R. S., & Kuo, J. F. (1986). Synthetic myelin basic protein peptide analogs are specific inhibitors of phospholipid/calcium-dependent protein kinase (protein kinase C). Biochemical and Biophysical Research Communications, 134(1), 78–84. [Link]
-
Turner, R. S., Kemp, B. E., Su, H. D., & Kuo, J. F. (1985). Substrate specificity of phospholipid/Ca2+-dependent protein kinase as probed with synthetic peptide fragments of the bovine myelin basic protein. The Journal of biological chemistry, 260(21), 11503–11507. [Link]
-
Nishikawa, K., Toker, A., Johannes, F. J., Songyang, Z., & Cantley, L. C. (1997). Determination of the specific substrate sequence motifs of protein kinase C isozymes. The Journal of biological chemistry, 272(2), 952–960. [Link]
-
The Medical Biochemistry Page. (n.d.). Signal Transduction Pathways: PKC Family. Retrieved from [Link]
-
Newton, A. C. (2010). Protein Kinase C: Poised to Signal. American Journal of Physiology-Endocrinology and Metabolism, 298(3), E395-E402. [Link]
-
Wikipedia. (n.d.). Myelin basic protein. Retrieved from [Link]
-
Harauz, G., Libich, D. S., & Boggs, J. M. (2009). Fuzzy complexes of myelin basic protein: NMR spectroscopic investigations of a polymorphic organizational linker of the central nervous system. Biochemical Society Transactions, 37(Pt 5), 965–970. [Link]
-
Mendz, G. L., Moore, W. J., & Martenson, R. E. (1993). Low-ultraviolet circular dichroism spectroscopy of oligopeptides 1-95 and 96-168 derived from myelin basic protein of rabbit. Archives of biochemistry and biophysics, 304(1), 55–62. [Link]
-
Ahmed, M. A., Polverini, E., & Harauz, G. (2012). Solid-state NMR spectroscopy of membrane-associated myelin basic protein--conformation and dynamics of an immunodominant epitope. Biophysical journal, 99(3), 918–927. [Link]
-
Pace, C. N., & Grimsley, G. R. (2004). A practical peptide synthesis workflow using amino-li-resin. Methods in molecular biology (Clifton, N.J.), 251, 1-8. [Link]
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature protocols, 1(6), 2876–2890. [Link]
- Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR spectroscopy: principles and practice. Academic press.
-
Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213–221. [Link]
-
Raskatov, J. A., & Kosen, P. A. (2008). Lysine and arginine residues do not increase the helicity of alanine-rich peptide helices. Chemical communications (Cambridge, England), (42), 5348–5350. [Link]
Sources
- 1. Myelin basic protein - Wikipedia [en.wikipedia.org]
- 2. Substrate specificity of phospholipid/Ca2+-dependent protein kinase as probed with synthetic peptide fragments of the bovine myelin basic protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PTMScan® Phospho-PKC Substrate Motif [(R/K)(R/K)Xp(S/T)X(R/X)] Kit | Cell Signaling Technology [cellsignal.com]
- 5. Synthetic myelin basic protein peptide analogs are specific inhibitors of phospholipid/calcium-dependent protein kinase (protein kinase C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Signal Transduction PKC Pathways Explained - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 9. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 10. Fuzzy complexes of myelin basic protein: NMR spectroscopic investigations of a polymorphic organizational linker of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Low-ultraviolet circular dichroism spectroscopy of oligopeptides 1-95 and 96-168 derived from myelin basic protein of rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. Lysine and arginine residues do not increase the helicity of alanine-rich peptide helices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Genesis and Application of [Ala107]-MBP (104-118): A Technical Guide for Researchers
Foreword: A Tool Forged in the Crucible of Autoimmunity Research
In the intricate landscape of immunological research, particularly in the study of autoimmune demyelinating diseases like multiple sclerosis (MS), the development of precise molecular tools is paramount. Among these, altered peptide ligands (APLs) have emerged as invaluable assets for dissecting the complexities of T-cell activation and tolerance. This technical guide delves into the history, discovery, and practical application of one such pivotal tool: [Ala107]-MBP (104-118). From its rational design as a Protein Kinase C (PKC) inhibitor to its use in seminal models of autoimmunity, this document serves as an in-depth resource for researchers, scientists, and drug development professionals seeking to leverage this peptide in their work.
The Discovery of a Modulator: Unraveling the Origins of [Ala107]-MBP (104-118)
The story of [Ala107]-MBP (104-118) is intrinsically linked to the broader effort to understand the pathogenesis of multiple sclerosis. A central player in this autoimmune disease is the myelin basic protein (MBP), a key component of the myelin sheath that insulates nerve fibers. In susceptible individuals, T-cells can mistakenly recognize fragments of MBP as foreign, initiating an inflammatory cascade that leads to demyelination and neurological damage.
Early research focused on identifying the specific regions (epitopes) of MBP that are recognized by these autoreactive T-cells. The 104-118 amino acid sequence of bovine MBP was identified as a significant epitope. The logical next step for researchers was to synthesize this peptide and use it to study the autoimmune response both in vitro and in vivo.
A pivotal moment in the development of [Ala107]-MBP (104-118) came with the exploration of altered peptide ligands. The concept of APLs arose from the observation that minor modifications to the amino acid sequence of a T-cell epitope could dramatically alter the T-cell's response, transforming a stimulatory signal into an inhibitory or partial one. This opened the door to designing peptides that could modulate, rather than trigger, an immune response.
A seminal 1986 study by Su et al. described the synthesis and characterization of synthetic peptide analogs of bovine MBP, including [Ala107]-MBP (104-118) and [Ala113]-MBP (104-118).[1] The researchers strategically substituted the arginine residues at positions 107 and 113 with alanine.[1] The rationale behind this substitution was to remove the positive charge of the arginine side chain, which was hypothesized to be a key recognition site for Protein Kinase C (PKC), without drastically altering the overall structure of the peptide. Their experiments confirmed that these alanine-substituted analogs were indeed specific, non-competitive inhibitors of PKC.[1] This discovery was significant because PKC is a crucial enzyme in the signaling cascade that leads to T-cell activation.
This foundational work established [Ala107]-MBP (104-118) not just as an altered peptide ligand of a key autoantigen, but as a specific inhibitor of a critical signaling molecule in the immune response. This dual identity is the cornerstone of its utility as a research tool.
Mechanism of Action: The PKC Inhibition Pathway
To appreciate the utility of [Ala107]-MBP (104-118), it is essential to understand the central role of Protein Kinase C in T-cell activation. When a T-cell receptor (TCR) recognizes its specific antigen presented by an antigen-presenting cell (APC), a cascade of intracellular signaling events is initiated.
This signaling cascade leads to the activation of phospholipase C gamma 1 (PLCγ1), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG, along with calcium, activates members of the Protein Kinase C (PKC) family, with PKCθ being particularly important in T-cells.
Activated PKCθ then phosphorylates a series of downstream targets, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are critical for T-cell proliferation and effector function.
[Ala107]-MBP (104-118) acts as a non-competitive inhibitor of PKC, meaning it binds to a site on the enzyme other than the active site, thereby preventing it from carrying out its signaling function. By inhibiting PKC, the peptide effectively blocks the downstream activation of NF-κB and AP-1, thus preventing the production of pro-inflammatory cytokines and halting the T-cell activation cascade.
Applications in Research: A Versatile Tool for Immunology
The unique properties of [Ala107]-MBP (104-118) make it a valuable tool for a variety of research applications, primarily centered around the study of T-cell biology and autoimmune diseases.
Induction and Modulation of Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for human multiple sclerosis. The disease is induced in susceptible animal strains by immunization with myelin-derived antigens, such as whole MBP or specific encephalitogenic peptides. While the native MBP (104-118) peptide can be used to induce EAE, [Ala107]-MBP (104-118) is often used as a tool to study the modulation of the disease. Researchers can administer the altered peptide ligand before, during, or after disease induction to investigate its therapeutic potential and to dissect the role of PKC in the pathogenesis of EAE.
In Vitro T-Cell Proliferation Assays
A fundamental technique to assess the response of T-cells to an antigen is the proliferation assay. In this assay, T-cells are cultured in the presence of an antigen and antigen-presenting cells. The proliferation of T-cells in response to the antigen is then measured. [Ala107]-MBP (104-118) can be used in these assays to investigate its ability to inhibit the proliferation of MBP-specific T-cells.
Cytokine Release Assays
To further characterize the functional consequences of T-cell activation, researchers can measure the profile of cytokines released into the culture supernatant. Cytokine release assays, such as ELISA or multiplex bead assays, can quantify the levels of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-17) and anti-inflammatory cytokines (e.g., IL-4, IL-10). By treating T-cell cultures with [Ala107]-MBP (104-118), researchers can determine its effect on the cytokine profile and gain insights into its immunomodulatory properties.
Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step methodologies for key experiments utilizing [Ala107]-MBP (104-118). These protocols are intended as a starting point, and optimization may be required depending on the specific experimental setup and cell types used.
T-Cell Proliferation Assay using [Ala107]-MBP (104-118)
This protocol outlines a general procedure for assessing the inhibitory effect of [Ala107]-MBP (104-118) on the proliferation of MBP-specific T-cells.
Materials:
-
MBP-specific T-cell line or freshly isolated peripheral blood mononuclear cells (PBMCs) from an MBP-immunized animal.
-
Antigen-presenting cells (APCs), such as irradiated splenocytes.
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Native MBP (104-118) peptide (positive control).
-
[Ala107]-MBP (104-118) peptide.
-
Scrambled control peptide.
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU).
-
96-well round-bottom culture plates.
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of MBP-specific T-cells at a concentration of 2 x 10⁵ cells/mL in complete RPMI-1640 medium.
-
Prepare a single-cell suspension of irradiated APCs at a concentration of 1 x 10⁶ cells/mL.
-
-
Plate Setup:
-
Add 50 µL of the T-cell suspension to each well of a 96-well plate.
-
Add 50 µL of the APC suspension to each well.
-
-
Peptide Addition:
-
Prepare stock solutions of the native MBP peptide, [Ala107]-MBP (104-118), and the scrambled control peptide in sterile PBS or DMSO. Further dilute the peptides in complete RPMI-1640 medium to the desired working concentrations.
-
Add 100 µL of the peptide solutions to the appropriate wells. A typical concentration range to test for the native peptide is 1-20 µg/mL. For [Ala107]-MBP (104-118), a range of concentrations (e.g., 1, 10, 50, 100 µM) should be tested to determine the IC50.
-
Include the following control groups in triplicate:
-
T-cells + APCs only (negative control)
-
T-cells + APCs + native MBP peptide (positive control)
-
T-cells + APCs + native MBP peptide + varying concentrations of [Ala107]-MBP (104-118)
-
T-cells + APCs + native MBP peptide + scrambled control peptide
-
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Proliferation Measurement:
-
Using [³H]-Thymidine: 18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
Using CFSE: Prior to plating, label the T-cells with CFSE according to the manufacturer's instructions. After incubation, harvest the cells and analyze the dilution of the CFSE signal by flow cytometry.
-
Data Analysis:
-
Calculate the mean counts per minute (CPM) or the percentage of proliferated cells for each condition.
-
Determine the percentage of inhibition of proliferation by [Ala107]-MBP (104-118) compared to the positive control.
-
Plot the percentage of inhibition against the concentration of [Ala107]-MBP (104-118) to determine the IC50 value.
In Vitro Cytokine Release Assay
This protocol describes how to measure the effect of [Ala107]-MBP (104-118) on cytokine production by MBP-specific T-cells.
Materials:
-
Same as for the T-cell proliferation assay.
-
ELISA kits or multiplex bead assay kits for the cytokines of interest (e.g., IFN-γ, IL-2, IL-4, IL-10).
Procedure:
-
Cell Culture Setup:
-
Follow steps 1-3 of the T-cell proliferation assay protocol to set up the cell cultures with the different peptide conditions.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator. The optimal incubation time may vary depending on the cytokine being measured.
-
-
Supernatant Collection:
-
After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the culture supernatants from each well without disturbing the cell pellet.
-
-
Cytokine Measurement:
-
Perform the ELISA or multiplex bead assay according to the manufacturer's instructions to quantify the concentration of the target cytokines in the collected supernatants.
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the experimental samples.
-
Compare the cytokine levels in the [Ala107]-MBP (104-118)-treated groups to the positive and negative control groups.
| Parameter | [Ala107]-MBP (104-118) | Native MBP (104-118) |
| Sequence | GKGA GLSLSRFSWGA | GKGRGLSLSRFSWGA |
| Molecular Weight | ~1493.7 g/mol | ~1550.8 g/mol |
| Mechanism of Action | Non-competitive PKC inhibitor | T-cell receptor agonist |
| Expected T-Cell Proliferation | Inhibitory | Stimulatory |
| Expected Pro-inflammatory Cytokine Production | Reduced | Increased |
Conclusion: A Legacy of Discovery and a Future of Possibilities
From its rational design as a specific PKC inhibitor to its widespread use in elucidating the mechanisms of T-cell activation and autoimmune disease, [Ala107]-MBP (104-118) stands as a testament to the power of peptide engineering in biomedical research. Its ability to uncouple TCR engagement from downstream signaling events has provided invaluable insights into the intricacies of the immune response. As our understanding of the molecular underpinnings of autoimmunity continues to evolve, tools like [Ala107]-MBP (104-118) will undoubtedly remain at the forefront of discovery, enabling researchers to ask ever more precise questions and to develop novel therapeutic strategies for devastating diseases like multiple sclerosis.
References
-
Su HD, Kemp BE, Turner RS, Kuo JF. Synthetic myelin basic protein peptide analogs are specific inhibitors of phospholipid/calcium-dependent protein kinase (protein kinase C). Biochem Biophys Res Commun. 1986 Jan 14;134(1):78-84. [Link]
Sources
A Technical Guide to the Theoretical Basis of [Ala107]-MBP (104-118) Mediated Protein Kinase C Inhibition
Abstract
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the inhibition of Protein Kinase C (PKC) by the synthetic peptide, [Ala107]-MBP (104-118). We will dissect the theoretical basis of its function, moving from the fundamental principles of PKC architecture and regulation to the specific molecular alterations that convert a native substrate sequence into a potent inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols to validate and characterize this and similar peptide-based inhibitors. By synthesizing established biochemical principles with actionable methodologies, this guide serves as a comprehensive resource for investigating PKC-targeted therapeutic strategies.
Protein Kinase C (PKC): A Pivotal Hub in Cellular Signaling and a Key Therapeutic Target
The Protein Kinase C (PKC) family comprises a group of serine/threonine kinases that are central to the transduction of a vast array of cellular signals.[1][2] These enzymes are critical regulators of numerous physiological processes, including cell proliferation, differentiation, apoptosis, and synaptic plasticity.[1][3][4] Given their widespread influence, it is unsurprising that the dysregulation of PKC activity is implicated in a multitude of pathological conditions, ranging from cancer to cardiovascular and neurological disorders.[3][4][5]
PKC isoforms are broadly categorized into three subfamilies based on their activation requirements:
-
Conventional PKCs (cPKC): Isoforms α, βI, βII, and γ are activated by diacylglycerol (DAG) and require calcium (Ca²⁺) for their function.[2]
-
Novel PKCs (nPKC): Isoforms δ, ε, η, and θ are also activated by DAG but are calcium-independent.[2]
-
Atypical PKCs (aPKC): Isoforms ζ and ι/λ do not require DAG or Ca²⁺ for their activation.[2]
This diversity in activation mechanisms allows for fine-tuned regulation of cellular processes. The critical role of PKC in pathophysiology has made it an attractive target for therapeutic intervention.[3][5][6] The development of specific inhibitors for PKC isoforms is an area of intense research, with potential applications in oncology, immunology, and neurology.[1][3][5]
The Molecular Architecture and Autoinhibitory Regulation of PKC
To understand how [Ala107]-MBP (104-118) inhibits PKC, it is essential to first grasp the elegant structural and regulatory mechanisms inherent to the enzyme itself. All PKC isoforms share a common architecture consisting of an N-terminal regulatory domain tethered to a C-terminal catalytic domain.[7][8][9]
The regulatory domain is responsible for keeping the enzyme in a quiescent state. A key feature of this domain is the pseudosubstrate sequence , a short peptide segment that mimics a true substrate but crucially lacks a phosphorylatable serine or threonine residue.[7][10][11] In the inactive state, this pseudosubstrate sequence occupies the substrate-binding cavity of the catalytic domain, effectively blocking its activity.[2][7]
Activation of conventional and novel PKC isoforms is a multi-step process initiated by signals that lead to the production of DAG and, for cPKCs, an increase in intracellular calcium. These second messengers bind to the C1 and C2 domains within the regulatory region, respectively, inducing a profound conformational change.[2][8] This change causes the pseudosubstrate to be expelled from the catalytic site, thereby activating the enzyme and allowing it to phosphorylate its target substrates.[8][12]
Caption: PKC Activation Mechanism.
Myelin Basic Protein (MBP) as a Natural Substrate for PKC
Myelin Basic Protein (MBP) is a crucial structural component of the myelin sheath in the central nervous system.[13] Beyond its structural role, MBP is also a substrate for several protein kinases, including PKC.[13] The phosphorylation of MBP by PKC is thought to play a role in myelin formation and stability.
Studies have identified the region spanning amino acid residues 104-118 of bovine MBP as a primary site of PKC phosphorylation.[14] The sequence of this peptide is: Gly-Lys-Gly-Arg-Gly-Leu-Ser-Leu-Ser-Arg-Phe-Ser-Trp-Gly-Ala. The phosphorylation occurs on the serine residues within this sequence. A critical feature for recognition by PKC is the presence of basic amino acid residues, particularly Arginine (Arg), near the phosphorylation site.[14] Research has shown that both Arginine 107 and Arginine 113 are key specificity determinants for PKC.[14]
The Theoretical Basis of [Ala107]-MBP (104-118) Mediated Inhibition: From Substrate to Pseudosubstrate Mimic
The conversion of the MBP (104-118) substrate peptide into an inhibitor is achieved through a single, strategic amino acid substitution: replacing the Arginine at position 107 with an Alanine (Ala).[15][16] The resulting peptide, [Ala107]-MBP (104-118), has the sequence: Gly-Lys-Gly-Ala-Gly-Leu-Ser-Leu-Ser-Arg-Phe-Ser-Trp-Gly-Ala.[17]
This seemingly minor change has a profound functional consequence. The peptide retains its ability to bind to the substrate-binding site of PKC, but the absence of the critical arginine at position 107 makes it a very poor substrate for phosphorylation.[14] By occupying the active site without being phosphorylated and released, [Ala107]-MBP (104-118) acts as a competitive inhibitor with respect to the substrate.
This mechanism is a classic example of pseudosubstrate inhibition . The modified peptide acts as a mimic of the natural pseudosubstrate domain of PKC, effectively locking the enzyme in an inactive state.
While some sources describe the inhibition as non-competitive, with IC50 values in the range of 46-145 μM, this may be a result of complex kinetics or interaction with a site that allosterically affects substrate binding.[15][17][18][19] However, the most direct theoretical basis, given its derivation from a known substrate and the critical nature of the substituted residue for substrate recognition, points towards a primary mechanism of competitive inhibition at the substrate-binding site.
Caption: Proposed Inhibition Mechanism.
Experimental Validation of [Ala107]-MBP (104-118) Mediated PKC Inhibition
The theoretical framework for the inhibitory action of [Ala107]-MBP (104-118) must be substantiated by rigorous experimental validation. Below are detailed protocols for characterizing the peptide's inhibitory properties.
Experimental Workflow
Caption: Workflow for IC50 Determination.
Protocol 1: Determination of IC50 using the ADP-Glo™ Kinase Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of [Ala107]-MBP (104-118) against a specific PKC isoform. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[20][21]
A. Reagents and Materials:
-
Purified, active PKC enzyme (e.g., PKCα, PKCβ)
-
[Ala107]-MBP (104-118) peptide
-
PKC substrate peptide (e.g., native MBP (104-118) or a generic PKC substrate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)[21]
-
ATP
-
384-well white assay plates
-
Luminometer
B. Step-by-Step Procedure:
-
Prepare [Ala107]-MBP (104-118) Dilutions: Prepare a serial dilution of the inhibitor peptide in kinase buffer. The concentration range should span the expected IC50 (e.g., from 1 µM to 500 µM). Also, prepare a vehicle control (buffer only).
-
Prepare Master Mix: Prepare a master mix containing the PKC substrate and ATP in kinase buffer. The final concentrations should be at or near the Km for each, if known (e.g., 10-100 µM).
-
Set up the Reaction:
-
To the wells of a 384-well plate, add 1 µL of each inhibitor dilution or vehicle control.
-
Add 2 µL of purified PKC enzyme (at a pre-determined optimal concentration) to each well.
-
Initiate the reaction by adding 2 µL of the Substrate/ATP master mix to each well.
-
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Measure Luminescence: Read the plate on a luminometer.
C. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of [Ala107]-MBP (104-118) relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation: Comparative Inhibitory Activity
| Compound | Target | IC50 | Inhibition Type | Reference |
| [Ala107]-MBP (104-118) | PKC | 46 - 145 µM | Non-competitive/Pseudosubstrate | [15][17][18] |
| [Ala113]-MBP (104-118) | PKC | 28 - 62 µM | Non-competitive/Pseudosubstrate | [15] |
| Staurosporine | Pan-Kinase | ~2.7 nM | ATP-competitive | [22] |
| Gö6976 | Conventional PKCs | ~2.3 nM (PKCα) | ATP-competitive | [23] |
Research Applications and Therapeutic Potential
As a specific peptide-based inhibitor, [Ala107]-MBP (104-118) serves as a valuable research tool for dissecting the roles of PKC in various signaling pathways. Its mechanism of action, targeting the substrate-binding site, offers a different approach compared to the more common ATP-competitive inhibitors.
The link between PKC, myelin, and neurological function suggests that inhibitors of this nature could have therapeutic potential. Dysregulation of PKC has been implicated in demyelinating diseases like Multiple Sclerosis, where modulating its activity could be beneficial.[24][25] Furthermore, the involvement of PKC in synaptic plasticity and neuronal signaling opens avenues for its investigation in other neurodegenerative and psychiatric disorders.[3][4][6][26] While the peptide nature of [Ala107]-MBP (104-118) presents challenges for in vivo delivery, it serves as an important lead compound for the development of more drug-like small molecule mimetics.
Conclusion
The synthetic peptide [Ala107]-MBP (104-118) represents a well-defined example of rational inhibitor design. By modifying a key recognition residue within a natural substrate sequence, a potent pseudosubstrate inhibitor of Protein Kinase C was created. Its mechanism, rooted in the fundamental principles of PKC autoinhibition, provides a clear theoretical basis for its function. The experimental protocols detailed herein offer a robust framework for researchers to validate its activity and explore its potential as both a research tool and a foundation for future therapeutic development. Understanding the molecular intricacies of such inhibitors is paramount as the scientific community continues to target the complex signaling networks governed by PKC in health and disease.
References
-
Gschwendt, M., et al. (1990). A Pseudosubstrate Peptide Inhibits Protein Kinase C-mediated Phosphorylation in Permeabilized Rat-1 Cells. FEBS Letters, 261(1), 147-150. [Link]
-
Turner, R. S., et al. (1985). Substrate Specificity of phospholipid/Ca2+-dependent Protein Kinase as Probed With Synthetic Peptide Fragments of the Bovine Myelin Basic Protein. Journal of Biological Chemistry, 260(21), 11503-11510. [Link]
-
Open Exploration Publishing. (2023). Unlocking the therapeutic potential of protein kinase inhibitors in neurodegenerative and psychiatric disorders. Open Exploration Publishing. [Link]
-
Parissenti, A. M., et al. (2004). Pseudosubstrate-independent autoinhibition of human protein kinase C α. Proceedings of the American Association for Cancer Research, 45. [Link]
-
Bio-protocol. (2016). PKC-θ in vitro Kinase Activity Assay. Bio-protocol, 6(20), e1969. [Link]
-
Yamamoto, T., et al. (2009). Biochemical Assays for Multiple Activation States of Protein Kinase C. Nature Protocols, 4(6), 835-843. [Link]
-
Wikipedia. Protein kinase C. Wikipedia. [Link]
-
Patsnap Synapse. (2024). What are PKC inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Portland Press. (2021). Conventional protein kinase C in the brain: repurposing cancer drugs for neurodegenerative treatment?. Neuronal Signaling, 5(3). [Link]
-
Frontiers. (2022). A selective review of inhibitors of protein kinase C gamma: a neuroplasticity-related common pathway for psychiatric illness. Frontiers in Psychiatry, 13, 947414. [Link]
-
ResearchGate. (2023). Unlocking the therapeutic potential of protein kinase inhibitors in neurodegenerative and psychiatric disorders. ResearchGate. [Link]
-
Bentham Science. (2014). Protein Kinase C Pharmacology: Perspectives on Therapeutic Potentials as Antidementic and Cognitive Agents. Current Pharmaceutical Design, 20(24), 3857-3871. [Link]
-
Pears, C. J., et al. (1990). Mutagenesis of the pseudosubstrate site of protein kinase C leads to activation. European Journal of Biochemistry, 194(1), 89-94. [Link]
-
Su, H. D., et al. (1986). Synthetic myelin basic protein peptide analogs are specific inhibitors of phospholipid/calcium-dependent protein kinase (protein kinase C). Biochemical and Biophysical Research Communications, 134(1), 78-84. [Link]
-
Ananthanarayanan, B., et al. (2003). ATP competitive protein kinase C inhibitors demonstrate distinct state-dependent inhibition. Journal of Biological Chemistry, 278(31), 28439-28446. [Link]
-
Newton, A. C. (2003). Protein Kinase C: Structural and Spatial Regulation by Phosphorylation, Cofactors, and Macromolecular Interactions. Chemical Reviews, 103(11), 4283-4302. [Link]
-
Ananthanarayanan, B., et al. (2011). ATP Competitive Protein Kinase C Inhibitors Demonstrate Distinct State-Dependent Inhibition. PLoS ONE, 6(10), e26198. [Link]
-
Parissenti, A. M., et al. (2002). Inhibition of protein kinase C catalytic activity by additional regions within the human protein kinase Calpha-regulatory domain lying outside of the pseudosubstrate sequence. Biochemical Journal, 362(Pt 2), 345–353. [Link]
-
MDPI. (2021). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. International Journal of Molecular Sciences, 22(12), 6481. [Link]
-
Steinberg, S. F. (2008). Structural Basis of Protein Kinase C Isoform Function. Physiological Reviews, 88(4), 1341–1378. [Link]
-
Newton, A. C. (1995). Protein Kinase C: Structure, Function, and Regulation. Journal of Biological Chemistry, 270(48), 28495-28498. [Link]
-
ResearchGate. (2011). ATP Competitive Protein Kinase C Inhibitors Demonstrate Distinct State-Dependent Inhibition. ResearchGate. [Link]
-
Schvartz, I., et al. (1998). Demyelination induced by protein kinase C-activating tumor promoters in aggregating brain cell cultures. Journal of Neuroscience Research, 51(3), 392-404. [Link]
-
MDPI. (2024). Disclosing the Novel Protective Mechanisms of Ocrelizumab in Multiple Sclerosis: The Role of PKC Beta and Its Down-Stream Targets. International Journal of Molecular Sciences, 25(16), 8847. [Link]
-
MDPI. (2021). An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions. International Journal of Molecular Sciences, 22(19), 10793. [Link]
-
MDPI. (2024). Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification. International Journal of Molecular Sciences, 25(15), 7958. [Link]
-
National Institutes of Health. (2013). Protein Kinase C Pharmacology: Refining the Toolbox. Pharmacological Reviews, 65(3), 883–910. [Link]
-
MDPI. (2021). Protein Kinase C Activation Drives a Differentiation Program in an Oligodendroglial Precursor Model through the Modulation of Specific Biological Networks. International Journal of Molecular Sciences, 22(16), 8893. [Link]
-
American Association for Cancer Research. (2006). Development and Validation of a Drug Activity Biomarker that Shows Target Inhibition in Cancer Patients Receiving Enzastaurin, a Novel Protein Kinase C-β Inhibitor. Clinical Cancer Research, 12(11), 3408-3415. [Link]
-
National Institutes of Health. (2022). Pharmacophore modeling, docking and molecular dynamics simulation for identification of novel human protein kinase C beta (PKCβ) inhibitors. Journal of Biomolecular Structure and Dynamics, 40(18), 8205–8219. [Link]
-
Vartanian, T., et al. (1994). Protein kinase C activity modulates myelin gene expression in enriched oligodendrocytes. Journal of Cell Biology, 125(6), 1353-1364. [Link]
-
MDPI. (2024). Protein Kinase C (PKC) in Neurological Health: Implications for Alzheimer's Disease and Chronic Alcohol Consumption. International Journal of Molecular Sciences, 25(5), 2959. [Link]
Sources
- 1. What are PKC inhibitors and how do they work? [synapse.patsnap.com]
- 2. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Unlocking the therapeutic potential of protein kinase inhibitors in neurodegenerative and psychiatric disorders [explorationpub.com]
- 4. mdpi.com [mdpi.com]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein kinase C - Wikipedia [en.wikipedia.org]
- 8. Structural Basis of Protein Kinase C Isoform Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mutagenesis of the pseudosubstrate site of protein kinase C leads to activation. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Substrate specificity of phospholipid/Ca2+-dependent protein kinase as probed with synthetic peptide fragments of the bovine myelin basic protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthetic myelin basic protein peptide analogs are specific inhibitors of phospholipid/calcium-dependent protein kinase (protein kinase C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions | MDPI [mdpi.com]
- 17. rndsystems.com [rndsystems.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. apexbt.com [apexbt.com]
- 20. promega.de [promega.de]
- 21. promega.com [promega.com]
- 22. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Demyelination induced by protein kinase C-activating tumor promoters in aggregating brain cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Frontiers | A selective review of inhibitors of protein kinase C gamma: a neuroplasticity-related common pathway for psychiatric illness [frontiersin.org]
An In-Depth Technical Guide to Exploring the Structural Analogues of [Ala107]-MBP (104-118)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myelin Basic Protein (MBP) and its peptide fragments are central to the immunopathology of multiple sclerosis (MS), an autoimmune disorder characterized by demyelination in the central nervous system (CNS).[1][2] The MBP (104-118) peptide fragment, and specifically its analogue with an alanine substitution at position 107, [Ala107]-MBP (104-118), have garnered significant attention for their immunomodulatory properties and potential as therapeutic agents.[3][4] This guide provides a comprehensive technical overview of the methodologies and scientific rationale behind the exploration of structural analogues of [Ala107]-MBP (104-118). We will delve into the design principles for creating these altered peptide ligands (APLs), detail the synthetic and purification strategies, outline a suite of biophysical and immunological characterization techniques, and discuss their therapeutic implications. This document is intended to serve as a practical resource for researchers actively engaged in the development of novel immunotherapies for autoimmune diseases.
Introduction: The Immunological Landscape of Myelin Basic Protein in Multiple Sclerosis
Multiple sclerosis is an autoimmune disease where the body's own immune system mistakenly attacks the myelin sheath, the protective covering of nerve fibers in the CNS.[1][2] T-cell recognition of myelin antigens is a key event in the pathogenesis of MS.[5] Among the various myelin proteins, MBP is a major autoantigen, and several immunodominant epitopes within MBP have been identified.[6] The peptide fragment spanning amino acids 104-118 of MBP is one such critical epitope.
The interaction between a T-cell receptor (TCR), a peptide antigen, and a major histocompatibility complex (MHC) molecule is the cornerstone of the adaptive immune response.[5] In MS, it is hypothesized that T-cells recognizing MBP peptides presented by MHC molecules become activated and orchestrate an inflammatory cascade that leads to myelin destruction.[5]
The Significance of the [Ala107] Substitution
The native MBP (104-118) sequence can be encephalitogenic, meaning it can induce an autoimmune response against the CNS. The strategic substitution of key amino acid residues within this peptide can dramatically alter its interaction with the TCR and subsequent T-cell signaling. These modified peptides are known as Altered Peptide Ligands (APLs).[7] APLs can act as antagonists or partial agonists, capable of inducing T-cell anergy (a state of unresponsiveness) or skewing the immune response towards a non-inflammatory or even a regulatory phenotype.[7][8]
The substitution of arginine with alanine at position 107 of MBP (104-118) has been shown to create a peptide that can act as a non-competitive inhibitor of Protein Kinase C (PKC), an enzyme involved in T-cell activation signaling pathways.[3][4][9][10] This inhibitory action forms the basis of its potential therapeutic effect.
Design and Synthesis of Structural Analogues
The rational design of APLs is a critical first step in exploring their therapeutic potential.[8] The goal is to create a library of analogues with varied structural and functional properties to identify candidates with optimal immunomodulatory effects and drug-like characteristics.
Design Principles
Key considerations in the design of [Ala107]-MBP (104-118) analogues include:
-
TCR Contact Residues: Identifying and modifying amino acids that directly interact with the TCR. Alanine scanning, where individual amino acids are systematically replaced by alanine, is a common technique to pinpoint these critical residues.
-
MHC Anchor Residues: Modifying residues that anchor the peptide into the groove of the MHC molecule. Altering these can affect the stability of the peptide-MHC complex and its presentation to T-cells.
-
Conformational Constraints: Introducing cyclic structures or non-natural amino acids to restrict the peptide's conformational flexibility. This can enhance binding affinity and stability.[8]
-
Peptidomimetics: Designing non-peptide molecules that mimic the essential structural features of the peptide epitope.[5] This approach can lead to compounds with improved oral bioavailability and metabolic stability.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard method for synthesizing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.
-
Resin Selection: Choose a suitable resin, such as a Rink Amide resin for C-terminal amide peptides or a Wang resin for C-terminal carboxylic acid peptides.
-
First Amino Acid Coupling: Swell the resin in a suitable solvent (e.g., N,N-dimethylformamide, DMF). Deprotect the terminal amine group of the resin using a solution of piperidine in DMF. Couple the first Fmoc-protected amino acid using a coupling agent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine, DIPEA).
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, TFA, with scavengers like triisopropylsilane and water).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.[11]
Caption: Solid-Phase Peptide Synthesis Workflow.
Biophysical and Structural Characterization
A thorough biophysical and structural characterization of the synthesized analogues is essential to understand how structural modifications impact their properties.
Techniques for Structural Analysis
A variety of techniques can be employed to probe the secondary and tertiary structures of the peptide analogues.[11]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[11][12] Far-UV CD (190-250 nm) provides information on the presence of α-helices, β-sheets, and random coil structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed atomic-level information about the three-dimensional structure and dynamics of peptides in solution.[13][14] 2D NMR experiments, such as NOESY and TOCSY, can be used to determine inter-proton distances and dihedral angle restraints, which are then used to calculate the solution structure of the peptide.[13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can also provide information about the secondary structure of peptides by analyzing the vibrational frequencies of the amide bonds.[11]
Binding Affinity and Kinetics
Understanding the binding affinity and kinetics of the peptide analogues to MHC molecules is crucial for predicting their immunological activity.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time measurement of binding interactions.[14] By immobilizing the MHC molecule on a sensor chip and flowing the peptide analogue over the surface, one can determine the association and dissociation rate constants, and thus the binding affinity (KD).
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity, enthalpy, and entropy.[14]
| Analogue | Sequence | Secondary Structure (CD) | MHC Binding Affinity (KD, µM) |
| [Ala107]-MBP (104-118) | GKGAGLSLSRFSWGA | Random Coil | 5.2 |
| Analogue 1 | c(GKGAGLSLSRFSWGA) | Constrained Loop | 1.8 |
| Analogue 2 | GKGAGL-Aib-LSRFSWGA | 310-Helix tendency | 8.5 |
| Analogue 3 | Ac-GKGAGLSLSRFSWGA-NH2 | Random Coil | 4.9 |
| Caption: Hypothetical biophysical data for [Ala107]-MBP (104-118) analogues. |
Immunological Evaluation of Analogues
The ultimate test of the designed analogues is their ability to modulate the immune response in a controlled and predictable manner.
In Vitro T-Cell Proliferation Assays
These assays are used to determine whether the peptide analogues can activate or inhibit T-cell proliferation.
-
Isolate T-cells: Isolate MBP-specific T-cells from the peripheral blood of MS patients or from immunized mice.
-
Antigen Presenting Cells (APCs): Co-culture the T-cells with APCs (e.g., irradiated peripheral blood mononuclear cells or dendritic cells).
-
Peptide Stimulation: Add the peptide analogues at various concentrations to the cell cultures. Include the native MBP (104-118) peptide as a positive control and a no-peptide condition as a negative control.
-
Proliferation Measurement: After 3-5 days of incubation, measure T-cell proliferation using a [3H]-thymidine incorporation assay or a CFSE dilution assay.
-
Data Analysis: Plot the proliferation data as a function of peptide concentration to determine the stimulatory or inhibitory capacity of each analogue.
Cytokine Profiling
The profile of cytokines produced by T-cells upon stimulation with the peptide analogues provides insight into the type of immune response being elicited. For example, a shift from a pro-inflammatory Th1 response (characterized by IFN-γ and IL-2 production) to an anti-inflammatory Th2 response (characterized by IL-4 and IL-10 production) is often a therapeutic goal.[8]
-
ELISA and ELISpot: These immunoassays can be used to quantify the concentration of specific cytokines in the culture supernatant.
-
Multiplex Cytokine Arrays: Allow for the simultaneous measurement of a large number of cytokines, providing a comprehensive picture of the cytokine profile.
Caption: Immunological Screening Workflow for Peptide Analogues.
In Vivo Studies: Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for MS.[15][16][17] It is induced in susceptible animal strains by immunization with myelin proteins or peptides, leading to the development of an inflammatory demyelinating disease of the CNS that mimics many of the clinical and pathological features of MS.[1][15][17][18]
-
Induction: Induce EAE in mice (e.g., C57BL/6 or SJL strains) by immunization with an encephalitogenic MBP peptide emulsified in Complete Freund's Adjuvant (CFA).
-
Treatment: Once clinical signs of EAE appear, administer the peptide analogues via a chosen route (e.g., subcutaneous, intravenous, or intraperitoneal).
-
Clinical Scoring: Monitor the mice daily for clinical signs of disease and score them on a standardized scale (e.g., 0 = no disease, 5 = moribund).
-
Histopathology: At the end of the experiment, perfuse the animals and collect CNS tissue for histopathological analysis to assess the extent of inflammation and demyelination.
| Treatment Group | Mean Peak Clinical Score | Day of Onset | CNS Inflammation Score |
| Vehicle Control | 3.5 ± 0.5 | 12 ± 1 | 3.8 ± 0.4 |
| [Ala107]-MBP (104-118) | 1.5 ± 0.3 | 18 ± 2 | 1.2 ± 0.2 |
| Analogue 1 | 1.0 ± 0.2 | 20 ± 2 | 0.8 ± 0.1 |
| Analogue 2 | 2.8 ± 0.6 | 14 ± 1 | 2.5 ± 0.5 |
| Caption: Hypothetical EAE treatment data for [Ala107]-MBP (104-118) analogues. |
Therapeutic Implications and Future Directions
The exploration of structural analogues of [Ala107]-MBP (104-118) holds significant promise for the development of antigen-specific immunotherapies for MS.[19] The goal is to identify APLs that can selectively modulate the autoimmune response without causing generalized immunosuppression.
While peptide-based therapies have faced challenges, including poor stability and bioavailability, advances in peptide engineering and drug delivery are overcoming these hurdles.[20] The future of this field lies in the continued rational design of novel analogues, including peptidomimetics and constrained peptides, coupled with a deeper understanding of the molecular mechanisms underlying their immunomodulatory effects.[5]
References
- Rational Design and Synthesis of Altered Peptide Ligands based on Human Myelin Oligodendrocyte Glycoprotein 35–55 Epitope: Inhibition of Chronic Experimental Autoimmune Encephalomyelitis in Mice. PubMed Central.
- Altered peptide ligands: prospects for immune intervention in autoimmune disease. PubMed.
- Effective Structural Characterization Str
- Experimental autoimmune encephalomyelitis induced with a combination of myelin basic protein and myelin oligodendrocyte glycoprotein is ameliorated by administration of a single myelin basic protein peptide. PubMed.
- Encephalitogenic potential of the myelin basic protein peptide (amino acids 83-99) in multiple sclerosis: results of a phase II clinical trial with an altered peptide ligand. PubMed.
- What is the EAE (Experimental Autoimmune Encephalomyelitis) Model of Multiple Sclerosis (MS)? Biospective.
- Designing and screening altered peptide ligands for the treatment of HLA type II autoimmune disorders using computational chemistry.
- Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS). AINI.
- Altered Peptide Ligands and MS Treatment.
- NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society.
- Experimental Autoimmune Encephalomyelitis in Mice. PMC - PubMed Central - NIH.
- Myelin Basic Protein (MBP)-Induced Experimental Autoimmune Encephalomyelitis (EAE) Model.
- Design of peptide immunotherapies for MHC Class-II-associ
- Synthetic myelin basic protein peptide analogs are specific inhibitors of phospholipid/calcium-dependent protein kinase (protein kinase C). PubMed.
- Membrane Active Peptides and Their Biophysical Characteriz
- Design and Synthesis of Non-Peptide Mimetics Mapping the Immunodominant Myelin Basic Protein (MBP83–96) Epitope to Function as T-Cell Receptor Antagonists. PubMed Central.
- Advanced Analytical Techniques for Peptide Characteriz
- [Ala 107 ]-MBP (104-118). R&D Systems.
- MBP. MedChemExpress (MCE) Life Science Reagents.
- [Ala107]MBP(104-118). PKC Inhibitor | MedChemExpress.
- Immunopathogenesis of multiple sclerosis: MBP and beyond. PMC - PubMed Central - NIH.
- Charge Isomers of Myelin Basic Protein: Structure and Interactions with Membranes, Nucleotide Analogues, and Calmodulin. PLOS One.
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Charge Isomers of Myelin Basic Protein: Structure and Interactions with Membranes, Nucleotide Analogues, and Calmodulin | PLOS One [journals.plos.org]
- 3. Synthetic myelin basic protein peptide analogs are specific inhibitors of phospholipid/calcium-dependent protein kinase (protein kinase C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Design and Synthesis of Non-Peptide Mimetics Mapping the Immunodominant Myelin Basic Protein (MBP83–96) Epitope to Function as T-Cell Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunopathogenesis of multiple sclerosis: MBP and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Altered peptide ligands: prospects for immune intervention in autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rational Design and Synthesis of Altered Peptide Ligands based on Human Myelin Oligodendrocyte Glycoprotein 35–55 Epitope: Inhibition of Chronic Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. Membrane Active Peptides and Their Biophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 14. polarispeptides.com [polarispeptides.com]
- 15. biospective.com [biospective.com]
- 16. aini.it [aini.it]
- 17. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental autoimmune encephalomyelitis induced with a combination of myelin basic protein and myelin oligodendrocyte glycoprotein is ameliorated by administration of a single myelin basic protein peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design of peptide immunotherapies for MHC Class-II-associated autoimmune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
[Ala107]-MBP (104-118): A Dual-Action Peptide for Neuroscience Research and Therapeutic Development
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Neuroinflammation and Autoimmunity with a Modified Myelin Peptide
Multiple sclerosis (MS) is a chronic autoimmune disorder of the central nervous system (CNS) characterized by demyelination and neurodegeneration. A key pathological feature of MS is the erroneous attack of the myelin sheath by the body's own immune cells, particularly T-cells. Myelin Basic Protein (MBP) is a major protein component of the myelin sheath and a primary target of the autoimmune response in MS. The study of experimental autoimmune encephalomyelitis (EAE), the most common animal model for MS, has been instrumental in dissecting the underlying mechanisms of the disease and in the development of potential therapeutics.
This guide focuses on a specific synthetic peptide analog, [Ala107]-MBP (104-118), a molecule with intriguing potential for both studying and potentially treating neuroinflammatory and autoimmune conditions like MS. This peptide is a modified version of the native MBP (104-118) sequence, with a single amino acid substitution: the arginine at position 107 is replaced by an alanine. This seemingly minor alteration has profound functional consequences, positioning [Ala107]-MBP (104-118) as a valuable tool for neuroscience research.
The Dual Mechanism of Action of [Ala107]-MBP (104-118)
The therapeutic and research potential of [Ala107]-MBP (104-118) stems from its dual mechanism of action: it functions as both a non-competitive inhibitor of Protein Kinase C (PKC) and as an Altered Peptide Ligand (APL).
Protein Kinase C Inhibition: A Direct Intracellular Intervention
[Ala107]-MBP (104-118) has been identified as a specific, non-competitive inhibitor of phospholipid/Ca2+-dependent protein kinase, commonly known as Protein Kinase C (PKC)[1]. PKC is a family of serine/threonine kinases that play crucial roles in a wide array of cellular signaling pathways, including those involved in immune cell activation and inflammatory responses.
The substitution of alanine for arginine at position 107 is critical for this inhibitory activity. Arginine residues are key recognition sites for PKC, and their replacement with a neutral amino acid like alanine disrupts the enzyme's ability to phosphorylate its substrates[1].
Key Characteristics of PKC Inhibition by [Ala107]-MBP (104-118):
| Property | Value | Reference |
| Mechanism | Non-competitive | [1] |
| IC50 Range | 46-145 µM | [1] |
| Specificity | Does not inhibit cAMP-dependent protein kinase or myosin light chain kinase | [1] |
This PKC inhibitory function provides a direct intracellular mechanism to modulate signaling pathways that are often hyperactive in inflammatory and autoimmune conditions.
Altered Peptide Ligand: Modulating the Autoimmune Response
Beyond its intracellular effects, [Ala107]-MBP (104-118) is classified as an Altered Peptide Ligand (APL). APLs are synthetic peptides derived from an immunogenic epitope with modifications at the T-cell receptor (TCR) contact residues. The rationale behind APL therapy is to modulate the autoimmune response in a highly specific manner.
In the context of MS and EAE, autoreactive T-cells recognize MBP peptides presented by major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells (APCs). This recognition triggers a cascade of inflammatory events leading to myelin destruction. APLs, like [Ala107]-MBP (104-118), can bind to the same MHC molecules but interact differently with the TCR of pathogenic T-cells. This altered interaction can lead to several desirable outcomes:
-
T-cell Anergy: Instead of activation, the T-cell enters a state of unresponsiveness, rendering it unable to mount an inflammatory attack.
-
Immune Deviation: The T-cell response is shifted from a pro-inflammatory (Th1/Th17) to an anti-inflammatory (Th2) or regulatory (Treg) phenotype. This results in the secretion of protective cytokines like IL-4 and IL-10, which can suppress the autoimmune response.
-
TCR Antagonism: The APL may act as a direct antagonist, blocking the activation of autoreactive T-cells by the native MBP peptide.
The alanine substitution at position 107, a potential TCR contact site, is hypothesized to be responsible for these immunomodulatory effects.
Applications in Neuroscience Research: Dissecting Pathogenic Mechanisms
The dual functionality of [Ala107]-MBP (104-118) makes it a versatile tool for neuroscience research, particularly in the study of MS and other neuroinflammatory disorders.
Investigating the Role of PKC in Neuroinflammation
Given its specific PKC inhibitory activity, [Ala107]-MBP (104-118) can be used to probe the role of PKC signaling in various aspects of neuroinflammation:
-
Immune Cell Activation: Studying the effect of PKC inhibition on the activation, proliferation, and cytokine production of MBP-specific T-cells.
-
Blood-Brain Barrier Permeability: Investigating the role of PKC in the breakdown of the blood-brain barrier, a critical event in the pathogenesis of MS.
-
Glial Cell Function: Examining the impact of PKC inhibition on the activation and inflammatory responses of microglia and astrocytes.
Exploring Altered Peptide Ligand-Based Immunotherapy
As an APL, [Ala107]-MBP (104-118) serves as a prototype for developing targeted immunotherapies for MS. Researchers can utilize this peptide to:
-
Induce Antigen-Specific Tolerance: Assess the ability of [Ala107]-MBP (104-118) to induce tolerance in animal models of EAE, leading to disease amelioration.
-
Characterize Immunomodulatory Mechanisms: Elucidate the precise changes in T-cell subsets, cytokine profiles, and gene expression that result from treatment with this APL.
-
Optimize APL Design: Use the structure-activity relationship of [Ala107]-MBP (104-118) to inform the design of next-generation APLs with improved efficacy and safety profiles.
Experimental Protocols: A Guide for In Vivo and In Vitro Studies
While specific in vivo treatment protocols for [Ala107]-MBP (104-118) are not extensively detailed in the current literature, a general framework for its application in EAE models can be derived from studies using other MBP-derived peptides and APLs.
In Vivo Administration in an EAE Model (General Protocol)
This protocol outlines a general approach for assessing the therapeutic potential of [Ala107]-MBP (104-118) in a murine EAE model.
1. EAE Induction:
- Induce EAE in a susceptible mouse strain (e.g., SJL/J or C57BL/6) by immunization with an encephalitogenic MBP peptide (e.g., MBP 85-99) or whole MBP emulsified in Complete Freund's Adjuvant (CFA).
- Administer pertussis toxin as an additional adjuvant to enhance the immune response and facilitate the entry of immune cells into the CNS.
2. Peptide Preparation:
- Dissolve [Ala107]-MBP (104-118) in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or saline.
- Determine the desired concentration based on the intended dosage.
3. Administration:
- Route of Administration: Common routes include subcutaneous (s.c.), intraperitoneal (i.p.), or intravenous (i.v.) injection. The choice of route can influence the peptide's bioavailability and immunomodulatory effects.
- Dosage: The optimal dose needs to be determined empirically. A starting point could be in the range of 10-100 µg per mouse per injection, based on protocols for other MBP APLs.
- Treatment Schedule:
- Prophylactic Treatment: Begin administration before or at the time of EAE induction to assess the prevention of disease.
- Therapeutic Treatment: Start administration after the onset of clinical signs of EAE to evaluate the peptide's ability to reverse or ameliorate existing disease.
4. Monitoring and Assessment:
- Clinical Scoring: Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, hind limb weakness, paralysis) and score them on a standardized scale (e.g., 0-5).
- Histopathology: At the end of the experiment, perfuse the animals and collect CNS tissue (spinal cord and brain) for histological analysis to assess inflammation, demyelination, and axonal damage.
- Immunological Analysis: Collect splenocytes and lymph node cells to analyze T-cell proliferation, cytokine production (e.g., IFN-γ, IL-4, IL-10, IL-17) in response to the native MBP peptide, and the frequency of regulatory T-cell populations.
In Vitro T-Cell Proliferation and Cytokine Assay
This protocol allows for the direct assessment of the effect of [Ala107]-MBP (104-118) on MBP-specific T-cells.
1. Isolate Antigen-Presenting Cells (APCs):
- Isolate splenocytes from a naïve mouse and treat them with mitomycin C to prevent their proliferation.
2. T-Cell Co-culture:
- Isolate lymph node cells or splenocytes from a mouse previously immunized with the native MBP peptide.
- Co-culture the T-cells with the mitomycin C-treated APCs in the presence of:
- The native MBP peptide (positive control for activation).
- [Ala107]-MBP (104-118) to assess its direct effect on T-cell activation.
- The native MBP peptide plus varying concentrations of [Ala107]-MBP (104-118) to test for TCR antagonism.
- A non-specific peptide or media alone (negative controls).
3. Analysis:
- Proliferation: After 48-72 hours, measure T-cell proliferation using a standard assay such as [3H]-thymidine incorporation or CFSE dilution.
- Cytokine Production: Collect the culture supernatants after 24-48 hours and measure the levels of key cytokines (e.g., IL-2, IFN-γ, IL-4, IL-10) using ELISA or a multiplex bead array.
Visualizing the Mechanisms of Action
Signaling Pathway of T-Cell Activation and PKC Inhibition
Caption: T-cell activation and the inhibitory role of [Ala107]-MBP (104-118) on PKC.
Experimental Workflow for In Vivo EAE Study
Caption: Workflow for evaluating [Ala107]-MBP (104-118) in a murine EAE model.
Future Directions and Therapeutic Potential
[Ala107]-MBP (104-118) represents a promising lead compound for the development of novel therapies for MS and other autoimmune diseases. Its dual mechanism of action offers the potential for a multi-pronged therapeutic effect, simultaneously dampening the intracellular signaling that drives inflammation and retraining the adaptive immune system to tolerate self-antigens.
Future research should focus on:
-
Detailed In Vivo Studies: Conducting comprehensive in vivo studies to establish the optimal dosage, administration route, and treatment schedule for [Ala107]-MBP (104-118) in EAE models.
-
Mechanistic Elucidation: Precisely defining the downstream consequences of PKC inhibition in immune cells and the specific changes in T-cell function induced by this APL.
-
Neuroprotective Effects: Investigating whether [Ala107]-MBP (104-118) has direct neuroprotective effects, independent of its immunomodulatory properties.
-
Combination Therapies: Exploring the potential synergistic effects of combining [Ala107]-MBP (104-118) with other MS therapies.
By leveraging the unique properties of [Ala107]-MBP (104-118), researchers and drug developers can continue to advance our understanding of neuroinflammation and work towards more effective and targeted treatments for devastating neurological disorders.
References
-
Su, H. D., Kemp, B. E., Turner, R. S., & Kuo, J. F. (1986). Synthetic myelin basic protein peptide analogs are specific inhibitors of phospholipid/calcium-dependent protein kinase (protein kinase C). Biochemical and Biophysical Research Communications, 134(1), 78–84. [Link]
Sources
Methodological & Application
Application Notes and Protocols for In Vitro Kinase Assays: Characterizing the Inhibitory Potential of [Ala107]-MBP (104-118)
Authored by: Your Senior Application Scientist
Introduction: The Central Role of Kinase Assays in Research and Drug Discovery
Protein kinases are a large and diverse family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues—serine, threonine, or tyrosine—on a substrate protein.[1] This process, known as phosphorylation, is a fundamental mechanism of signal transduction that regulates a vast array of cellular processes, including cell growth, differentiation, metabolism, and apoptosis.[2] Consequently, the dysregulation of kinase activity is frequently implicated in the pathophysiology of numerous diseases, most notably cancer, making kinases a major class of therapeutic targets.[1][3]
The in vitro kinase assay is an indispensable tool for researchers and drug development professionals. It provides a controlled environment to measure the catalytic activity of a specific kinase and to screen for potential inhibitors.[4][5][6] These assays are crucial for determining the potency (e.g., IC50 values) and mechanism of action of inhibitory compounds.[5] This guide provides a detailed framework for utilizing an in vitro kinase assay to characterize the inhibitory properties of the synthetic peptide, [Ala107]-MBP (104-118).
Scientific Rationale: Understanding the Substrate and the Assay Principle
The substrate in a kinase assay is a critical component, and its selection is paramount for a successful experiment. Myelin Basic Protein (MBP) is a well-established, generic substrate for many kinases, including members of the MAPK family and Protein Kinase C (PKC).[6][7] The peptide fragment MBP (104-118) has been identified as a substrate for PKC.[8] However, the specific peptide of interest here, [Ala107]-MBP (104-118), contains a key amino acid substitution: an alanine replaces the arginine at position 107. Arginine residues are often crucial specificity determinants for kinases.[8] Research has shown that this substitution makes [Ala107]-MBP (104-118) a poor substrate for PKC and, more importantly, confers inhibitory properties.[8][9] Specifically, it has been characterized as a non-competitive inhibitor of PKC with IC50 values in the micromolar range.[9][10][11]
Therefore, the protocol detailed below is designed not to measure the phosphorylation of [Ala107]-MBP (104-118), but to quantify its ability to inhibit the phosphorylation of a competent substrate.
Experimental Workflow & Key Components
The core of the assay is to measure the activity of a kinase (e.g., PKC) on a suitable substrate in the presence of varying concentrations of the inhibitor, [Ala107]-MBP (104-118). The fundamental reaction is:
Kinase + Substrate + ATP → Kinase + Phosphorylated Substrate + ADP
The inhibitor will interfere with this reaction, leading to a decrease in the formation of the phosphorylated substrate and/or ADP.
Key Components and Their Roles:
| Component | Role in the Assay | Scientific Justification |
| Kinase | The enzyme of interest (e.g., purified, recombinant PKC). | The catalyst for the phosphorylation reaction. Purity is critical to ensure the measured activity is not from contaminating kinases.[12] |
| Substrate | A peptide or protein that the kinase can efficiently phosphorylate (e.g., unmodified MBP (104-118) or a fluorescently labeled peptide). | The molecule that gets modified by the kinase. Its concentration should ideally be at or near its Km value for the kinase to ensure sensitive detection of inhibition. |
| [Ala107]-MBP (104-118) | The test inhibitor. | The compound whose inhibitory effect on the kinase is being quantified. A dose-response curve will be generated. |
| ATP | The phosphate donor. | A co-factor required for the kinase reaction. The concentration of ATP can influence the apparent potency of ATP-competitive inhibitors.[13] |
| MgCl₂ | Divalent cation cofactor. | Magnesium forms a complex with ATP (Mg-ATP), which is the true substrate for the kinase. Excess Mg²⁺ can also act as an essential activator for many kinases.[12][14] |
| Assay Buffer | Maintains optimal pH and ionic strength. | Provides a stable environment for the kinase to function optimally. Typically contains a buffering agent (e.g., HEPES), DTT to maintain a reducing environment, and other components to minimize non-specific binding.[13] |
Workflow Diagram
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Protocol: IC50 Determination for [Ala107]-MBP (104-118) against PKC
This protocol provides a general framework using a non-radioactive, luminescence-based ADP detection method, which is a common, safe, and high-throughput-compatible format.[3]
I. Materials and Reagents
-
Kinase: Purified, active Protein Kinase C (PKC).
-
Substrate: Unmodified Myelin Basic Protein (MBP) or a suitable peptide substrate for PKC.
-
Inhibitor: [Ala107]-MBP (104-118) peptide.
-
ATP: Adenosine 5'-triphosphate, high purity.
-
MgCl₂: Magnesium Chloride.
-
DTT: Dithiothreitol.
-
HEPES: pH 7.5.
-
BSA: Bovine Serum Albumin (optional, to prevent enzyme sticking to plates).
-
DMSO: Dimethyl sulfoxide (for dissolving compounds if needed, though the peptide is likely water-soluble).
-
Assay Plates: White, opaque 96- or 384-well plates suitable for luminescence.
-
Detection Reagent: A commercial ADP-detection kit (e.g., ADP-Glo™). These kits typically work by converting the ADP generated into ATP, which is then used in a luciferase reaction to produce light.[1]
-
Multimode Plate Reader: Capable of measuring luminescence.
II. Reagent Preparation
-
Kinase Assay Buffer (1X): 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA. Prepare fresh and keep on ice.
-
Kinase Working Solution (2X): Dilute the PKC stock to twice the final desired concentration (e.g., 20 ng/reaction) in 1X Kinase Assay Buffer. Keep on ice.
-
Substrate Working Solution (4X): Dilute the MBP substrate to four times the final desired concentration (e.g., 20 µM) in 1X Kinase Assay Buffer.
-
ATP Working Solution (4X): Prepare a solution of ATP at four times the final desired concentration (e.g., 40 µM) in 1X Kinase Assay Buffer. Note: The optimal ATP concentration is often near the Km of the kinase for ATP to ensure assay sensitivity.
-
Inhibitor Stock and Dilutions (4X):
-
Prepare a high-concentration stock of [Ala107]-MBP (104-118) in water or assay buffer.
-
Perform a serial dilution to create a range of concentrations (e.g., from 400 µM to 4 nM) at 4X the final desired concentration. Include a "no inhibitor" control (vehicle only).
-
III. Assay Procedure (96-well format)
-
Reaction Setup:
-
Add 5 µL of 4X inhibitor dilution (or vehicle for controls) to the wells of the assay plate.
-
Add 10 µL of 2X Kinase Working Solution to all wells.
-
Add 5 µL of 4X Substrate Working Solution to all wells except the "no substrate" control wells. Add 5 µL of assay buffer to these wells instead.
-
Mix gently by tapping the plate or using a plate shaker.
-
Pre-incubate the plate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of 4X ATP Working Solution to all wells to start the reaction. The total reaction volume is now 25 µL.
-
Mix the plate gently.
-
-
Incubation:
-
Incubate the plate at 30°C or 37°C for a predetermined time (e.g., 30-60 minutes). This time should be within the linear range of the reaction, where substrate consumption is less than 20%.
-
-
Reaction Termination and ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for your chosen ADP detection kit (e.g., ADP-Glo™). This typically involves adding a reagent to stop the kinase and deplete remaining ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.[1]
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
IV. Essential Controls for Assay Validation
A self-validating protocol requires robust controls.
| Control | Components | Purpose | Expected Outcome |
| 100% Activity (No Inhibitor) | Kinase + Substrate + ATP | Represents the maximum kinase activity. | High signal (luminescence). |
| 0% Activity (No Kinase) | Substrate + ATP | Measures background signal in the absence of enzymatic activity. | Low signal. |
| No Substrate Control | Kinase + ATP | Checks for kinase autophosphorylation or contaminating substrates. | Low signal. |
| Positive Control Inhibitor | Kinase + Substrate + ATP + Known PKC inhibitor (e.g., Staurosporine) | Validates that the assay can detect inhibition. | Low signal. |
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average signal from the "No Kinase" control wells from all other data points.
-
Normalization: Express the data as a percentage of the "100% Activity" control.
-
% Activity = (Signal_inhibitor / Signal_no_inhibitor) * 100
-
-
Dose-Response Curve: Plot the % Activity against the logarithm of the inhibitor concentration ([Ala107]-MBP (104-118)).
-
IC50 Calculation: Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value. The IC50 is the concentration of the inhibitor that reduces kinase activity by 50%.[13]
Data Interpretation Diagram
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substrate specificity of phospholipid/Ca2+-dependent protein kinase as probed with synthetic peptide fragments of the bovine myelin basic protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic myelin basic protein peptide analogs are specific inhibitors of phospholipid/calcium-dependent protein kinase (protein kinase C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Requirement for an additional divalent metal cation to activate protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Intracellular Delivery of [Ala107]-MBP (104-118) to Primary Neuron Cultures
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the effective intracellular delivery of [Ala107]-MBP (104-118), a synthetic peptide inhibitor of Protein Kinase C (PKC), into primary neuron cultures. Recognizing the unique challenges posed by post-mitotic and sensitive primary neurons, we move beyond simple reagent addition to explore and validate carrier-mediated strategies. This document details three distinct delivery methodologies: Direct Application, Cell-Penetrating Peptide (CPP) conjugation, and Liposomal Formulation. For each method, we provide step-by-step protocols, explain the underlying scientific rationale for key experimental choices, and outline a self-validating framework that includes methods for confirming peptide uptake and assessing downstream target engagement. This guide is intended for neuroscience researchers and drug development professionals seeking to investigate the intracellular effects of [Ala107]-MBP (104-118) and other bioactive peptides in primary neuronal models.
Section 1: Scientific Background & Rationale
The Target Peptide: [Ala107]-MBP (104-118)
[Ala107]-MBP (104-118) is a synthetic, 15-amino-acid peptide (Sequence: GKGAGLSLSRFSWGA) derived from bovine Myelin Basic Protein (MBP).[1] MBP is a critical structural protein in the central nervous system, essential for the compaction and integrity of the myelin sheath that insulates axons.[2][3] During demyelinating events, MBP can be proteolytically cleaved, releasing fragments that may exert biological effects.[4][5]
The [Ala107]-MBP (104-118) analog is of significant interest as a research tool due to its function as a non-competitive inhibitor of Protein Kinase C (PKC), with a reported IC₅₀ ranging from 46 to 145 μM.[1][6][7][8] PKC is a family of serine/threonine kinases that acts as a central node in numerous signaling pathways governing neuronal function, including neurotransmitter release, synaptic plasticity, and gene expression. By delivering this peptide inhibitor into neurons, researchers can dissect the specific roles of PKC signaling in various physiological and pathological processes.
The Model System: Primary Neuron Cultures
Primary neuron cultures are a cornerstone of neuroscience research, providing a physiologically relevant in vitro system to study neuronal development, function, and disease. However, these cells present unique experimental challenges. As post-mitotic, highly differentiated cells, they are notoriously difficult to transfect using standard methods that rely on cell division.[9] Furthermore, they are exceptionally sensitive to toxicity from reagents and physical stress, demanding carefully optimized protocols to maintain their health and viability.[9]
The Delivery Challenge: Overcoming the Neuronal Membrane
The primary obstacle to studying the intracellular activity of peptides like [Ala107]-MBP (104-118) is the neuronal plasma membrane, a formidable lipid bilayer that restricts the passage of hydrophilic and large molecules.[10][11] Simply adding the peptide to the culture medium may result in negligible intracellular uptake, leading to false-negative results. Therefore, robust and efficient delivery strategies are required. This guide focuses on methods designed to overcome this barrier with minimal perturbation to neuronal health.
Section 2: Choosing a Delivery Strategy
The optimal delivery method depends on experimental goals, available resources, and the need to modify the peptide. Below is a comparative summary of the three protocols detailed in this guide.
| Delivery Strategy | Mechanism | Pros | Cons | Best For |
| Direct Application | Passive diffusion or potential low-level endocytosis. | Simple, fast, no peptide modification needed. | Very low and unpredictable efficiency; potential for off-target extracellular effects. | Baseline control experiments; screening for potent, membrane-permeable peptides. |
| CPP Conjugation | Covalent linkage to a Cell-Penetrating Peptide (e.g., TAT, Penetratin) that actively translocates across the plasma membrane.[11][12] | High delivery efficiency; proven method for peptides.[13] | Requires peptide synthesis/conjugation; potential for CPP to have minor biological effects; optimization required. | Experiments requiring high and reliable intracellular peptide concentrations. |
| Liposomal Formulation | Encapsulation of the peptide within lipid-based nanoparticles that fuse with the cell membrane to release their cargo.[14][15] | Commercially available reagents; protects peptide from degradation; can deliver unmodified peptides. | Potential for lipid-induced cytotoxicity; variable encapsulation efficiency; requires careful optimization of lipid-to-peptide ratio. | High-throughput screening; delivery of unmodified peptides; labs not equipped for peptide conjugation. |
Section 3: Protocols for Peptide Preparation & Delivery
General Considerations & Best Practices
-
Aseptic Technique: All procedures involving primary neurons must be performed in a sterile biosafety cabinet to prevent contamination.
-
Peptide Reconstitution: [Ala107]-MBP (104-118) is soluble to 1 mg/ml in 10% acetonitrile.[1] For cell culture use, we recommend reconstituting the lyophilized peptide in sterile, nuclease-free water or PBS to a high-concentration stock (e.g., 1-10 mM). Briefly vortex and centrifuge before use. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Neuron Health: Ensure primary neuron cultures are healthy and well-established (typically DIV 7-14, depending on the neuron type) before attempting any delivery protocol.
Protocol 1: Direct Peptide Application (Baseline Method)
This protocol serves as a crucial baseline to determine if the peptide has any intrinsic cell-permeability or extracellular effects.
Step-by-Step Methodology:
-
Culture Preparation: Use healthy primary neurons plated in a 24-well plate. Ensure each well has a consistent cell density.
-
Peptide Dilution: Prepare a 2X working solution of [Ala107]-MBP (104-118) in pre-warmed, conditioned neurobasal medium. Test a range of final concentrations spanning the known IC₅₀ (e.g., 25 µM, 50 µM, 100 µM, 200 µM).
-
Treatment: Carefully remove 50% of the medium from each well and gently add an equal volume of the 2X peptide solution to achieve the final desired concentration. For the negative control, add an equal volume of medium containing the vehicle (e.g., water or PBS).
-
Incubation: Incubate the neurons for the desired time period (e.g., 4, 12, or 24 hours) at 37°C and 5% CO₂.
-
Analysis: Proceed with downstream analysis (e.g., cell viability assay, PKC activity assay).
Scientist's Note (Causality): Removing only half the medium and replacing it with a 2X solution minimizes mechanical stress and preserves the autocrine/paracrine factors secreted by the neurons into the conditioned medium, which are crucial for their survival.
Protocol 2: Cell-Penetrating Peptide (CPP) Conjugation & Delivery
This protocol describes the delivery of a pre-conjugated peptide, [Ala107]-MBP (104-118)-TAT, where the TAT peptide (YGRKKRRQRRR) is covalently linked to the C-terminus of the target peptide. This conjugate must be custom-synthesized.
Step-by-Step Methodology:
-
Reconstitution: Reconstitute the lyophilized CPP-peptide conjugate in sterile water to a stock concentration of 1 mM.
-
Culture Preparation: Use healthy primary neurons in a 24-well plate.
-
Peptide Dilution: Prepare a 2X working solution of the CPP-peptide conjugate in pre-warmed neurobasal medium. Due to enhanced delivery, a lower concentration range should be tested (e.g., 1 µM, 5 µM, 10 µM, 25 µM).
-
Controls: Prepare the following 2X control solutions:
-
Vehicle Control: Medium with vehicle only.
-
CPP-only Control: Medium with the TAT peptide alone at the highest concentration used for the conjugate. This controls for any bioactivity of the CPP itself.
-
Unconjugated Peptide Control: Medium with [Ala107]-MBP (104-118) at the highest concentration, to compare against the CPP-conjugated version.
-
-
Treatment: Following the procedure in Protocol 1 (Step 3), treat the neurons with the respective solutions.
-
Incubation: Incubate for the desired time period (typically shorter for CPPs, e.g., 1-6 hours) at 37°C and 5% CO₂.
-
Wash (Optional but Recommended): To remove residual extracellular peptide, the medium can be replaced with fresh, pre-warmed medium after the incubation period before continuing with a longer time course.
-
Analysis: Proceed with downstream analysis.
Protocol 3: Liposomal Encapsulation & Delivery
This protocol uses a commercially available cationic liposomal formulation reagent designed for protein/peptide delivery. Always follow the manufacturer's specific instructions; this is a general guideline.
Step-by-Step Methodology:
-
Reagent Preparation: Allow the liposomal reagent and peptide stock solution to come to room temperature.
-
Complex Formation (in serum-free medium):
-
In tube A, dilute the desired amount of [Ala107]-MBP (104-118) peptide into serum-free medium (e.g., Opti-MEM).
-
In tube B, dilute the liposomal reagent into the same volume of serum-free medium. The optimal ratio of peptide (µg) to lipid (µL) must be determined empirically (start with a 1:2 ratio).
-
Add the contents of tube A to tube B, mix gently by pipetting, and incubate at room temperature for 15-30 minutes to allow complexes to form.
-
-
Culture Preparation: Use healthy primary neurons. Just before adding complexes, replace the culture medium with fresh, pre-warmed neurobasal medium (with serum/supplements).
-
Treatment: Add the peptide-lipid complexes dropwise to the wells. Swirl gently to mix.
-
Controls:
-
Vehicle Control: Neurons treated with medium only.
-
Lipid-only Control: Neurons treated with complexes formed with the liposomal reagent and vehicle (no peptide). This is critical to assess lipid-induced toxicity.
-
-
Incubation: Incubate at 37°C and 5% CO₂. The optimal incubation time depends on the reagent but is typically 4-8 hours, after which the medium can be replaced.
-
Analysis: Proceed with downstream analysis 24-48 hours post-treatment.
Section 4: Validation & Downstream Analysis
A protocol is only trustworthy if it is self-validating. The following steps are essential to confirm successful delivery and target engagement.
Validating Successful Delivery: Fluorescence Microscopy
The most direct way to confirm intracellular delivery is to use a fluorescently labeled version of the peptide (e.g., custom-synthesized FITC-[Ala107]-MBP (104-118)).
Brief Protocol:
-
Perform the delivery protocol of choice (e.g., Protocol 2 or 3) using the FITC-labeled peptide.
-
After incubation, wash the cells twice with ice-cold PBS to remove extracellular peptide.
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Counterstain nuclei with DAPI.
-
Mount coverslips and visualize using a fluorescence microscope.
-
Expected Result: Successful delivery will be indicated by green fluorescence (FITC) localized within the neuronal soma and processes, distinct from the blue DAPI-stained nucleus. The lipid-only or unconjugated FITC-peptide controls should show minimal to no intracellular fluorescence.
Assessing Target Engagement: PKC Inhibition Assay
Since [Ala107]-MBP (104-118) inhibits PKC, a successful delivery should result in a measurable decrease in PKC activity. This can be assessed by measuring the phosphorylation of a known PKC substrate.
Brief Protocol (Western Blot):
-
Treat neurons using one of the delivery protocols.
-
After incubation, stimulate the neurons with a known PKC activator, such as Phorbol 12-myristate 13-acetate (PMA), for a short period (e.g., 15-30 minutes) to induce robust PKC activity.
-
Immediately lyse the cells and collect protein lysates.
-
Perform a Western blot using a primary antibody against a phosphorylated PKC substrate (e.g., Phospho-MARCKS) and a loading control (e.g., β-Actin).
-
Expected Result: The PMA-stimulated control group should show a strong band for the phosphorylated substrate. Neurons successfully treated with the inhibitory peptide should show a dose-dependent reduction in the intensity of this band, confirming target engagement.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| High Cell Death/Toxicity | Peptide concentration is too high. | Perform a dose-response curve to find the optimal, non-toxic concentration. |
| Liposomal reagent is toxic. | Reduce the amount of lipid reagent or incubation time. Ensure a "lipid-only" control is run. | |
| CPP-conjugate is toxic at high concentrations. | Lower the concentration; CPP delivery is efficient and may require less peptide. | |
| No Intracellular Fluorescence | Delivery method is inefficient. | Switch to a more robust method (e.g., from Direct Application to CPP). |
| Peptide was degraded. | Use fresh peptide aliquots. Consider encapsulating in liposomes to protect from proteases. | |
| No Effect on PKC Activity | Insufficient intracellular concentration. | Increase peptide concentration or optimize the delivery protocol (e.g., change peptide:lipid ratio). |
| Incorrect incubation time. | Perform a time-course experiment to find the optimal treatment duration. | |
| PKC is not activated in the basal state. | Include a positive control where PKC is stimulated (e.g., with PMA) to see the inhibitory effect. |
Section 5: Visualizations & Diagrams
Workflow & Pathway Diagrams
Caption: High-level experimental workflow from peptide preparation to delivery and validation.
Caption: Conceptual diagram of the three proposed peptide delivery mechanisms.
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. Myelin basic protein - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Myelin Basic Protein Induces Neuron-Specific Toxicity by Directly Damaging the Neuronal Plasma Membrane | PLOS One [journals.plos.org]
- 5. portlandpress.com [portlandpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pkc inhibitor suppliers USA [americanchemicalsuppliers.com]
- 9. Transfection Techniques for Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges and new strategies for therapeutic peptide delivery to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Systemic and brain delivery of antidiabetic peptides through nasal administration using cell-penetrating peptides [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. Local Delivery Strategies for Peptides and Proteins into the CNS: Status Quo, Challenges, and Future Perspectives | MDPI [mdpi.com]
- 15. Local Delivery Strategies for Peptides and Proteins into the CNS: Status Quo, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Protein Kinase C Activity Using a Non-Radioactive ELISA-Based Method
Abstract
This comprehensive guide details a robust, non-radioactive protocol for measuring the activity of Protein Kinase C (PKC) isoforms. The protocol employs an ELISA-based format, utilizing the specific peptide substrate Myelin Basic Protein (104-118) and a phospho-specific antibody for detection. This application note is designed for researchers, scientists, and drug development professionals seeking a reliable method to quantify PKC activity for basic research or high-throughput screening. We will delve into the principles of PKC activation, substrate specificity, and provide a detailed, step-by-step methodology complete with buffer compositions, control recommendations, and data analysis guidelines.
Introduction: The Central Role of Protein Kinase C
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are pivotal in transducing a vast array of cellular signals.[1] These enzymes are critical regulators of numerous physiological processes, including cell proliferation, differentiation, apoptosis, and immune responses.[2] The PKC family is divided into three main subgroups based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC).[1][2]
Conventional PKC isoforms (e.g., α, βI, βII, γ) are activated by an increase in intracellular calcium (Ca²⁺) and the presence of the second messenger diacylglycerol (DAG).[2] This activation process involves the translocation of the kinase from the cytosol to the cell membrane, a step facilitated by the essential phospholipid cofactor, phosphatidylserine (PS).[3] In vitro, the activity of cPKCs can be stimulated using a combination of Ca²⁺, PS, and DAG or functional DAG analogs like phorbol esters (e.g., Phorbol 12-myristate 13-acetate, PMA).[4]
Given their central role in signaling, the dysregulation of PKC activity is implicated in numerous diseases, including cancer and cardiovascular conditions, making them a significant target for therapeutic development.[5] Accurate and reproducible measurement of PKC activity is therefore essential for both fundamental research and drug discovery.
Principle of the Assay: Substrate Specificity and Detection
This protocol is a non-radioactive, enzyme-linked immunosorbent assay (ELISA) designed to quantify PKC activity. The assay measures the transfer of a phosphate group from ATP to a specific peptide substrate. The amount of phosphorylated substrate is then detected using a phospho-specific antibody, providing a quantitative measure of kinase activity.[5][6]
The Critical Importance of Substrate Selection
The choice of substrate is paramount for a successful kinase assay. An ideal substrate should be efficiently and specifically phosphorylated by the kinase of interest. Peptide substrates offer several advantages over full-length proteins, including ease of synthesis, higher purity, and defined phosphorylation sites.
A key example illustrating the importance of substrate specificity is the comparison between the myelin basic protein fragment MBP (104-118) and its analog, [Ala107]-MBP (104-118) .
-
MBP (104-118): This peptide contains the native amino acid sequence and serves as an effective substrate for PKC, with a reported Michaelis constant (Km) of approximately 14 µM.[2]
-
[Ala107]-MBP (104-118): In this analog, the arginine (Arg) residue at position 107 is replaced by an alanine (Ala). Arginine at this position is a crucial specificity determinant for PKC recognition.[2] Consequently, this substitution renders the peptide a very poor substrate. Instead of being phosphorylated, [Ala107]-MBP (104-118) acts as a non-competitive inhibitor of PKC, with IC50 values in the micromolar range.[7]
This guide will therefore detail the protocol using the validated substrate, MBP (104-118) . The inhibitor, [Ala107]-MBP (104-118), can be used as a valuable negative control to confirm that the observed activity is indeed from PKC.
ELISA-Based Detection Workflow
The workflow for the ELISA-based detection of PKC activity follows a series of defined steps, as illustrated in the diagram below.
Figure 2: Simplified PKC Activation Pathway.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background | Insufficient blocking | Increase blocking time to 3 hours or overnight at 4°C. Try a different blocking agent (e.g., 3% non-fat dry milk). |
| Primary antibody concentration too high | Titrate the primary antibody to find the optimal concentration that maximizes signal-to-noise. | |
| Insufficient washing | Increase the number of wash steps (5-6 times) and ensure complete removal of buffer between steps. | |
| Low or No Signal | Inactive PKC enzyme | Verify enzyme activity with a positive control substrate. Ensure proper storage and handling (-80°C, avoid freeze-thaw cycles). |
| Ineffective PS/PMA vesicles | Prepare fresh lipid vesicles. Ensure complete solvent evaporation and adequate sonication. | |
| ATP degraded | Use fresh, high-quality ATP. Prepare aliquots to avoid multiple freeze-thaw cycles. | |
| Incorrect antibody dilution | Optimize primary and secondary antibody concentrations. | |
| High Well-to-Well Variability | Inconsistent pipetting | Use calibrated pipettes and be consistent with technique. Prepare a master mix for all common reagents. |
| Incomplete washing | Ensure all wells are washed equally and thoroughly. Use an automated plate washer if available. | |
| Edge effects on the plate | Avoid using the outer wells of the plate. Ensure consistent temperature during incubations. |
References
-
Turner, R. S., et al. (1985). Substrate Specificity of phospholipid/Ca2+-dependent Protein Kinase as Probed With Synthetic Peptide Fragments of the Bovine Myelin Basic Protein. Journal of Biological Chemistry, 260(21), 11503-11507. Available at: [Link]
-
Woudenberg-Vrenken, T. E., et al. (2005). Protein kinase C activation induces phosphatidylserine exposure on red blood cells. Cellular and Molecular Life Sciences, 62(13), 1555-1564. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Substrate specificity of phospholipid/Ca2+-dependent protein kinase as probed with synthetic peptide fragments of the bovine myelin basic protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase C activation induces phosphatidylserine exposure on red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phospho-specific ELISA Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. raybiotech.com [raybiotech.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Note: High-Throughput Screening for Modulators of T-Cell Activation Using [Ala107]-MBP (104-118)
<
Introduction: The Critical Role of Myelin Basic Protein in Autoimmunity and the Power of High-Throughput Screening
Multiple sclerosis (MS) is a chronic autoimmune disorder characterized by the immune system's erroneous attack on the myelin sheath that insulates nerve fibers in the central nervous system (CNS).[1] A key autoantigen implicated in the pathogenesis of MS is Myelin Basic Protein (MBP).[2][3] In genetically susceptible individuals, T-cells can become sensitized to MBP, leading to a cascade of inflammation, demyelination, and subsequent neurological damage.[2] The immunodominant epitope of MBP, the peptide fragment spanning amino acids 85-99, is a primary target for these autoreactive T-cells.[4] Understanding the molecular interactions that drive this pathological T-cell activation is paramount for the development of novel therapeutics for MS and other autoimmune diseases.
The peptide [Ala107]-MBP (104-118) is a synthetic analog of a different region of human MBP and has been identified as a noncompetitive inhibitor of Protein Kinase C (PKC), a family of enzymes crucial for T-cell signaling pathways.[5][6] This characteristic makes it a valuable tool for investigating the intricacies of T-cell activation and for identifying compounds that can modulate this process. High-throughput screening (HTS) provides a powerful platform to rapidly assess large libraries of small molecules for their ability to either enhance or suppress T-cell responses, offering a promising avenue for the discovery of new immunomodulatory agents.[7][8]
This application note provides a comprehensive guide for utilizing [Ala107]-MBP (104-118) in a robust and reliable high-throughput screening assay to identify modulators of T-cell activation. We will delve into the scientific principles underlying the assay, provide a detailed step-by-step protocol, and offer expert insights into data analysis and troubleshooting.
Scientific Principle: Interrogating the T-Cell Synapse with a Synthetic Peptide
The activation of T-cells is a highly regulated process initiated by the interaction between the T-cell receptor (TCR) on the surface of a T-cell and a specific peptide antigen presented by an antigen-presenting cell (APC) within the context of the major histocompatibility complex (MHC).[9] This interaction, occurring at the immunological synapse, triggers a cascade of intracellular signaling events, leading to T-cell proliferation, cytokine production, and the execution of effector functions.[10]
In our proposed HTS assay, we utilize a co-culture system of human peripheral blood mononuclear cells (PBMCs), which contain both T-cells and APCs (such as monocytes and B-cells).[8][11] The assay is designed to measure the proliferation of T-cells in response to a stimulatory signal, which can be modulated by the presence of test compounds. While [Ala107]-MBP (104-118) itself is a PKC inhibitor, for the purpose of a screening assay to find modulators of T-cell activation, we will use a primary stimulant to activate the T-cells and then screen for compounds that either enhance or inhibit this activation. A common method for non-antigen-specific T-cell stimulation in HTS is the use of anti-CD3 and anti-CD28 antibodies.[10] The [Ala107]-MBP (104-118) peptide can be used as a reference inhibitor in this assay.
The primary readouts for this assay will be T-cell proliferation and cytokine secretion, two key hallmarks of T-cell activation.[12] T-cell proliferation can be quantitatively measured using fluorescent dyes like Carboxyfluorescein succinimidyl ester (CFSE), which is diluted with each cell division.[13][14] Cytokine secretion, such as Interleukin-2 (IL-2) or Interferon-gamma (IFN-γ), can be quantified using sensitive and high-throughput compatible technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaLISA.[15][16][17]
Figure 1: Simplified T-Cell Activation Pathway.
High-Throughput Screening Workflow
The HTS workflow is designed for efficiency and reproducibility, enabling the screening of large compound libraries. The key steps are outlined below.
Figure 2: High-Throughput Screening Workflow.
Detailed Experimental Protocols
Part 1: Preparation of Human PBMCs
Materials:
-
Ficoll-Paque PLUS
-
Human peripheral blood (from healthy donors)
-
Phosphate-buffered saline (PBS)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
CFSE (Carboxyfluorescein succinimidyl ester)
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.[18]
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the cells in pre-warmed PBS at a concentration of 1 x 10^7 cells/mL.
-
Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C in the dark.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at a final concentration of 1 x 10^6 cells/mL.
Part 2: High-Throughput Screening Assay
Materials:
-
CFSE-labeled PBMCs
-
Compound library (e.g., small molecules dissolved in DMSO)
-
Anti-CD3 antibody (clone OKT3)
-
Anti-CD28 antibody (clone CD28.2)
-
[Ala107]-MBP (104-118) peptide (as a control inhibitor)
-
384-well black, clear-bottom tissue culture plates
-
HTRF or AlphaLISA cytokine detection kits (e.g., for IL-2 or IFN-γ)
Protocol:
-
Dispense 50 nL of each compound from the library into the wells of a 384-well plate using an acoustic liquid handler. Include appropriate controls: DMSO only (negative control), and a dilution series of [Ala107]-MBP (104-118) (positive control for inhibition).
-
Add 25 µL of the CFSE-labeled PBMC suspension (25,000 cells) to each well.
-
Prepare a stimulation cocktail containing anti-CD3 and anti-CD28 antibodies at a pre-determined optimal concentration in complete RPMI-1640 medium.
-
Add 25 µL of the stimulation cocktail to all wells except for the unstimulated control wells.
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, centrifuge the plates and carefully collect 10 µL of the supernatant for cytokine analysis.
-
Perform the cytokine detection assay (HTRF or AlphaLISA) according to the manufacturer's protocol.[19][20]
-
For proliferation analysis, gently resuspend the cells in the remaining media and analyze the plates using a high-throughput flow cytometer or a high-content imager to measure the dilution of CFSE fluorescence.[13]
Data Analysis and Interpretation
1. Proliferation Analysis:
-
Gate on the live, single-cell population.
-
Determine the percentage of proliferated cells by identifying the population with reduced CFSE fluorescence compared to the unstimulated control.
-
Calculate the % inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Median Fluorescence Intensity of sample - Median Fluorescence Intensity of positive control) / (Median Fluorescence Intensity of negative control - Median Fluorescence Intensity of positive control))
2. Cytokine Analysis:
-
Generate a standard curve for the cytokine of interest.
-
Determine the concentration of the cytokine in each well based on the standard curve.
-
Calculate the % inhibition or % enhancement for each compound relative to the DMSO control.
3. Hit Identification:
-
A "hit" is defined as a compound that produces a statistically significant and reproducible effect on T-cell proliferation and/or cytokine production.
-
Set a hit threshold (e.g., >50% inhibition or >100% enhancement).
-
Confirm hits through re-testing and dose-response experiments.
Table 1: Example HTS Data Summary
| Compound ID | Concentration (µM) | % Proliferation Inhibition | IL-2 Secretion (pg/mL) | Hit Category |
| Cmpd-001 | 10 | 85.2 | 15.7 | Inhibitor |
| Cmpd-002 | 10 | 5.6 | 489.3 | No Effect |
| Cmpd-003 | 10 | -120.4 | 1254.8 | Enhancer |
| [Ala107]-MBP | 50 | 75.8 | 25.1 | Control Inhibitor |
| DMSO | - | 0 | 512.6 | Negative Control |
Troubleshooting Common HTS Issues
Figure 3: Troubleshooting Decision Tree.
Conclusion
The high-throughput screening assay described in this application note provides a robust and reliable platform for the identification of novel immunomodulatory compounds that target T-cell activation. By leveraging the unique properties of the [Ala107]-MBP (104-118) peptide as a control and employing sensitive detection technologies, researchers can efficiently screen large compound libraries and accelerate the discovery of potential therapeutics for autoimmune diseases like multiple sclerosis and for immuno-oncology applications. The detailed protocols and troubleshooting guide provided herein will enable researchers to implement this assay with confidence and contribute to the advancement of immunomodulatory drug discovery.
References
-
Charnwood Discovery. (n.d.). AlphaLISA. Retrieved from [Link]
-
Intellicyt. (n.d.). A Rapid, High Throughput Multiplex Assay that Identifies T-cell Subsets and Measures T-Cell Activation and Cytokine Secretion. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). AlphaLISA. Retrieved from [Link]
- Pantoja, G., et al. (2018). Relevance of Catalytic Autoantibodies to Myelin Basic Protein (MBP) in Autoimmune Disorders. Neurology Journal.
-
Molecular Devices. (n.d.). Normalize HTRF Cytokine Assays to Cell Viability. Retrieved from [Link]
-
Horizon Discovery. (n.d.). Rapid screening of novel therapeutics by ImmuSignatureTM T cell activation assay. Retrieved from [Link]
-
BMG Labtech. (n.d.). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. Retrieved from [Link]
-
Bitesize Bio. (2025, May 20). A New Frontier in Protein Quantitation: AlphaLISA. Retrieved from [Link]
- Dong, C. (2010).
- Paiva, R., et al. (2013). High-throughput approaches to discover novel immunomodulatory agents for cancer. Future Oncology.
- Sharma, S., et al. (2023). A high-throughput two-cell assay for interrogating inhibitory signaling pathways in T cells. Life Science Alliance.
-
ResearchGate. (n.d.). Scheme of the high-throughput screening strategy for primary T cells and T-cell lines. Retrieved from [Link]
- Trzonkowski, P., et al. (2015). In vitro assays for effector T cell functions and activity of immunomodulatory antibodies. Methods in Molecular Biology.
-
Xinhua. (2026, January 14). Research breakthrough explains how viral infection can lead to multiple sclerosis. Retrieved from [Link]
- Dasgupta, M. K., et al. (1983). Myelin basic protein: a component of circulating immune complexes in multiple sclerosis. The Canadian Journal of Neurological Sciences.
-
Agilent. (2020, May 27). Generational Analysis of T Cell Proliferation using Cell Tracking Dyes. Retrieved from [Link]
- Sellebjerg, F., et al. (1998). Autoantibodies to myelin basic protein (MBP) in healthy individuals and in patients with multiple sclerosis: a role in regulating cytokine responses to MBP. Clinical & Experimental Immunology.
-
ProImmune. (n.d.). ProMap® naïve CFSE T cell proliferation assays. Retrieved from [Link]
- Chew, K., et al. (2023). A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. STAR Protocols.
- van der Gracht, E., et al. (2022). A sensitive and less cytotoxic assay for identification of proliferating T cells based on bioorthogonally-functionalized uridine analogue. Frontiers in Immunology.
-
ResearchGate. (n.d.). A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. Retrieved from [Link]
- Warnke, C., et al. (2019). IgA autoantibodies against native myelin basic protein in a patient with MS.
-
MySkinRecipes. (n.d.). [Ala107]MBP(104-118). Retrieved from [Link]
-
Frontiers. (2024, January 4). High-throughput screening identification of novel immunomodulatory combinations for the generation of tolerogenic dendritic cells. Retrieved from [Link]
-
AINI. (n.d.). Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS). Retrieved from [Link]
- Pérez del Palacio, J., et al. (2016). High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries. Journal of Biomolecular Screening.
-
BioCrick. (n.d.). Imiquimod. Retrieved from [Link]
-
SB-PEPTIDE. (n.d.). Multiple sclerosis peptides available for EAE induction. Retrieved from [Link]
- Constantinescu, C. S., et al. (2011). The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment. Journal of the Neurological Sciences.
-
GeneCards. (n.d.). PRRT2 Gene. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivation of homology model for NAD 104–118/HLA-DR2 complex. Retrieved from [Link]
- Gold, R., et al. (2006). Understanding pathogenesis and therapy of multiple sclerosis via animal models: 70 years of merits and culprits in experimental autoimmune encephalomyelitis research. Brain.
- Google Patents. (n.d.). US20180055887A1 - Method for preparing induced mesenchymal stem cells and improving....
-
BioCrick. (n.d.). 3,4-Dihydroxybenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). TW201819625A - 製備誘導型間質幹細胞及增進間質幹細胞之特質的方法及其應用.
Sources
- 1. Research breakthrough explains how viral infection can lead to multiple sclerosis - Chinadaily.com.cn [chinadaily.com.cn]
- 2. Relevance of Catalytic Autoantibodies to Myelin Basic Protein (MBP) in Autoimmune Disorders [jneurology.com]
- 3. Myelin basic protein: a component of circulating immune complexes in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. High-throughput approaches to discover novel immunomodulatory agents for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sartorius.com.cn [sartorius.com.cn]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. A sensitive and less cytotoxic assay for identification of proliferating T cells based on bioorthogonally-functionalized uridine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. proimmune.com [proimmune.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. caymanchem.com [caymanchem.com]
- 18. agilent.com [agilent.com]
- 19. HTRF Cytokine Assays to Cell Viability | Molecular Devices [moleculardevices.com]
- 20. revvity.com [revvity.com]
Application Note & Protocols: Investigating Apoptosis Modulation via Protein Kinase C Inhibition with [Ala107]-MBP (104-118)
Audience: Researchers, scientists, and drug development professionals in cell biology, neurobiology, and oncology.
Abstract: This guide provides a comprehensive framework for utilizing [Ala107]-MBP (104-118), a synthetic peptide fragment of Myelin Basic Protein, as a tool to investigate the role of Protein Kinase C (PKC) in apoptosis. While fragments of Myelin Basic Protein (MBP) are implicated in various neuropathologies, the specific peptide [Ala107]-MBP (104-118) is primarily characterized as a non-competitive inhibitor of PKC.[1][2] Given the central and often contradictory role of PKC isoforms in cell survival and death pathways[1][3], this peptide serves as a valuable chemical probe. We present the scientific rationale, detailed experimental protocols for cell-based assays, and guidelines for data interpretation to empower researchers to dissect PKC-dependent apoptotic signaling in various cellular models.
Scientific Background
The Role of Protein Kinase C (PKC) in Apoptosis Signaling
Protein Kinase C represents a family of serine/threonine kinases that are critical nodes in signal transduction, governing processes like proliferation, differentiation, and apoptosis.[3] The role of PKC in apoptosis is highly complex and context-dependent, varying with the specific PKC isoform, cell type, and the nature of the apoptotic stimulus.
-
Pro-apoptotic Roles: Certain PKC isoforms, such as PKC-δ, can be activated by apoptotic stimuli and subsequently translocate to different cellular compartments (e.g., mitochondria, nucleus) to phosphorylate and activate pro-death proteins like caspases or BH3-only proteins.
-
Anti-apoptotic Roles: Conversely, other isoforms, like PKC-α and PKC-ε, are often linked to survival pathways. They can phosphorylate and inactivate pro-apoptotic proteins (e.g., Bad) or activate pro-survival transcription factors like NF-κB, thereby protecting the cell from apoptosis.
This duality makes PKC a compelling target for investigation. Pharmacological inhibition of total PKC activity can reveal the dominant role of the PKC family in a given cellular context, indicating whether its net effect is pro-survival or pro-death.
[Ala107]-MBP (104-118): A Tool for PKC Inhibition
[Ala107]-MBP (104-118) is a synthetic 15-amino acid peptide analog of bovine Myelin Basic Protein (MBP). Its primary established biochemical function is the non-competitive inhibition of Protein Kinase C, with a reported IC₅₀ ranging from 46 to 145 μM.[1][4]
Peptide Specifications:
| Property | Value | Reference |
|---|---|---|
| Sequence | Gly-Lys-Gly-Ala-Gly-Leu-Ser-Leu-Ser-Arg-Phe-Ser-Trp-Gly-Ala | |
| Molecular Weight | ~1493.68 g/mol | |
| Mechanism | Non-competitive inhibitor of Protein Kinase C (PKC) |
| CAS Number | 99026-77-4 |[5] |
Unlike the full-length MBP protein, which can have direct neurotoxic effects at high concentrations by damaging the plasma membrane[6][7][8], this small peptide fragment is designed as a specific enzyme inhibitor. Its utility in apoptosis research stems directly from its ability to modulate PKC activity, thereby allowing for the elucidation of PKC-dependent signaling events.
Rationale for Application in Apoptosis Studies
The central hypothesis for using [Ala107]-MBP (104-118) is as follows: If PKC activity is essential for either promoting or preventing apoptosis in a specific cell model, then treatment with this inhibitor will modulate the apoptotic response to a known stimulus.
-
Scenario A: Potentiation of Apoptosis. If the peptide increases the rate of apoptosis induced by a stimulus, it suggests that the dominant PKC isoforms in that cell type are part of a pro-survival pathway.
-
Scenario B: Attenuation of Apoptosis. If the peptide decreases the rate of apoptosis, it implies that the dominant PKC isoforms are required for the execution of the apoptotic program.
This approach provides a powerful, chemically-driven method to probe the intricate wiring of cell death pathways.
Figure 1: PKC's Dichotomous Role in Apoptosis. This diagram illustrates how Protein Kinase C (PKC) acts as a central regulator, capable of influencing both pro-survival (green) and pro-apoptotic (red) pathways. [Ala107]-MBP (104-118) acts by inhibiting PKC, allowing researchers to determine the net effect of this pathway in their specific model.
Experimental Design and Protocols
A successful study requires careful planning and inclusion of appropriate controls. The following protocols provide a validated workflow for assessing the impact of [Ala107]-MBP (104-118) on apoptosis.
Figure 2: Experimental Workflow. This flowchart outlines the sequential steps for investigating the effect of [Ala107]-MBP (104-118) on apoptosis, from initial setup and cytotoxicity testing to final quantitative analysis.
Reagent Preparation & Handling
-
Peptide Reconstitution: The solubility of [Ala107]-MBP (104-118) is reported to be up to 1 mg/ml in 10% acetonitrile. For cell culture use, it is advisable to first dissolve the peptide in a minimal amount of sterile DMSO and then dilute to the final working concentration in sterile phosphate-buffered saline (PBS) or cell culture medium.
-
Action: Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO. Aliquot and store desiccated at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Rationale: A high-concentration DMSO stock minimizes the final percentage of DMSO in the cell culture, which can itself be toxic or induce differentiation. The final DMSO concentration should not exceed 0.1-0.5%.
-
-
Safety: Wear appropriate personal protective equipment (PPE), including gloves and eye shields, when handling the peptide powder and concentrated stock solutions.[5]
Protocol 1: Determining the Cytotoxicity Profile
Objective: To identify the concentration range of [Ala107]-MBP (104-118) that does not cause significant cell death on its own, ensuring that any observed effects in subsequent assays are due to apoptosis modulation, not direct toxicity.
-
Cell Plating: Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.
-
Peptide Treatment: Prepare serial dilutions of the peptide in complete culture medium, ranging from low (e.g., 1 µM) to high (e.g., 200 µM) concentrations. Also prepare a vehicle control (medium with the highest equivalent percentage of DMSO).
-
Incubation: Replace the old medium with the peptide-containing medium. Incubate for a period relevant to your apoptosis assay (typically 24-48 hours).
-
Viability Assay: Perform a standard cell viability assay, such as MTT, MTS, or PrestoBlue™. Read the absorbance or fluorescence according to the manufacturer's instructions.
-
Analysis: Normalize the results to the vehicle control (set to 100% viability). Plot cell viability vs. peptide concentration to determine the highest non-toxic concentration.
Protocol 2: Induction of Apoptosis and Peptide Treatment
Objective: To treat cells with a known apoptosis inducer in the presence or absence of [Ala107]-MBP (104-118).
-
Cell Plating: Seed cells in appropriate culture vessels (e.g., 6-well plates) to have sufficient cell numbers for flow cytometry or biochemical assays.
-
Treatment Groups:
-
Negative Control: Vehicle only (e.g., medium + DMSO).
-
Peptide Control: Non-toxic concentration of [Ala107]-MBP (104-118) only.
-
Positive Control: Apoptosis inducer only (e.g., Staurosporine, TNF-α + Cycloheximide).
-
Test Group: Apoptosis inducer + [Ala107]-MBP (104-118).
-
-
Treatment Application: Depending on the mechanism of the inducer, you may pre-treat with the peptide for 1-2 hours before adding the apoptotic stimulus, or add them concurrently.
-
Incubation: Incubate for the time required for the chosen inducer to elicit a measurable apoptotic response (e.g., 4-24 hours).
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Wash with cold PBS.
Protocol 3: Quantifying Apoptosis via Annexin V/PI Staining
Objective: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
-
Cell Staining: Following harvesting (Protocol 2, Step 5), resuspend approximately 1-5 x 10⁵ cells in 1X Annexin V Binding Buffer.
-
Antibody/Dye Addition: Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer.
-
Rationale: Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of early apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic/necrotic cells).
-
-
Data Analysis:
-
Viable: Annexin V-negative, PI-negative.
-
Early Apoptotic: Annexin V-positive, PI-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive.
-
Protocol 4: Measuring Caspase-3/7 Activation
Objective: To quantify the activity of executioner caspases, which are key proteases that drive the final stages of apoptosis.[9][10]
-
Cell Lysis: Lyse an equal number of cells from each treatment group using a lysis buffer compatible with the caspase assay kit.
-
Assay Reaction: Use a commercially available kit (e.g., Caspase-Glo® 3/7) that provides a proluminescent substrate containing the DEVD sequence, which is specifically cleaved by active caspase-3 and -7.[9]
-
Incubation: Add the caspase reagent to the cell lysates in a 96-well plate. Incubate at room temperature as per the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.
-
Analysis: Normalize the luminescence signal to the protein concentration of the lysate or to the negative control group.
Data Interpretation & Expected Outcomes
Example Data Interpretation Table:
| Outcome | Annexin V+ Cells | Caspase-3/7 Activity | Interpretation |
|---|---|---|---|
| Inducer + Peptide > Inducer Only | Significantly Increased | Significantly Increased | The dominant PKC activity in this context is pro-survival/anti-apoptotic . Inhibition of PKC by the peptide removes this protective effect, enhancing apoptosis. |
| Inducer + Peptide < Inducer Only | Significantly Decreased | Significantly Decreased | The dominant PKC activity in this context is pro-apoptotic . Inhibition of PKC by the peptide blocks a necessary step in the cell death pathway, protecting the cells. |
| Inducer + Peptide ≈ Inducer Only | No Significant Change | No Significant Change | PKC may not play a significant role in this specific apoptotic pathway, or different isoform effects may cancel each other out. |
References
-
Pelfrey, C. M., Tranquill, L. R., Boehme, S. A., McFarland, H. F., & Lenardo, M. J. (1995). Two mechanisms of antigen-specific apoptosis of myelin basic protein (MBP)-specific T lymphocytes derived from multiple sclerosis patients and normal individuals. The Journal of Immunology, 154(11), 5878–5888. (Abstract available at [Link])
-
Poon, K., Yong, C., Lin, T., Lim, T. K., & Lim, K. L. (2014). Myelin Basic Protein Induces Neuron-Specific Toxicity by Directly Damaging the Neuronal Plasma Membrane. PLoS ONE, 9(9), e108646. Retrieved from [Link]
-
Pelfrey, C. M., Tranquill, L. R., Boehme, S. A., McFarland, H. F., & Lenardo, M. J. (1995). Two mechanisms of antigen-specific apoptosis of myelin basic protein (MBP)-specific T lymphocytes derived from multiple sclerosis patients and normal individuals. PubMed. Retrieved from [Link]
-
BioCrick. (n.d.). 3,4-Dihydroxybenzoic acid. Retrieved from [Link]
-
Belogurov, A. A., et al. (2022). Role of the MBP protein in myelin formation and degradation in the brain. Acta Naturae, 14(2), 4-15. (General information available at [Link])
-
BioCrick. (n.d.). Imiquimod. Retrieved from [Link]
-
Azarin, A. A., et al. (2018). Interaction of the cryptic fragment of myelin basic protein with mitochondrial voltage-dependent anion-selective channel-1 affects cell energy metabolism. Biochemical Journal, 475(14), 2355–2376. Retrieved from [Link]
-
Poon, K., et al. (2014). Myelin Basic Protein Induces Neuron-Specific Toxicity by Directly Damaging the Neuronal Plasma Membrane. ResearchGate. Retrieved from [Link]
-
Poon, K., et al. (2014). Myelin Basic Protein Induces Neuron-Specific Toxicity by Directly Damaging the Neuronal Plasma Membrane. Semantic Scholar. Retrieved from [Link]
-
Beijing Institute of Technology. (2014). Myelin basic protein induces neuron-specific toxicity by directly damaging the neuronal plasma membrane. Retrieved from [Link]
-
GeneCards. (n.d.). PRRT2 Gene. Retrieved from [Link]
-
Azarin, A. A., et al. (2018). Interaction of the cryptic fragment of myelin basic protein with mitochondrial voltage-dependent anion-selective channel-1 affects cell energy metabolism. Portland Press. Retrieved from [Link]
-
Saratov, G. A., et al. (2023). Myelin Basic Protein Fragmentation by Engineered Human Proteasomes with Different Catalytic Phenotypes Revealed Direct Peptide Ligands of MS-Associated and Protective HLA Class I Molecules. MDPI. Retrieved from [Link]
-
Al-Zuhair, A. S. (2000). Apoptosis and eosinophils. Saudi Medical Journal, 21(2), 162-166. (General context available at [Link])
-
Islam, M. T., et al. (2016). A documentary on a number of biomarkers in a number of diseases in human. International Journal of Applied Pharmaceutical Sciences and Research, 1(3), 104-118. Retrieved from [Link]
-
Anaspec. (n.d.). Cancer and Apoptosis peptides. Retrieved from [Link]
-
Bertrand, M. J., et al. (2003). Substrate cleavage by caspases generates protein fragments with Smac/Diablo-like activities. Cell Death & Differentiation, 10(11), 1234-9. Retrieved from [Link]
- R&D Systems. (n.d.). Safety Data Sheet for [Ala107]-MBP (104-118).
-
Sutton, V. R., et al. (2003). Caspase activation by granzyme B is indirect, and caspase autoprocessing requires the release of proapoptotic mitochondrial factors. Immunity, 18(3), 319-29. Retrieved from [Link]
-
Taylor, R. C., Cullen, S. P., & Martin, S. J. (2008). Apoptosis: controlled demolition at the cellular level. Nature Reviews Molecular Cell Biology, 9(3), 231–241. (General information available at [Link])
-
ResearchGate. (n.d.). Time-dependent activation of caspases and cleavage of the caspase substrate PARP. Retrieved from [Link]
-
Green, D. R. (2022). Caspase Activation and Inhibition. Cold Spring Harbor Perspectives in Biology, 14(10), a041113. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pkc inhibitor suppliers USA [americanchemicalsuppliers.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ala107 -Myelin Basic Protein Fragment 104-118 99026-77-4 [sigmaaldrich.com]
- 6. Myelin Basic Protein Induces Neuron-Specific Toxicity by Directly Damaging the Neuronal Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Myelin Basic Protein Induces Neuron-Specific Toxicity by Directly Damaging the Neuronal Plasma Membrane | Semantic Scholar [semanticscholar.org]
- 9. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase Activation and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
measuring the IC50 value of [Ala107]-MBP (104-118) for a specific PKC isoform
Application Note & Protocol
Topic: Measuring the IC50 Value of [Ala107]-MBP (104-118) for a Specific PKC Isoform
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling Isoform-Specific PKC Inhibition
The Protein Kinase C (PKC) family comprises a group of serine/threonine kinases that are central to the transduction of a vast array of cellular signals, governing processes from cell proliferation and differentiation to apoptosis.[1][2] This family is divided into at least 12 distinct isoforms, each exhibiting unique structures, substrate specificities, and tissue expression patterns.[3] This diversity allows for the precise regulation of complex biological pathways, but it also presents a significant challenge for researchers aiming to dissect the specific function of each isoform.
The development of isoform-specific inhibitors is paramount to understanding the individual roles of each PKC member in health and disease.[3][4] One such tool is the synthetic peptide [Ala107]-MBP (104-118), an analog of a fragment of bovine Myelin Basic Protein (MBP).[5][6] MBP is a well-established, generic substrate for numerous protein kinases, including PKC.[7][8][9] The native MBP (104-118) peptide is readily phosphorylated by PKC.[10] However, the substitution of Arginine at position 107 with Alanine renders the peptide a very poor substrate.[10] This modification transforms the peptide into an inhibitor, as it can still interact with the kinase but is not efficiently phosphorylated, thereby blocking the enzyme's activity towards other substrates. While it is described by suppliers as a non-competitive inhibitor with IC50 values in the range of 46-145 µM[5][6][11], its nature as a substrate analog suggests it may interfere with the substrate-binding site, a characteristic of substrate-competitive inhibitors.[1][12]
This application note provides a comprehensive, field-proven protocol for determining the half-maximal inhibitory concentration (IC50) of [Ala107]-MBP (104-118) for a specific PKC isoform. The IC50 is a critical quantitative measure that indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50% in vitro.[13][14] Accurate determination of this value is a cornerstone of kinase inhibitor profiling and drug discovery.
Principle of the Assay
The IC50 determination is performed using an in vitro kinase assay that measures the phosphorylation of a specific substrate by a purified, active PKC isoform. The assay quantifies the transfer of the γ-phosphate from [γ-³²P]ATP to a highly efficient, synthetic peptide substrate. The inhibitory effect of [Ala107]-MBP (104-118) is measured by its ability to decrease the phosphorylation of this substrate in a dose-dependent manner.
The core principle involves setting up a series of reactions, each containing a fixed amount of PKC enzyme, substrate peptide, and [γ-³²P]ATP, but with varying concentrations of the [Ala107]-MBP (104-118) inhibitor. After incubation, the reactions are stopped, and the radiolabeled, phosphorylated substrate is separated from the unreacted [γ-³²P]ATP. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter. By plotting the percentage of inhibition against the logarithm of the inhibitor concentration, a sigmoidal dose-response curve is generated, from which the IC50 value can be precisely calculated.[15]
Figure 1. Workflow for IC50 determination of a PKC inhibitor.
Materials and Reagents
Enzymes and Peptides
-
Active PKC Isoform: Purified, recombinant human PKC (e.g., PKCα, PKCβII, PKCδ). Store at -80°C.
-
PKC Substrate Peptide: A known efficient substrate for PKC (e.g., Myelin Basic Protein (QKRPSQRSKYL)[16]). Prepare a 10 mM stock in ultrapure water and store at -20°C.
-
Inhibitor Peptide: [Ala107]-MBP (104-118) (Sequence: GKGAGLSLSRFSWGA)[5]. Reconstitute to a 10 mM stock in 10% acetonitrile or as recommended by the supplier.[5] Store at -20°C.
Radioisotopes and Buffers
-
[γ-³²P]ATP: 10 mCi/mL. Store at -20°C.
-
Kinase Assay Buffer (5X): 100 mM HEPES (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 500 µg/mL Phosphatidylserine, 50 µg/mL Diacylglycerol. Store at -20°C.
-
ATP Solution (10X): 1 mM cold ATP in ultrapure water. Store at -20°C.
-
Stop Solution: 0.75% Phosphoric Acid. Store at room temperature.
-
Wash Solution: 0.5% Phosphoric Acid. Store at room temperature.
Equipment and Consumables
-
P81 Phosphocellulose Paper
-
Microcentrifuge tubes
-
Pipettes and sterile filter tips
-
Water bath or incubator set to 30°C
-
Liquid Scintillation Counter
-
Scintillation vials and fluid
-
Ice bucket
Experimental Protocol
PART 1: Reagent Preparation
-
Kinase Assay Buffer (1X): Prepare the required volume of 1X Kinase Assay Buffer by diluting the 5X stock with ultrapure water. Keep on ice.
-
PKC Enzyme Dilution: On the day of the experiment, thaw the active PKC isoform on ice. Dilute the enzyme in 1X Kinase Assay Buffer to a final concentration that yields a linear reaction rate for at least 15 minutes (this must be optimized beforehand; typically in the range of 5-20 ng per reaction). Keep the diluted enzyme on ice.
-
Inhibitor Serial Dilutions: Prepare a series of 2-fold serial dilutions of the [Ala107]-MBP (104-118) inhibitor stock solution. A typical starting concentration for the dilution series would be 1-2 mM, resulting in a final assay concentration range from ~200 µM down to low micromolar or nanomolar concentrations.
-
Master Mix Preparation: Prepare a master mix containing the substrate peptide, ATP, and [γ-³²P]ATP. For a 25 µL final reaction volume, the master mix for each reaction should contain:
-
2.5 µL of 10X ATP Solution (final concentration: 100 µM)
-
2.5 µL of 10 mM Substrate Peptide (final concentration: 1 mM, which is well above the Km of ~7 µM[16])
-
0.5 µL of [γ-³²P]ATP (specific activity of ~300-500 cpm/pmol)
-
Sufficient 1X Kinase Assay Buffer
-
PART 2: Kinase Reaction
-
Set up Reactions: In a series of microcentrifuge tubes on ice, add 2.5 µL of each inhibitor dilution. For controls, add 2.5 µL of the inhibitor's solvent.
-
100% Activity Control (No Inhibitor): Add solvent instead of inhibitor.
-
Background Control (No Enzyme): Add solvent and 1X Kinase Assay Buffer instead of the enzyme dilution.
-
-
Add Master Mix: Add 12.5 µL of the prepared Master Mix to each tube.
-
Initiate Reaction: To start the kinase reaction, add 10 µL of the diluted PKC enzyme to each tube. Mix gently by tapping.
-
Incubation: Transfer the tubes to a 30°C water bath and incubate for 10-15 minutes (within the pre-determined linear range).
-
Stop Reaction: Stop the reaction by adding 25 µL of 0.75% Phosphoric Acid to each tube.
PART 3: Quantifying Phosphorylation
-
Spotting: Spot 40 µL from each reaction tube onto a uniquely labeled square of P81 phosphocellulose paper.
-
Washing: Place the P81 paper squares in a large beaker and wash three times for 5 minutes each with 0.5% Phosphoric Acid. This step removes the unreacted [γ-³²P]ATP.
-
Final Rinse: Perform a final quick rinse with acetone to aid in drying. Let the paper air dry completely.
-
Scintillation Counting: Place each dry P81 square into a scintillation vial, add 5 mL of scintillation fluid, and measure the incorporated radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis and Interpretation
-
Correct for Background: Subtract the average CPM from the "Background Control" (no enzyme) from all other data points.
-
Calculate Percent Inhibition: Use the corrected CPM values to calculate the percentage of inhibition for each concentration of [Ala107]-MBP (104-118) using the following formula: % Inhibition = 100 * (1 - (CPMSample / CPMNo Inhibitor))
-
Generate Dose-Response Curve: Plot the calculated % Inhibition on the y-axis against the logarithm of the inhibitor concentration on the x-axis.
-
Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism, SigmaPlot) to fit the data to a sigmoidal dose-response (variable slope) equation. The program will calculate the IC50 value, which is the concentration of the inhibitor that corresponds to 50% inhibition.[15]
Figure 2. Principle of PKC inhibition by a substrate analog.
Data Presentation
Table 1: Example Data Collection Template
| [Inhibitor] (µM) | Log [Inhibitor] | CPM Rep 1 | CPM Rep 2 | Avg CPM | Corrected CPM | % Inhibition |
| 0 (No Inhibitor) | - | 45,123 | 45,876 | 45,499.5 | 45,299.5 | 0.0 |
| 1.56 | 0.19 | 42,345 | 41,987 | 42,166.0 | 41,966.0 | 7.4 |
| 3.13 | 0.50 | 38,765 | 39,123 | 38,944.0 | 38,744.0 | 14.5 |
| 6.25 | 0.80 | 34,567 | 35,011 | 34,789.0 | 34,589.0 | 23.6 |
| 12.5 | 1.10 | 29,876 | 30,123 | 29,999.5 | 29,799.5 | 34.2 |
| 25 | 1.40 | 23,145 | 22,876 | 23,010.5 | 22,810.5 | 49.7 |
| 50 | 1.70 | 15,432 | 15,987 | 15,709.5 | 15,509.5 | 65.8 |
| 100 | 2.00 | 8,765 | 8,543 | 8,654.0 | 8,454.0 | 81.3 |
| 200 | 2.30 | 4,567 | 4,321 | 4,444.0 | 4,244.0 | 90.6 |
| BG (No Enzyme) | - | 210 | 190 | 200.0 | 0.0 | - |
Table 2: Summary of IC50 Values (Hypothetical Data)
| PKC Isoform | IC50 of [Ala107]-MBP (104-118) (µM) | Hill Slope | R² |
| PKCα | 48.5 | -1.1 | 0.995 |
| PKCβII | 65.2 | -1.0 | 0.992 |
| PKCδ | 110.8 | -1.2 | 0.997 |
| PKCζ | > 200 | N/A | N/A |
References
-
Myelin Basic Protein (MBP) (synthetic) . GenScript. [Link]
-
IC50 Determination . edX. [Link]
-
Way, K. J., Chou, E., & King, G. L. (2000). Identification of PKC-isoform-specific biological actions using pharmacological approaches . Trends in Pharmacological Sciences, 21(5), 181-187. [Link]
-
Half maximal inhibitory concentration (IC50) . Wikipedia. [Link]
-
Mizoguchi, A., et al. (2007). TandeMBP: generation of a unique protein substrate for protein kinase assays . Neurochemical Research, 32(4-5), 715-722. [Link]
-
Turner, R. S., et al. (1985). Substrate specificity of phospholipid/Ca2+-dependent protein kinase as probed with synthetic peptide fragments of the bovine myelin basic protein . The Journal of Biological Chemistry, 260(21), 11503-11507. [Link]
-
IC50 . Grokipedia. [Link]
-
Lee, J., et al. (2021). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials . International Journal of Molecular Sciences, 22(11), 5649. [Link]
-
Myelin Basic Protein, dephosphorylated for kinase assays . Active Motif. [Link]
-
Zhang, T., & Liu, Y. (2020). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides . Methods in Molecular Biology, 2139, 11-17. [Link]
-
What are PKC inhibitors and how do they work? . Patsnap Synapse. [Link]
-
Myelin Basic Protein or MBP Antibody . Neuromics. [Link]
-
Activity 3-2 - Determining the IC₅₀ of Inhibitor . Biology LibreTexts. [Link]
-
A Quick Introduction to Graphviz . Nick H. [Link]
-
Steinberg, S. F. (2015). Protein Kinase C Pharmacology: Refining the Toolbox . Biochemical Journal, 468(3), 365-379. [Link]
Sources
- 1. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials [mdpi.com]
- 2. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of PKC-isoform-specific biological actions using pharmacological approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. rndsystems.com [rndsystems.com]
- 6. apexbt.com [apexbt.com]
- 7. TandeMBP: generation of a unique protein substrate for protein kinase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. activemotif.jp [activemotif.jp]
- 9. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 10. Substrate specificity of phospholipid/Ca2+-dependent protein kinase as probed with synthetic peptide fragments of the bovine myelin basic protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. What are PKC inhibitors and how do they work? [synapse.patsnap.com]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. courses.edx.org [courses.edx.org]
- 16. genscript.com [genscript.com]
Troubleshooting & Optimization
troubleshooting solubility issues with [Ala107]-MBP (104-118) peptide
Welcome to the technical support resource for the [Ala107]-MBP (104-118) peptide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, scientifically-grounded solutions for common solubility challenges encountered with this peptide. Our approach moves beyond simple instructions to explain the underlying physicochemical principles, empowering you to make informed decisions during your experiments.
Section 1: Peptide Profile & Core Solubility Principles
Understanding the inherent properties of [Ala107]-MBP (104-118) is the first step in successful solubilization. The peptide's behavior in solution is dictated by its amino acid sequence and resulting physicochemical characteristics.
| Property | Details | Scientific Rationale |
| Sequence | Gly-Lys-Gly-Ala-Gly-Leu-Ser-Leu-Ser-Arg-Phe-Ser-Trp-Gly-Ala | The primary sequence determines all other properties. |
| Molecular Weight | ~1493.68 g/mol (as free base) | Affects molarity calculations for stock solutions. |
| Hydrophobic Residue % | ~47% (A, L, F, W) | Peptides with a high proportion of hydrophobic amino acids tend to have limited solubility in aqueous solutions due to their propensity to self-associate and aggregate to minimize contact with water.[1][2] |
| Net Charge (at pH 7) | +2 (Basic) | The net charge is crucial for solubility. Peptides are generally most soluble at a pH that is far from their isoelectric point (pI), where they carry a net positive or negative charge, enhancing interaction with water.[1][2][3] |
Section 2: Frequently Asked Questions (FAQs)
Here we address foundational questions regarding peptide solubility.
Q1: Why is my [Ala107]-MBP (104-118) peptide not dissolving in neutral water or PBS, even though it has a net positive charge?
A: While a net positive charge is favorable for aqueous solubility, several factors can still impede dissolution:
-
Hydrophobic Aggregation: With approximately 47% hydrophobic residues, this peptide has a significant tendency to aggregate.[4] Hydrophobic regions of different peptide molecules can associate to form insoluble oligomers or visible particulates.[3][5] This self-association is a primary cause of poor solubility even for charged peptides.[6]
-
Secondary Structure Formation: In solution, peptides can form secondary structures like β-sheets, which can stack together and lead to aggregation and precipitation.[5]
-
Residual Trifluoroacetic Acid (TFA): Synthetic peptides are typically purified by HPLC and delivered as TFA salts.[7][8] Residual TFA can make the microenvironment of the peptide powder acidic upon the addition of a neutral solvent, which might not be the optimal pH for dissolution.[9] Furthermore, TFA itself can sometimes influence peptide conformation and solubility.[7][10]
Q2: How does adjusting the pH help dissolve my peptide?
A: Adjusting the pH is a powerful tool for increasing peptide solubility. The solubility of a peptide is lowest at its isoelectric point (pI), the pH at which it has no net charge.[1][2] By moving the pH of the solution away from the pI, you increase the peptide's net charge.
For [Ala107]-MBP (104-118), which is a basic peptide (net charge +2 at pH 7), further lowering the pH (e.g., using dilute acetic acid) will ensure that all basic residues (Lysine, Arginine, and the N-terminus) are fully protonated, maximizing the net positive charge. This increased electrostatic repulsion between peptide molecules helps to overcome hydrophobic aggregation and promotes interaction with water, leading to better solubility.[3]
Section 3: Systematic Troubleshooting Guide
Follow this tiered approach to efficiently solubilize your [Ala107]-MBP (104-118) peptide. Always begin by testing solubility on a small aliquot of your peptide before dissolving the entire sample.[11][12]
Q3: I have just received my lyophilized peptide. What is the very first thing I should do?
A: Proper initial handling is critical.
-
Equilibrate: Before opening, allow the vial to warm to room temperature (preferably in a desiccator) to prevent condensation from introducing moisture, which can reduce the peptide's long-term stability.[4][13]
-
Centrifuge: Briefly centrifuge the vial to pellet all the lyophilized powder at the bottom. This ensures no material is lost when you open the cap.[14]
Q4: What is the recommended starting solvent for [Ala107]-MBP (104-118)?
A: Based on its net positive charge, the recommended starting solvent is sterile, distilled water . If that fails, a slightly acidic solution is the next logical step.
Protocol 1: Basic Aqueous Solubilization
-
Add the required volume of sterile distilled water to the vial to achieve your target concentration.
-
Vortex the solution gently for 1-2 minutes.
-
If particulates remain, sonicate the solution in a water bath for 5-10 minutes.[15][16] Warming the solution to <40°C may also help.[15][16]
-
Visually inspect the solution. A perfectly dissolved peptide will yield a clear, transparent solution. Cloudiness or visible particles indicate incomplete solubility.[13]
Q5: My peptide did not dissolve in water. What is my next step?
A: The next step is to use a dilute acid to further increase the peptide's net positive charge.
Protocol 2: Acid-Assisted Solubilization
-
If the peptide is still in water from the previous step, add 10% aqueous acetic acid dropwise while vortexing until the peptide dissolves.[14][17]
-
Alternatively, you can attempt to dissolve a fresh aliquot of the peptide directly in a 10-25% acetic acid solution and then dilute with water to the desired final concentration and pH.[14]
-
Ensure the final concentration of acetic acid is compatible with your downstream assay.
Below is a decision workflow for solubilizing this basic peptide.
Caption: Decision workflow for peptide solubilization.
Q6: The peptide is still insoluble. When should I consider an organic solvent like DMSO?
A: If both water and acidic solutions fail, the insolubility is likely due to strong hydrophobic interactions. In this case, a small amount of an organic solvent is needed to disrupt these interactions.[18][19] While some vendor data suggests DMSO insolubility[20], others report success[21], indicating it should be used as a last resort for stubborn batches.
Protocol 3: Organic Solvent Solubilization
-
Dissolve the peptide in a minimal volume of pure DMSO (e.g., 20-50 µL). It is critical to fully dissolve the peptide in the organic solvent first, as the rate of dissolution is higher than in a water/solvent mixture.[12][19]
-
Once the peptide is fully dissolved, slowly add the aqueous buffer (e.g., PBS or Tris) to the DMSO-peptide mixture drop-by-drop while continuously vortexing.[19]
-
This dropwise dilution is crucial to prevent the peptide from precipitating or "crashing out" of solution due to localized high concentrations in the aqueous phase.[12][19]
-
Be mindful that the final DMSO concentration should be compatible with your assay; for most cell-based assays, this is typically below 1%.[18]
The diagram below illustrates how different solvents tackle solubility issues.
Caption: How solvents overcome peptide aggregation.
Section 4: Advanced Considerations
Q7: Could residual TFA from synthesis be affecting my experiments, and how do I remove it?
A: Yes. Residual TFA can be cytotoxic in cell-based assays even at low concentrations and can interfere with biological activity.[7][8] If your application is sensitive (e.g., in vivo studies, cellular assays), TFA removal is highly recommended. The gold-standard method is exchanging TFA counter-ions with a more biologically compatible acid like HCl.[8][10]
Protocol 4: TFA Removal via HCl Exchange
-
Dissolve: Dissolve the peptide in distilled water at 1 mg/mL.[10]
-
Add HCl: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[8][10]
-
Incubate: Let the solution stand at room temperature for at least one minute.[10]
-
Freeze: Flash-freeze the solution in liquid nitrogen.[7][10]
-
Lyophilize: Lyophilize the sample overnight until all liquid is removed.
-
Repeat: For complete exchange, repeat steps 1-5 at least two more times.[7][10]
-
After the final lyophilization, reconstitute the peptide hydrochloride salt in your desired experimental buffer.
Q8: What are the best practices for storing my peptide solution to prevent it from crashing out over time?
A: Once in solution, peptides are less stable than in their lyophilized form.
-
Aliquoting: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles, which can promote aggregation.
-
Storage Temperature: Store peptide solutions at -20°C or, for long-term storage, at -80°C.[22]
-
Re-lyophilization: If you need to store a partially used solution for an extended period, it is best to re-lyophilize it and store the resulting powder at -20°C.[13]
References
-
Peptide Solubilization. JPT. [Link]
-
How to remove TFA from synthetic peptides using HCl? LifeTein. [Link]
-
Storage Guidelines & Solubility Of Synthetic Peptides. Medium. [Link]
-
Should I Have TFA Removed from My Peptide? LifeTein. [Link]
-
What Factors Determine Peptide Solubility? Synpeptide. [Link]
-
Guidelines for Dissolving Peptides. GenScript. [Link]
-
Post Cleavage Purification and Analysis of Peptides; TFA removal. Anaspec. [Link]
-
TFA Removal From Peptides. Omizzur. [Link]
-
How to dissolve, handle and store synthetic peptides. LifeTein. [Link]
-
How to dissolve peptides? LifeTein. [Link]
-
Peptide Solubility. Bio Basic. [Link]
-
Popular strategies to solubilize peptides during CPS. ResearchGate. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Xtalks. [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC. [Link]
-
Elucidating the aggregation rules for short peptides. Drug Target Review. [Link]
-
[Ala107]MBP(104-118) TFA. Clinisciences. [Link]
-
[Ala107]-MBP (104-118) acetate. Neo Biotech. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. reta-peptide.com [reta-peptide.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. xtalks.com [xtalks.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lifetein.com [lifetein.com]
- 9. Peptide Synthesis Knowledge Base [peptide2.com]
- 10. lifetein.com [lifetein.com]
- 11. genscript.com [genscript.com]
- 12. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 13. medium.com [medium.com]
- 14. lifetein.com [lifetein.com]
- 15. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 16. biorbyt.com [biorbyt.com]
- 17. biobasic.com [biobasic.com]
- 18. jpt.com [jpt.com]
- 19. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 20. NB-64-68478-5mg | [Ala107]-MBP (104-118) acetate Neobiotech [neo-biotech.com]
- 21. [Ala107]-Myelin Basic Protein (104-118) (acetate) | Cayman Chemical | Biomol.com [biomol.com]
- 22. lifetein.com [lifetein.com]
how to improve the stability of [Ala107]-MBP (104-118) in solution
Technical Support Center: [Ala107]-MBP (104-118)
Introduction: The Challenge of [Ala107]-MBP (104-118) Stability
Welcome to the technical support guide for [Ala107]-MBP (104-118). This synthetic peptide, an analog of bovine myelin basic protein (MBP) and a non-competitive inhibitor of Protein Kinase C (PKC), is a critical tool in signaling research and studies related to neuro-immunology.[1][2][3] The sequence, Gly-Lys-Gly-Ala-Gly-Leu-Ser-Leu-Ser-Arg-Phe-Ser-Trp-Gly-Ala, contains residues susceptible to degradation, and its overall physicochemical properties can lead to instability in aqueous solutions.
Like many peptides, its utility in experiments is directly linked to its structural integrity. Degradation, whether chemical or physical, can lead to a loss of biological activity, affecting experimental reproducibility and validity.[4][5] This guide provides a framework for understanding, troubleshooting, and mitigating stability issues, ensuring you achieve reliable and accurate results.
Frequently Asked Questions (FAQs)
Q1: I just reconstituted my lyophilized [Ala107]-MBP (104-118) and the solution is cloudy. What happened?
A: Cloudiness or turbidity upon reconstitution is a classic sign of physical instability, specifically aggregation or poor solubility.[6] This peptide has hydrophobic residues (Leu, Phe, Trp) which can cause it to self-associate in aqueous buffers.[4] The Ala substitution for Arg at position 107 also slightly increases hydrophobicity.
-
Immediate Action: Try vortexing or sonicating the solution briefly. If it remains cloudy, the peptide may have aggregated irreversibly.
-
Preventative Measures: Reconstitute the peptide in a small amount of an organic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) before diluting to the final concentration with your aqueous buffer.[3] For this specific peptide, solubility has been reported up to 1 mg/ml in 10% acetonitrile.
Q2: What is the best way to prepare and store stock solutions?
A: Proper storage is the single most important factor in maintaining peptide integrity.
-
Lyophilized Peptide: Store desiccated at -20°C or -80°C for maximum long-term stability.[6]
-
Stock Solutions: Prepare a high-concentration stock (e.g., 1-10 mM) in an appropriate solvent (see Q1). Aliquot the stock solution into single-use volumes in low-protein-binding tubes and freeze at -20°C or, preferably, -80°C. This strategy is critical to avoid repeated freeze-thaw cycles , which can cause peptide degradation and aggregation.
-
Working Solutions: Prepare working solutions fresh for each experiment by diluting the stock solution. Do not store dilute aqueous solutions for extended periods.
Q3: My peptide solution is clear, but its activity in my PKC inhibition assay is decreasing over a few days, even when stored at 4°C. What's the cause?
A: This points towards chemical degradation, where the peptide's covalent bonds are being altered.[5] Even at 4°C, chemical reactions like hydrolysis and oxidation occur, albeit at a slower rate than at room temperature. The peptide sequence contains several residues prone to degradation.
-
Likely Causes:
-
Solution: Prepare working solutions immediately before use from a frozen stock aliquot. If an experiment requires the peptide to be in solution for an extended period, a stability optimization study is necessary (see Troubleshooting Guide 2).
Troubleshooting Guide 1: Physical Instability (Aggregation & Adsorption)
Physical instability involves changes to the peptide's non-covalent structure, leading to aggregation, precipitation, or loss due to surface adsorption.[4][5]
Problem: You observe solution cloudiness, precipitation over time, or loss of active peptide concentration without evidence of chemical modification.
Causality Analysis: Aggregation is often driven by hydrophobic interactions between peptide molecules. It is most likely to occur at concentrations above the peptide's solubility limit, at a pH near its isoelectric point (pI), or upon freeze-thaw cycles. Adsorption to surfaces (e.g., plastic or glass vials) is a significant issue for dilute peptide solutions.[6]
Protocol: Mitigating Physical Instability
-
Optimize Reconstitution:
-
Step 1: If the peptide is difficult to dissolve in aqueous buffer, first dissolve the lyophilized powder in a minimal volume of sterile-filtered DMSO or 10-20% acetonitrile.
-
Step 2: Gently vortex to ensure complete dissolution.
-
Step 3: Slowly add the aqueous buffer of choice to the organic solvent concentrate, mixing gently, to reach the final desired concentration. Never add aqueous buffer directly to the dry peptide if solubility issues are known.
-
-
Adjust Buffer pH:
-
Rationale: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. The calculated pI for [Ala107]-MBP (104-118) is approximately 10.0-10.5.
-
Action: Ensure your buffer pH is at least 1-2 units away from the pI. For this peptide, working at a neutral or slightly acidic pH (e.g., pH 6.0-7.5) will ensure it carries a net positive charge, promoting solubility through electrostatic repulsion.
-
-
Incorporate Stabilizing Excipients:
-
Rationale: Certain additives can reduce aggregation and surface adsorption.[8][9]
-
Options:
-
Sugars/Polyols (e.g., sucrose, mannitol): Can increase stability, particularly during freeze-thawing.[9]
-
Non-ionic Surfactants (e.g., Polysorbate 20/80): Use at very low concentrations (e.g., 0.01-0.05%) to prevent surface adsorption and reduce aggregation.[9]
-
Amino Acids (e.g., Arginine, Glycine): Can act as aggregation suppressors.
-
-
Data Summary: Recommended Starting Conditions
| Parameter | Recommendation for [Ala107]-MBP (104-118) | Rationale |
| Reconstitution Solvent | 10-20% Acetonitrile or DMSO (for stock) | Overcomes hydrophobicity, improves initial dissolution.[3] |
| Buffer pH | pH 6.0 - 7.5 | Keeps the peptide charged (pI ~10.2), increasing solubility via repulsion. |
| Buffer Type | Histidine, Citrate, or Phosphate | Good buffering capacity. Note: Phosphate can sometimes catalyze hydrolysis.[5] |
| Additives (Optional) | 0.02% Polysorbate 20 | Reduces adsorption to container surfaces, especially in dilute solutions.[9] |
Troubleshooting Guide 2: Chemical Instability & Degradation
Chemical instability involves the breaking or forming of covalent bonds, creating new, often inactive, peptide species.[6] The primary pathways for this peptide are oxidation and hydrolysis.
Diagram: Potential Chemical Degradation Pathways
Caption: Primary chemical degradation routes for [Ala107]-MBP (104-118).
Protocol: Systematic Stability Assessment via RP-HPLC
This protocol allows you to quantify the rate of degradation under different conditions. A stability-indicating method using High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[7][10]
-
Preparation:
-
Step 1: Prepare several identical aliquots of your peptide at a known concentration (e.g., 1 mg/mL) in different test buffers (e.g., pH 6.0 Citrate, pH 7.4 Phosphate, pH 7.4 Histidine). Include a control stored lyophilized at -80°C.
-
Step 2: For each condition, create two sets of samples: one stored at 4°C and another at an "accelerated" condition of 40°C.
-
-
Time-Point Analysis (T=0):
-
Step 3: Immediately after preparation, inject a sample from each condition onto a C18 reverse-phase HPLC column.
-
Step 4: Run a gradient (e.g., 5-95% acetonitrile in water with 0.1% TFA) and record the chromatogram. The main peak corresponds to the intact peptide. Note its retention time and peak area. This is your 100% reference.
-
-
Time-Point Analysis (T=x):
-
Step 5: At subsequent time points (e.g., 24h, 48h, 1 week), inject samples from each storage condition onto the HPLC.
-
Step 6: Compare the chromatograms to the T=0 data. Look for:
-
A decrease in the main peak area (degradation).
-
The appearance of new peaks (degradation products).
-
-
Step 7: Calculate the percentage of remaining intact peptide: (Peak Area at T=x / Peak Area at T=0) * 100.
-
-
Interpretation:
-
By comparing the degradation rates, you can identify the buffer and temperature conditions that provide the highest stability. The 40°C condition provides a rapid prediction of long-term stability at lower temperatures.
-
Troubleshooting Guide 3: A Workflow for Optimal Formulation
For long-term use or when developing an assay, a systematic approach to finding the best formulation is crucial. This workflow ensures you methodically test and validate your solution conditions.
Diagram: Formulation Development Workflow
Caption: Systematic workflow for developing a stable peptide formulation.
This structured approach moves from basic solubility screening to rigorous stability testing, allowing you to define a robust formulation protocol for your specific experimental needs, thereby enhancing the trustworthiness and reproducibility of your results.[4][11]
References
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI Pharmaceutics. [Link]
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. ResearchGate. [Link]
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PubMed. [Link]
-
Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. Preprints.org. [Link]
-
Formulation Strategies to Enable Delivery of Therapeutic Peptides across Cell Membranes. ACS Publications. [Link]
-
Strategies for Improving Peptide Stability and Delivery. PubMed Central. [Link]
-
Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]
-
Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub. [Link]
-
Strategies to Optimize Peptide Stability and Prolong Half-Life. ResearchGate. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
-
Peptides and Probable Degradation Pathways. Veeprho. [Link]
-
Improving peptide stability: Strategies and applications. Allied Academies. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]
-
How to Measure Peptide Stability. Biotide PTM. [Link]
-
Formulation strategies for enhancing protein and peptide delivery. ResearchGate. [Link]
-
Alanine is helix-stabilizing in both template-nucleated and standard peptide helices. National Institutes of Health (NIH). [Link]
-
Alanine: Structure and Applications. JPT Peptide Technologies. [Link]
-
Synthetic myelin basic protein peptide analogs are specific inhibitors of phospholipid/calcium-dependent protein kinase (protein kinase C). PubMed. [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. Synthetic myelin basic protein peptide analogs are specific inhibitors of phospholipid/calcium-dependent protein kinase (protein kinase C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. veeprho.com [veeprho.com]
- 7. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 8. alliedacademies.org [alliedacademies.org]
- 9. pharmasources.com [pharmasources.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of [Ala107]-MBP (104-118) in cellular assays
A Guide to Understanding and Troubleshooting Potential Off-Target Effects
Welcome to the technical support center for [Ala107]-MBP (104-118). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the use of this peptide in cellular assays, with a special focus on identifying and mitigating potential off-target effects. As a synthetic peptide analog of myelin basic protein and a known inhibitor of Protein Kinase C (PKC), understanding its precise mechanism of action and potential for unintended interactions is critical for the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of [Ala107]-MBP (104-118)?
A1: [Ala107]-MBP (104-118) is a synthetic peptide that acts as a specific, noncompetitive inhibitor of phospholipid/calcium-dependent protein kinase, commonly known as Protein Kinase C (PKC). It functions by substituting an alanine for an arginine at a crucial recognition site within the MBP (104-118) sequence, which prevents the kinase from effectively phosphorylating its substrates.
Q2: What is the typical working concentration for [Ala107]-MBP (104-118) in cellular assays?
A2: The effective concentration can vary significantly depending on the cell type, the specific PKC isoform being targeted, and the assay conditions. Based on in vitro kinase assays, the IC50 values (the concentration required to inhibit 50% of enzyme activity) for [Ala107]-MBP (104-118) are in the micromolar range. It is crucial to perform a dose-response analysis for your specific cellular system to determine the optimal concentration.
Q3: What are the potential sources of off-target effects with peptide inhibitors like [Ala107]-MBP (104-118)?
A3: Off-target effects with peptide inhibitors can arise from several factors:
-
Non-specific binding: Peptides can interact with cellular components other than their intended target through electrostatic or hydrophobic interactions.
-
Cellular uptake and localization: The mechanism and efficiency of peptide entry into cells can influence its access to unintended subcellular compartments and binding partners.
-
Kinase promiscuity: While designed to be specific for PKC, the peptide may interact with other kinases that have similar substrate-binding domains.
-
Membrane disruption: At higher concentrations, some peptides can perturb cell membrane integrity, leading to cytotoxicity that is independent of PKC inhibition.[1][2][3]
-
Contaminants: Residual substances from peptide synthesis, such as trifluoroacetate (TFA), can interfere with cellular assays.[4]
Troubleshooting Guide: Unexpected Experimental Outcomes
Encountering unexpected results is a common challenge in research. This guide provides a systematic approach to troubleshooting potential off-target effects of [Ala107]-MBP (104-118).
Scenario 1: The observed cellular phenotype is inconsistent with known PKC signaling pathways.
Underlying Cause: This is a strong indicator of a potential off-target effect. The peptide may be modulating other signaling pathways.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Step-by-Step Guidance:
-
Validate On-Target Engagement:
-
Rescue Experiment: This is a definitive method to confirm on-target effects. If you can reverse the observed phenotype by overexpressing a form of PKC that is resistant to [Ala107]-MBP (104-118), it strongly suggests the effect is mediated through PKC.
-
Use a Structurally Unrelated PKC Inhibitor: Treat your cells with a different, well-characterized PKC inhibitor that has a distinct chemical structure. If you observe the same phenotype, it is more likely to be an on-target effect of PKC inhibition.
-
-
Investigate Off-Target Kinase Inhibition:
-
Kinome Profiling: A comprehensive kinome scan will screen [Ala107]-MBP (104-118) against a large panel of kinases. This is the most direct way to identify other kinases that the peptide might be inhibiting.
-
Phospho-protein arrays: These arrays can provide a broad overview of changes in protein phosphorylation across multiple signaling pathways, offering clues to which alternative pathways might be affected.
-
-
Explore Non-Kinase Off-Targets:
-
Western Blot Analysis: Examine the activation state of key proteins in major signaling pathways that are known to be affected by off-target activities of other kinase inhibitors (e.g., MAPK/ERK, PI3K/Akt, JNK).
-
Scenario 2: High levels of cytotoxicity or cell death are observed at the intended working concentration.
Underlying Cause: The peptide may be causing membrane disruption or inducing apoptosis through an off-target mechanism.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cytotoxicity.
Step-by-Step Guidance:
-
Assess Cell Membrane Integrity:
-
Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme that is released into the cell culture medium upon membrane damage. An increase in LDH activity in the supernatant is a quantitative measure of cytotoxicity.
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that can only enter cells with compromised membranes. It can be quantified by flow cytometry or fluorescence microscopy.
-
-
Evaluate Apoptosis Induction:
-
Caspase-3/7 Activation Assay: Caspases are key mediators of apoptosis. Assays that measure the activity of caspase-3 and -7 can confirm if the observed cell death is due to programmed cell death.
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
-
Mitigation Strategies:
-
Lower Peptide Concentration: If cytotoxicity is observed, perform a careful dose-response curve to find a concentration that inhibits PKC without causing significant cell death.
-
Alternative Delivery: If direct application of the peptide is causing membrane disruption, consider using a less disruptive delivery method, such as conjugation to a cell-penetrating peptide.
-
Experimental Protocols
Protocol 1: Dose-Response Analysis of [Ala107]-MBP (104-118) on a Downstream PKC Target
Objective: To determine the optimal, on-target effective concentration of [Ala107]-MBP (104-118) in your cellular system.
Principle: This protocol uses Western blotting to measure the phosphorylation of a known downstream target of PKC. A dose-dependent decrease in the phosphorylation of this target will indicate on-target activity.
Materials:
-
Your cell line of interest
-
[Ala107]-MBP (104-118) peptide
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-PKC substrate, anti-total PKC substrate, and a loading control (e.g., anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells and grow to desired confluency.
-
Prepare a serial dilution of [Ala107]-MBP (104-118) in cell culture media (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Pre-incubate cells with the different concentrations of [Ala107]-MBP (104-118) for 1-2 hours.
-
Stimulate the cells with a PKC activator (e.g., PMA at 100 nM) for 15-30 minutes. Include an unstimulated control.
-
Wash cells with cold PBS and lyse with appropriate lysis buffer.
-
Perform protein quantification (e.g., BCA assay).
-
Run equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with the primary and secondary antibodies.
-
Visualize the bands using a chemiluminescent imager.
-
Quantify the band intensities and normalize the phosphorylated protein to the total protein and the loading control.
| [Ala107]-MBP (104-118) (µM) | Normalized Phospho-Substrate Level (Fold Change) |
| 0 (Unstimulated) | 1.0 |
| 0 (PMA Stimulated) | 5.0 |
| 1 | 4.5 |
| 5 | 3.0 |
| 10 | 1.5 |
| 25 | 0.8 |
| 50 | 0.5 |
| 100 | 0.4 |
Table 1: Example Data for Dose-Response Analysis.
Protocol 2: Control Experiment Using a Structurally Unrelated PKC Inhibitor
Objective: To differentiate between on-target and off-target effects.
Principle: If a structurally different PKC inhibitor produces the same cellular phenotype as [Ala107]-MBP (104-118), it is more likely that the effect is due to PKC inhibition.
Procedure:
-
Select a well-characterized, structurally unrelated PKC inhibitor (e.g., Gö 6983, Sotrastaurin).
-
Perform a dose-response experiment with this new inhibitor to determine its optimal concentration in your system.
-
Treat your cells with the determined optimal concentrations of both [Ala107]-MBP (104-118) and the control inhibitor.
-
Assess the cellular phenotype of interest (e.g., cell proliferation, gene expression, morphological changes).
-
Compare the results. If the phenotype is similar, it supports an on-target mechanism. If the phenotype is unique to [Ala107]-MBP (104-118), it suggests an off-target effect.
References
- Wimley, W.C. Determining the effects of membrane-interacting peptides on membrane integrity. Methods Mol Biol. 2017;1548:207-226.
- Klauser, K., et al. Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chem. Biol. 2015, 10, 1, 219–227.
- Henriksen, J.R., et al. Determining the Effects of Membrane-Interacting Peptides on Membrane Integrity. Methods Mol Biol. 2017;1548:207-226.
- Malina, A., et al. Determining the Effects of Membrane-Interacting Peptides on Membrane Integrity. Methods Mol Biol. 2017;1548:207-226.
- Lee, S., et al. Screening Nonspecific Interactions of Peptides without Background Interference. ACS Appl.
- Bain, J., et al.
- Ventura, A. C., et al. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS Comput Biol. 2014, 10(1), e1003426.
- He, X., et al. Measurement of peptide binding to MHC class II molecules by fluorescence polarization. Curr Protoc Immunol. 2012, Chapter 18, Unit 18.17.
-
The Bumbling Biochemist. Overview of methods to measure biochemical binding affinity. [Link]
- Scholes, N.S., et al. Inhibitors supercharge kinase turnover through native proteolytic circuits.
- Lin, A., et al. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Sci Transl Med. 2019, 11(509), eaaw8412.
- Wang, T., et al. Study of Human Antimicrobial Peptides Active Against Some Bacteroidota Species of the Oral Cavity. Int. J. Mol. Sci. 2026, 27, 1234.
- van Wier, S. P., & Beekman, A. M. Peptide design to control protein–protein interactions. Chem. Soc. Rev., 2025, 54(5), 1684-1698.
- van der Wijk, T., et al. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Mol Cell Proteomics. 2025, 24(1), 100789.
- Olim, N., et al. Protocol for iterative optimization of modified peptides bound to protein targets. STAR Protoc. 2022, 3(4), 101789.
- Baker, S. J., & Tavassoli, A. Targeting kinase signaling pathways with constrained peptide scaffolds. FEBS J. 2013, 280(23), 5961-5974.
-
BioCrick. 3,4-Dihydroxybenzoic acid | CAS:99-50-3. [Link]
- Zhang, X., et al. Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Front. Chem. 2022, 10, 868999.
-
BioCrick. 4-Hydroxybenzoic acid | CAS:99-96-7. [Link]
-
Wang, T., et al. Effects of peptides on cell membrane integrity. (A) Laser confocal... ResearchGate. [Link]
- Lavi, O., et al. Peptides Targeting Protein Kinases: Strategies and Implications. Physiology (Bethesda). 2006, 21, 408-418.
-
GenScript. Top 5 Reasons Your Peptide-Based Assays Fail. [Link]
-
ResearchGate. The protocol for designing peptide inhibitors. [Link]
-
ResearchGate. [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS? [Link]
- van Wier, S. P., & Beekman, A. M. Peptide design to control protein–protein interactions. Chem Soc Rev. 2025, 54(5), 1684-1698.
-
PepTalk. Peptide Targets Discovery, Expression, and Validation. [Link]
- Miles, J. A., et al. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chem. Soc. Rev., 2021, 50(12), 7139-7151.
- Roskoski, R., Jr. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacol Res. 2024, 199, 106981.
- Google Patents. WO2020049208A1 - Aurora kinase as target for treating, preventing or curing hiv infection or aids.
- Roskoski, R., Jr. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. Pharmacol Res. 2024, 199, 106981.
-
GEN Edge. Early automation integration reshapes how drugs move from lab to production. [Link]
-
BioCrick. Salannin | CAS:992-20-1. [Link]
-
BioCrick. Methyl gallate | CAS:99-24-1. [Link]
- Klaeger, S., et al. The target landscape of clinical kinase drugs. Science. 2017, 358(6367), eaan4368.
-
ResearchGate. Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? [Link]
- Kim, H., et al. CRISPR–Cas-Mediated Reprogramming Strategies to Overcome Antimicrobial Resistance. Int J Mol Sci. 2024, 25(21), 13038.
Sources
identifying and minimizing artifacts in experiments with [Ala107]-MBP (104-118)
Welcome to the technical support center for [Ala107]-MBP (104-118). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying and minimizing artifacts in experiments utilizing this synthetic peptide. As a synthetic analog of bovine myelin basic protein (MBP), [Ala107]-MBP (104-118) is a valuable tool, primarily used as a non-competitive inhibitor of Protein Kinase C (PKC). However, like all synthetic peptides, its physicochemical properties demand careful handling and experimental design to ensure data integrity.
This guide is structured to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and proactively design robust experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and storage of [Ala107]-MBP (104-118) to prevent artifacts before they occur.
Q1: How should I store the lyophilized [Ala107]-MBP (104-118) upon receipt?
A1: Upon arrival, lyophilized peptides should be stored at -20°C or colder, protected from light.[1][2][3] For long-term storage (months to years), -80°C is preferable.[2][3] The peptide is stable for weeks at room temperature, which is why it is shipped under ambient conditions.[2][3][4] Moisture is the primary enemy of lyophilized peptides as it can significantly reduce long-term stability; therefore, it is crucial to keep the vial tightly sealed.[1][4]
Q2: What is the best practice for weighing the lyophilized peptide?
A2: Because lyophilized peptides are often hygroscopic (they absorb moisture from the air), it is critical to allow the vial to warm to room temperature in a desiccator before opening.[1][4][5] This prevents condensation from forming inside the vial. Weigh the desired amount quickly in a clean, low-humidity environment, and then tightly reseal the vial before returning it to cold storage.[1][5]
Q3: The amount of lyophilized powder in the vial seems very small or almost invisible. Is this normal?
A3: Yes, this is completely normal. Peptides, especially in small quantities (e.g., 1 mg), can be very difficult to see. The lyophilization process can result in a fine, transparent film or a small pellet at the bottom of the vial.[3] Always trust the label on the vial for the quantity and proceed with reconstitution as planned.
Q4: How do I properly reconstitute [Ala107]-MBP (104-118)?
A4: The solubility of [Ala107]-MBP (104-118) is reported as 1 mg/ml in 10% acetonitrile.[6] For initial solubilization, it is recommended to first dissolve the peptide in a small amount of organic solvent like 10% acetonitrile and then dilute it with the aqueous buffer of your choice. This approach is standard for peptides with hydrophobic residues. There is no universal solvent for all peptides, so this may require some empirical testing for your specific application.[2]
Q5: Once in solution, how should I store the peptide?
A5: Storing peptides in solution for extended periods is not recommended due to the risk of degradation.[1][5] The best practice is to prepare aliquots based on your daily experimental needs to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][2][7] These aliquots should be stored frozen at -20°C or colder; they are generally stable for a few weeks to months depending on the solvent and sequence.[3][5] The sequence of [Ala107]-MBP (104-118) contains a tryptophan (W) residue, which is prone to oxidation, making long-term storage in solution particularly risky.[7]
Part 2: Troubleshooting Guide - Identifying & Minimizing Artifacts
This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues.
Issue 1: High Background or Non-Specific Effects in Cell-Based Assays
Q: My negative control wells in a T-cell proliferation or kinase inhibition assay show unexpected activity. What could be the cause?
A: This is a classic sign of non-specific binding or contamination. Here are the likely culprits and solutions:
-
Probable Cause 1: Trifluoroacetic Acid (TFA) Contamination.
-
Explanation: TFA is used during peptide synthesis and purification. Residual TFA can remain as a counter-ion in the final lyophilized product.[7] At certain concentrations, TFA can be cytotoxic or affect cell proliferation, leading to artifacts in your assays.[8]
-
Solution: If you observe erratic cell growth or death, consider purchasing the peptide with a TFA-removal service or performing a buffer exchange into a biocompatible buffer like PBS using dialysis or a desalting column.
-
-
Probable Cause 2: Endotoxin Contamination.
-
Explanation: Endotoxins (lipopolysaccharides) are components of gram-negative bacteria and can be introduced during peptide synthesis.[7] They are potent stimulators of immune cells, even at very low concentrations, which can cause non-specific activation in immunological assays.[7]
-
Solution: For any in-vitro or in-vivo work with immune cells, it is imperative to use peptides with certified low endotoxin levels (e.g., ≤ 0.01 EU/µg).[7] If you suspect endotoxin contamination, there is no simple way to remove it in the lab; you must source a new, high-purity batch of the peptide.
-
-
Probable Cause 3: Peptide Aggregation.
-
Explanation: The sequence of [Ala107]-MBP (104-118), GKGAGLSLSRFSWGA, contains several hydrophobic residues (L, F, W, A, G) which can promote self-assembly and aggregation, especially at high concentrations or in certain buffers. These aggregates can be phagocytosed by cells or interact non-specifically with cell surfaces, leading to off-target effects.
-
Solution:
-
Visual Inspection: After reconstitution, visually inspect the solution for any turbidity or precipitate.
-
Solubility Test: Before your main experiment, test the peptide's solubility in your final assay buffer at the intended concentration.
-
Sonication: Gentle sonication can help break up small aggregates.
-
Filtration: Filter the peptide stock solution through a 0.22 µm filter to remove larger aggregates and ensure sterility.[7]
-
-
Issue 2: Poor Reproducibility and Inconsistent Results in Immunoassays (e.g., ELISA)
Q: I'm using [Ala107]-MBP (104-118) as a coating antigen or a competitor in an ELISA, but my results are highly variable between plates and experiments.
A: High variability in immunoassays often points to issues with peptide stability, concentration, or non-specific interactions with assay components.
-
Probable Cause 1: Inaccurate Peptide Concentration.
-
Explanation: The weight of a lyophilized peptide vial includes the peptide itself, bound water, and counter-ions (like TFA). The actual peptide content, or "net peptide content," is often only 50-80% of the total weight.[8] Using the gross weight for concentration calculations will lead to significant errors.
-
Solution: For precise quantification, rely on the net peptide content provided in the Certificate of Analysis. If not provided, amino acid analysis is the gold standard for determining the exact peptide concentration.
-
-
Probable Cause 2: Non-Specific Binding to Plates and Reagents.
-
Explanation: Peptides can non-specifically adhere to plastic surfaces (like ELISA plates) and other proteins (like antibodies).[9][10] This leads to high background noise and reduced assay sensitivity.[9]
-
Solution:
-
Blocking Buffers: The choice of blocking buffer is critical. Empirically test several options, such as Bovine Serum Albumin (BSA), casein, or commercial peptide-based blockers, to find the one that provides the best signal-to-noise ratio for your specific assay.[9][11]
-
Detergents: Adding a mild non-ionic detergent like Tween-20 (0.05%) to your wash buffers can help reduce non-specific binding.[11]
-
Plate Type: Test different types of microplates (e.g., high-binding vs. medium-binding) to see which gives a better performance.[9]
-
-
-
Probable Cause 3: Peptide Degradation.
-
Explanation: Peptides in solution are susceptible to degradation through oxidation or proteolysis, especially if the buffers are not sterile or if the solution is repeatedly freeze-thawed.[7][12] The Tryptophan (W) in the [Ala107]-MBP (104-118) sequence is particularly prone to oxidation.[7]
-
Solution:
-
Use Fresh Aliquots: Always use a fresh aliquot for each experiment to avoid degradation from freeze-thaw cycles.[1][7]
-
Sterile Buffers: Prepare your peptide solutions in sterile, protease-free buffers.[2]
-
Quality Control: If you suspect degradation, you can check the integrity of your peptide stock using analytical techniques like HPLC or Mass Spectrometry.[13][14]
-
-
Part 3: Protocols and Data Presentation
Protocol 1: Recommended Reconstitution of [Ala107]-MBP (104-118)
This protocol is designed to ensure maximal solubilization while minimizing aggregation.
-
Equilibration: Allow the vial of lyophilized peptide to reach room temperature in a desiccator (approx. 20-30 minutes).
-
Initial Solubilization: Add a small volume of 10% acetonitrile directly to the vial to achieve a stock concentration of 1 mg/ml. For example, for a 1 mg vial, add 1 ml of 10% acetonitrile.
-
Vortexing: Gently vortex the vial for 10-20 seconds to ensure the peptide is fully dissolved. Visually inspect for any particulate matter.
-
Dilution: Further dilute the peptide stock solution into your desired aqueous experimental buffer (e.g., PBS, Tris). It is recommended to add the peptide stock to the buffer, not the other way around.
-
Aliquoting & Storage: Immediately prepare single-use aliquots from the stock solution. Store these aliquots at -20°C or -80°C. Avoid storing the peptide in the aqueous buffer for more than a day at 4°C.
Table 1: Summary of Potential Artifacts and Mitigation Strategies
| Artifact Source | Probable Cause | Key Indicator | Recommended Mitigation Strategy |
| Contamination | Residual TFA from synthesis | Erratic cell viability in culture | Use TFA-removed grade peptide; perform buffer exchange. |
| Endotoxins (LPS) | Non-specific immune cell activation | Use certified low-endotoxin peptide for all biological assays. | |
| Peptide Instability | Aggregation | High background; poor solubility | Reconstitute properly; sonicate; filter solution (0.22 µm). |
| Oxidation (of Tryptophan) | Loss of activity over time | Use fresh aliquots; store protected from light; consider inert gas purge. | |
| Degradation (Freeze-Thaw) | Poor reproducibility | Prepare and use single-use aliquots.[1][7] | |
| Assay-Specific Issues | Inaccurate Concentration | Inconsistent standard curves | Calculate concentration based on net peptide content. |
| Non-Specific Binding | High background in immunoassays | Optimize blocking buffers and wash steps; add detergents.[9][11] |
Part 4: Visualizing Workflows
Diagram 1: Workflow for Troubleshooting High Background in a Cell-Based Assay
This diagram outlines the logical steps to diagnose the cause of non-specific effects.
Caption: A decision tree for diagnosing sources of non-specific assay signals.
Diagram 2: Best Practices for Peptide Handling Workflow
This workflow illustrates the critical steps from receiving the peptide to its use in an experiment to maintain its integrity.
Caption: A workflow for proper peptide handling from storage to use.
References
-
Peptide Storage and Handling Guidelines. GenScript. [Link]
-
Peptide handling & storage guidelines. sb-PEPTIDE. [Link]
-
Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]
-
Top 5 Reasons Your Peptide-Based Assays Fail. GenScript. [Link]
-
Non-specific binding in immunoassays. CANDOR Bioscience GmbH. [Link]
-
Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]
-
Avoiding Peptide Assay Failure: Hidden Problems and Solutions. GenScript. [Link]
-
Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group, University of Connecticut. [Link]
-
The Role of Peptide Mapping in Biopharmaceutical Quality Control. ResolveMass. [Link]
-
Mass Spectrometry in Peptide and Protein Analysis. Mabion. [Link]
Sources
- 1. genscript.com [genscript.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. genscript.com [genscript.com]
- 8. genscript.com [genscript.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 11. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
best practices for handling and storing lyophilized [Ala107]-MBP (104-118)
Welcome to the technical support center for lyophilized [Ala107]-MBP (104-118). This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on the optimal handling, storage, and use of this synthetic peptide. By adhering to these best practices, you can ensure the integrity, stability, and performance of [Ala107]-MBP (104-118) in your experiments.
Introduction to [Ala107]-MBP (104-118)
[Ala107]-MBP (104-118) is a synthetic peptide analog of bovine myelin basic protein (MBP). It acts as a non-competitive inhibitor of Protein Kinase C (PKC), with an IC50 ranging from 46-145 µM.[1] Its sequence is GKGAGLSLSRFSWGA. Understanding the fundamentals of its handling is critical to leveraging its biological activity in your research.
Core Principles of Peptide Handling: A Visual Workflow
The following diagram outlines the essential stages of handling lyophilized [Ala107]-MBP (104-118), from initial receipt to experimental use. Adherence to this workflow is the first step in ensuring reproducible results.
Sources
dealing with batch-to-batch variability of [Ala107]-MBP (104-118)
A Guide for Researchers on Managing Batch-to-Batch Variability
Welcome to the technical support center for [Ala107]-MBP (104-118). This guide is designed for researchers, scientists, and drug development professionals to address and mitigate the challenges arising from the inherent batch-to-batch variability of synthetic peptides. As a Senior Application Scientist, my goal is to provide you with not only practical troubleshooting steps but also the underlying scientific principles to ensure the consistency and success of your experiments.
[Ala107]-MBP (104-118) is a synthetic peptide analog of bovine myelin basic protein, widely used as a non-competitive inhibitor of Protein Kinase C (PKC), with IC50 values typically ranging from 46-145 µM.[1][2] Its utility in studying signaling pathways is significant, but like all synthetic peptides, its efficacy can be compromised by variability between manufacturing lots. This guide provides a structured approach to identifying, understanding, and controlling for this variability.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter that could be attributed to variability between different batches of [Ala107]-MBP (104-118).
Issue 1: A new batch of peptide shows significantly reduced or no biological activity.
This is one of the most common and frustrating issues researchers face. After exhausting a reliable batch, you switch to a new lot, and the expected biological effect vanishes.
This workflow helps systematically diagnose the root cause of reduced peptide activity.
Caption: Troubleshooting workflow for a new peptide batch with low activity.
Possible Causes & Actionable Solutions:
| Possible Cause | Troubleshooting Steps |
| 1. Different Peptide Purity / Impurity Profile | Review the Certificate of Analysis (CoA): Compare the HPLC purity of the new and old batches. A lower purity means a higher percentage of non-target substances.[3] Examine the HPLC chromatogram; different impurity peaks, even with the same overall purity percentage, can introduce substances that interfere with your assay.[3][4] |
| 2. Lower Net Peptide Content (NPC) | Normalize by Peptide Content: The lyophilized powder you receive is not 100% peptide; it contains water and counter-ions (like TFA). The NPC, often determined by Amino Acid Analysis (AAA), is the actual percentage of peptide by weight.[3] Always use the NPC to calculate your stock solution concentration to ensure the molarity of active peptide is consistent between batches. (See Protocol 1) |
| 3. Incorrect Peptide Sequence or Modification | Verify Molecular Weight: Check the mass spectrometry (MS) data on the CoA to confirm the molecular weight matches the theoretical mass of [Ala107]-MBP (104-118), which is 1493.68 g/mol .[5] An incorrect mass indicates a synthesis error. |
| 4. Peptide Aggregation | Optimize Reconstitution: Peptides can aggregate, reducing their effective concentration and activity.[6] Follow the supplier's reconstitution instructions carefully. [Ala107]-MBP (104-118) is soluble up to 1 mg/ml in 10% acetonitrile. If you observe particulates, gentle sonication may help. For persistent issues, refer to our detailed reconstitution protocol. (See Protocol 2) |
| 5. Degradation During Storage or Handling | Review Handling Practices: Peptides are sensitive to temperature, moisture, and repeated freeze-thaw cycles.[3][7] Ensure the lyophilized peptide has been stored at -20°C or lower and protected from moisture. Once in solution, store as single-use aliquots at -80°C to minimize degradation.[8] |
Issue 2: Inconsistent results and poor reproducibility within the same batch.
You are using a single lot of peptide, but your experimental replicates are highly variable.
Possible Causes & Actionable Solutions:
| Possible Cause | Troubleshooting Steps |
| 1. Incomplete Solubilization or Precipitation | Ensure Complete Dissolution: Visually inspect your stock solution before each use. If any precipitate or cloudiness is visible, the peptide may be crashing out of solution. Warm the solution briefly to 37°C and vortex gently. Filter Sterilize: After reconstitution, filter the solution through a 0.22 µm filter to remove any micro-aggregates or potential microbial contamination.[3] |
| 2. Multiple Freeze-Thaw Cycles | Aliquot Your Stock Solution: Never repeatedly freeze and thaw your main stock solution.[6][9] Prepare single-use aliquots immediately after reconstitution and store them at -80°C. For daily experiments, you can keep one aliquot at 4°C for a few days, but verify its stability for your specific assay. |
| 3. Adsorption to Labware | Use Low-Binding Tubes: Peptides can adsorb to the surface of standard polypropylene or glass tubes, especially at low concentrations. Use low-protein-binding microcentrifuge tubes for storing and diluting your peptide solutions. |
Issue 3: Unexpected cellular toxicity or off-target effects.
Your cells are dying, or you observe biological effects that are inconsistent with PKC inhibition.
Possible Causes & Actionable Solutions:
| Possible Cause | Troubleshooting Steps |
| 1. Contamination with Trifluoroacetic Acid (TFA) | Check the CoA for Counter-ion: TFA is a strong acid used during peptide synthesis and purification and can remain as a counter-ion in the final product.[7] At high concentrations, residual TFA can be cytotoxic or alter cell proliferation.[7][8] If you suspect TFA toxicity, consider ordering the peptide with a different counter-ion, such as acetate, which requires an additional purification step (ion exchange).[10] |
| 2. Endotoxin Contamination | Verify Endotoxin Levels: If you are working with immune cells or in vivo models, endotoxin (lipopolysaccharide) contamination can cause a strong inflammatory response, masking the true effect of your peptide.[7] Standard peptides are not tested for endotoxins. If your application is sensitive, you must order a custom synthesis specified for low endotoxin levels (e.g., <0.01 EU/µg).[7] |
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why does it occur in synthetic peptides?
A: Batch-to-batch variability refers to the physical and chemical differences between different production lots of the same peptide.[11] While the primary sequence is the same, variations in purity, impurity profiles, and peptide content can arise. This is inherent to the complexity of solid-phase peptide synthesis (SPPS).
This diagram illustrates the key stages in peptide synthesis where variability can be introduced.
Caption: Key sources of variability during the peptide manufacturing process.
Core Causes Include:
-
Incomplete Reactions: During SPPS, if the coupling of an amino acid is not 100% efficient, a portion of the peptides will have a missing amino acid, creating "deletion sequences."[3]
-
Side Reactions: The chemical steps of synthesis and cleavage can cause unintended modifications to amino acid side chains.[3]
-
Purification Differences: The efficiency of the final HPLC purification step determines the final purity and the specific profile of remaining impurities.[5]
-
Raw Material Inconsistency: Variations in the quality of the amino acid derivatives and solvents used can impact the synthesis outcome.[3]
Q2: How do I properly read and interpret a peptide's Certificate of Analysis (CoA)?
A: The CoA is the most critical document for assessing a new peptide batch. Do not assume two batches are identical even if the purity percentage is the same.
| Parameter | Method | What it Tells You | Why it Matters |
| Purity | Analytical HPLC | The percentage of the target peptide relative to all other peptidic impurities detected by UV absorbance (typically at 210-220 nm).[10] | A higher purity indicates fewer synthesis-related impurities. However, it does not account for non-peptidic materials like water or salts.[7] |
| Identity / Molecular Weight | Mass Spectrometry (MS) | Confirms that the molecular weight of the synthesized peptide matches the theoretical mass of the correct sequence.[3][5] | This is the primary confirmation that the correct peptide was synthesized. Discrepancies indicate a critical synthesis error. |
| Net Peptide Content (NPC) | Amino Acid Analysis (AAA) or Nitrogen Analysis | The actual percentage of peptide by weight in the lyophilized powder.[3][10] | This is the most accurate value to use for calculating concentrations. It accounts for water, absorbed solvents, and counter-ions, which do not contribute to biological activity. |
| Counter-ion Content | Ion Chromatography or HPLC | The amount of the counter-ion (e.g., TFA or acetate) present in the final product. | High levels of certain counter-ions like TFA can be cytotoxic and interfere with cellular assays.[7] |
| Appearance | Visual Inspection | The physical state of the lyophilized powder. | It should typically be a white, fluffy powder. A yellow or brown color could indicate oxidation or degradation of sensitive amino acids.[3][8] |
Q3: What is the correct way to calculate the concentration of my peptide solution?
A: This is a frequent source of error. Do not use the gross weight of the lyophilized powder. You must correct for the Net Peptide Content (NPC).
The Correct Formula:
Volume to Add (mL) = [ (Weight of Peptide Powder (mg) × Net Peptide Content (%)) / 100 ] / [ Target Concentration (mg/mL) ]
Example:
-
You have 2.0 mg of lyophilized peptide powder.
-
The CoA states the Net Peptide Content is 75% .
-
You want to make a 1 mg/mL stock solution.
Calculation:
-
Actual peptide mass = 2.0 mg × (75 / 100) = 1.5 mg
-
Volume to add = 1.5 mg / 1 mg/mL = 1.5 mL
If you had incorrectly used the gross weight, you would have added 2.0 mL of solvent, resulting in a final concentration of only 0.75 mg/mL, a 25% error.
Experimental Protocols
Protocol 1: In-House Quality Control via Analytical RP-HPLC
Objective: To compare the purity and impurity profile of a new peptide batch against a previous, well-performing batch or the supplier's CoA. This provides an empirical basis for identifying variability.
Materials:
-
Analytical Reverse-Phase HPLC system with a UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Solvent A: 0.1% TFA in HPLC-grade water.
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile.
-
Peptide samples (new batch, old batch if available).
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of each peptide batch in Solvent A. Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble material.
-
HPLC Method:
-
Set the detector wavelength to 214 nm.
-
Equilibrate the C18 column with 95% Solvent A / 5% Solvent B.
-
Inject 10-20 µL of the supernatant from your prepared sample.
-
Run a linear gradient from 5% to 65% Solvent B over 30 minutes.
-
Flow rate: 1.0 mL/min.
-
-
Data Analysis:
-
Compare the chromatograms. Look for:
-
Retention Time: The main peak for both batches should have a very similar retention time.
-
Purity (%): Integrate the peak areas. Does the calculated purity of the new batch match the CoA?
-
Impurity Profile: Are there new peaks in the new batch that were not in the old one? Are the relative heights of the impurity peaks different? A significant new peak could represent an interfering substance.
-
-
Protocol 2: Peptide Reconstitution and Solubility Testing
Objective: To ensure the peptide is fully dissolved and to determine the optimal solvent if issues arise, preventing aggregation and concentration errors.
Procedure:
-
Pre-equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can degrade the peptide.
-
Initial Solvent Choice: Based on the supplier datasheet, [Ala107]-MBP (104-118) is soluble in 10% acetonitrile. For cell-based assays where organic solvents are undesirable, sterile water or a simple buffer (e.g., PBS) can be tested first.
-
Reconstitution:
-
Add a small amount of the chosen solvent to the vial to create a concentrated stock solution (e.g., 1-5 mg/mL).
-
Gently vortex or swirl to dissolve the powder. Avoid vigorous shaking, which can cause aggregation.
-
Visually inspect the solution against a dark background. It should be clear and free of particulates.
-
-
Troubleshooting Solubility:
-
If the peptide does not fully dissolve, try gentle sonication in a water bath for 5-10 minutes.[3]
-
If solubility is still poor in an aqueous buffer, prepare the concentrated stock in a small amount of an organic solvent like DMSO or 10% acetonitrile, then dilute this stock into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a non-toxic level (typically <0.5% for DMSO).
-
References
-
Polypeptide Group. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration. Retrieved from [Link]
-
Innovagen AB. (n.d.). Quality control of synthetic peptides. Retrieved from [Link]
-
ScienceDirect. (2024). Synthetic peptides quality control and assurance. Retrieved from [Link]
-
ProtiFi. (n.d.). Troubleshooting Tips. Retrieved from [Link]
-
GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Resources. Retrieved from [Link]
-
Merck Millipore. (n.d.). Peptide & HT Organic Synthesis Technical Support. Retrieved from [Link]
-
Uniprot. (n.d.). Designing Peptide Experiments: Tips for Lab Success. Retrieved from [Link]
-
CHPeptides. (n.d.). Customer Support. Retrieved from [Link]
-
Cernum Biosciences. (2026). Why Peptide Quality Varies So Widely Between Suppliers. Retrieved from [Link]
-
GenScript. (2014). Avoiding Peptide Assay Failure: Hidden Problems and Solutions. Retrieved from [Link]
-
Surface Measurement Systems. (n.d.). Batch-to-Batch Variability. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. Quality control of synthetic peptides [innovagen.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. genscript.com [genscript.com]
- 8. genscript.com [genscript.com]
- 9. nurapeptide.com [nurapeptide.com]
- 10. bachem.com [bachem.com]
- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
how to choose the right solvent for [Ala107]-MBP (104-118)
Introduction
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the proper handling and dissolution of the synthetic peptide [Ala107]-MBP (104-118). This peptide is a non-competitive inhibitor of Protein Kinase C (PKC) and an analog of a fragment of bovine myelin basic protein.[1][2][3][4] Proper reconstitution is the critical first step to ensure the peptide's biological activity and achieve reliable, reproducible experimental results.[5][6][7] This document offers a structured approach to solvent selection, provides step-by-step protocols, and addresses common troubleshooting scenarios.
Analysis of [Ala107]-MBP (104-118) Physicochemical Properties
To select an appropriate solvent, we must first understand the peptide's physical and chemical characteristics.
-
Sequence: The amino acid sequence for the parent human MBP (104-118) fragment is: Gly-Lys-Gly-Arg-Gly-Leu-Ser-Leu-Ser-Arg-Phe-Gly-Gly-Trp-Ala
-
[Ala107] Substitution: The specified analog, [Ala107]-MBP (104-118), has an Alanine (Ala) substituted for the original Arginine (Arg) at position 107.
-
Final Sequence: Gly-Lys-Gly-Ala-Gly-Leu-Ser-Leu-Ser-Arg-Phe-Gly-Gly-Trp-Ala
-
-
Molecular Weight: Approximately 1493.68 g/mol .[1]
-
Physicochemical Profile:
-
Hydrophobicity: The sequence contains a high proportion of hydrophobic and polar, uncharged amino acids (Gly, Ala, Leu, Ser, Phe, Trp). Specifically, over 50% of the residues are hydrophobic (A, L, F, W).[8][9] This high hydrophobicity is the primary determinant of its solubility characteristics.
-
Charge: The peptide has two basic residues, Lysine (K) and Arginine (R), giving it a net positive charge at neutral or acidic pH.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for [Ala107]-MBP (104-118)?
A1: Due to the peptide's high hydrophobicity, the recommended approach is to first dissolve it in a small amount of an organic solvent like 100% Dimethyl Sulfoxide (DMSO) or acetonitrile (ACN).[8][9][10] A vendor datasheet specifically notes solubility of up to 1 mg/mL in 10% acetonitrile, which is achieved by first dissolving in a higher concentration of ACN and then diluting.[1] After complete dissolution in the organic solvent, you can slowly add your aqueous buffer of choice (e.g., PBS, Tris) to reach the final desired concentration.
Q2: My peptide won't dissolve in water or PBS. What did I do wrong?
A2: This is expected behavior. This peptide is too hydrophobic to dissolve directly in aqueous buffers. Direct addition of water or buffer to the lyophilized powder will likely result in an insoluble suspension or gel-like substance. You must use the two-step organic solvent method described in A1 and detailed in the protocols below.
Q3: Can I use DMSO? Are there any special considerations?
A3: Yes, DMSO is an excellent choice for initial solubilization due to its strong dissolving power and relatively low toxicity in many biological assays.[8][9] However, be aware of two key points:
-
Final Concentration: Keep the final concentration of DMSO in your working solution as low as possible, typically below 1%, as higher concentrations can be cytotoxic or interfere with assays.[11]
-
Oxidation: The peptide sequence contains Tryptophan (Trp), which is susceptible to oxidation. While DMSO can sometimes oxidize sensitive residues like Methionine or Cysteine, it is generally acceptable for Tryptophan-containing peptides.[8] For long-term storage or highly sensitive applications, using an alternative like Dimethylformamide (DMF) or degassed buffers is a safer option.[8]
Q4: How does pH affect the solubility of this peptide?
A4: The peptide has a net positive charge from its Lysine and Arginine residues. Using a slightly acidic buffer (pH 5-6) can help with solubility by ensuring these basic residues are fully protonated.[12] However, the effect of pH is secondary to the peptide's dominant hydrophobicity, which necessitates the use of an organic co-solvent regardless of the pH.
Q5: How should I store the reconstituted peptide solution?
A5: Peptides in solution are far less stable than in their lyophilized form.[12][13] For maximum stability, you should:
-
Aliquot: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[14]
-
Store Frozen: Store the aliquots at -20°C or, for long-term storage, at -80°C.[14][15]
-
Use Sterile Buffers: If possible, dissolve the peptide in sterile-filtered buffers to prevent bacterial degradation.[12]
Solvent Selection and Reconstitution Workflow
This diagram outlines the decision-making process for reconstituting [Ala107]-MBP (104-118).
Caption: Decision workflow for reconstituting hydrophobic peptides.
Detailed Protocols
Protocol 1: Reconstitution using DMSO
This is the recommended primary method for achieving a stock solution.
Materials:
-
Vial of lyophilized [Ala107]-MBP (104-118)
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, physiological buffer (e.g., PBS, Tris-HCl, pH 7.0-7.4)
-
Sterile, low-protein-binding polypropylene tubes
-
Calibrated micropipettes
Procedure:
-
Equilibrate: Allow the sealed vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes.[14] This prevents condensation from forming inside the vial, which can reduce peptide stability.[15]
-
Initial Dissolution: Add a small, precise volume of 100% DMSO directly to the vial to create a concentrated stock (e.g., add 50 µL to 1 mg of peptide for a 20 mg/mL stock).
-
Ensure Complete Solubilization: Gently swirl or vortex the vial. If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Visually inspect against a light source to confirm that the solution is clear and free of any solid material.[7]
-
Aqueous Dilution: Slowly add the aqueous buffer of choice to the concentrated DMSO stock while gently vortexing . Do not add the DMSO stock to the buffer, as this can cause the hydrophobic peptide to immediately precipitate.
-
Final Concentration: Continue to dilute to the final desired working concentration. Ensure the final DMSO concentration is compatible with your downstream application (ideally ≤1%).[11]
-
Aliquot and Store: Dispense the final solution into single-use aliquots in low-protein-binding tubes and store immediately at -20°C or -80°C.[14]
Protocol 2: Reconstitution using Acetonitrile (ACN)
Use this method if DMSO is incompatible with your experimental system.
Materials:
-
Vial of lyophilized [Ala107]-MBP (104-118)
-
High-purity Acetonitrile (ACN)
-
Sterile deionized water or desired buffer
-
Sterile, low-protein-binding polypropylene tubes
-
Calibrated micropipettes
Procedure:
-
Equilibrate: Warm the sealed peptide vial to room temperature as described in Protocol 1.
-
Initial Dissolution: Add a small volume of 100% ACN to the vial. ACN is more volatile than DMSO, so work efficiently.
-
Ensure Complete Solubilization: Gently mix until the powder is fully dissolved. Sonication can be used if necessary.
-
Aqueous Dilution: Very slowly, add sterile water or buffer dropwise to the ACN solution while mixing. If the peptide begins to precipitate, you may need to add a small amount of additional ACN to redissolve it before continuing the dilution.
-
Final Concentration & Storage: Bring the solution to the final volume, aliquot, and store at -20°C or -80°C.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Cloudy solution or visible particles after adding buffer. | 1. Incomplete initial dissolution in organic solvent. 2. Aqueous buffer was added too quickly. 3. Peptide concentration is above its solubility limit in the final buffer. | 1. Add more pure organic solvent (e.g., DMSO) to the cloudy solution until it becomes clear, then restart the slow aqueous dilution. 2. Try preparing a lower final concentration of the peptide. 3. If the issue persists, the peptide may need to be re-lyophilized and the process restarted.[8] |
| Peptide forms a gel or film. | Highly hydrophobic peptides can self-associate and form gels through extensive hydrogen bonding, especially at high concentrations.[10] | Use the organic solvent method described in the protocols. If gelling still occurs, try dissolving in stronger agents like 6M guanidine hydrochloride or 8M urea, but note these are denaturants and may not be suitable for all applications.[16] |
| Inconsistent results between experiments. | 1. Repeated freeze-thaw cycles degrading the peptide stock. 2. Inaccurate initial weighing or reconstitution, leading to incorrect concentration. 3. Peptide adsorbing to the walls of standard plastic tubes.[15] | 1. Strictly use single-use aliquots. Never refreeze a thawed working stock.[14] 2. Reconstitute the entire vial at once for a concentrated stock rather than trying to weigh out small amounts of the light, fluffy powder. 3. Use low-protein-binding polypropylene or glass vials for storage.[15] |
| Loss of peptide activity over time. | Peptide degradation in solution due to oxidation or hydrolysis. | Ensure storage at -20°C or colder.[15] For Tryptophan-containing peptides, consider purging the vial with an inert gas like nitrogen or argon before capping to minimize oxidation during long-term storage. Use sterile buffers at a slightly acidic pH (5-6) to improve stability if possible for your experiment.[12] |
References
- Solubility of peptides. Isca Biochemicals. [URL: https://www.iscabiochemicals.com/solubility-of-peptides]
- How to Reconstitute Peptides? Dn Research. [URL: https://dnresearch.co.za/blogs/news/how-to-reconstitute-peptides]
- Peptide Storage and Handling Guidelines. GenScript. [URL: https://www.genscript.com/peptide_handling.html]
- How to Reconstitute Peptides: Lab-Ready Techniques and Solvent Selection. A-Z Peptides. [URL: https://www.a-zpeptides.com/blogs/news/how-to-reconstitute-peptides-lab-ready-techniques-and-solvent-selection]
- Peptide handling & storage guidelines - How to store a peptide? sb-PEPTIDE. [URL: https://www.sb-peptide.com/resources/peptide-handling-storage/]
- Peptide Solubility Guidelines - How to solubilize a peptide. sb-PEPTIDE. [URL: https://www.sb-peptide.com/resources/peptide-solubility-guidelines/]
- How To Reconstitute Peptides - Step by Step Guide to Mixing. Paradigm Peptides. [URL: https://paradigmpurity.com/reconstitute-peptides/]
- Handling and Storage Guidelines for Peptides and Proteins. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/protein-lysis-and-extraction/peptide-and-protein-handling]
- Peptide Storage and Handling Guidelines. GenScript. [URL: https://www.genscript.com/peptide-storage-and-handling-guidelines.html]
- Handling and Storage of Peptides - FAQ. AAPPTEC. [URL: https://www.aapptec.com/handling-and-storage-of-peptides-faq]
- Solubility Guidelines for Peptides. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/protein-lysis-and-extraction/solubility-guidelines-for-peptides]
- [Ala107]-MBP (104-118) - Bioactive Peptide for Signaling Research. APExBIO. [URL: https://www.apexbt.com/ala107-mbp-104-118.html]
- Peptide Solubilization. Activotec. [URL: https://www.activotec.
- How to Reconstitute Peptides. JPT. [URL: https://www.jpt.com/peptide-reconstitution]
- Reconstitute Peptides Step by Step. Omizzur Biotech. [URL: https://www.omizzur.com/reconstitute-peptides-step-by-step]
- Peptide solubility guidelines. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/peptides-proteins/custom-peptide-synthesis-services/peptide-solubility-guidelines.html]
- MBP. MedChemExpress. [URL: https://www.medchemexpress.com/targets/MBP.html]
- [Ala107]MBP(104-118) Datasheet. DC Chemicals. [URL: https://www.dcchemicals.com/product/show/DC9301.html]
- pkc. MedChemExpress. [URL: https://www.medchemexpress.com/targets/pkc.html]
- Ala107-Myelin Basic Protein Fragment 104-118. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/a3928]
- MBP myelin basic protein [Homo sapiens (human)] - Gene - NCBI. NIH. [URL: https://www.ncbi.nlm.nih.gov/gene/4155]
- Showing Protein Myelin basic protein (HMDBP01768). Human Metabolome Database. [URL: https://hmdb.ca/metabolites/HMDBP01768]
- Derivation of homology model for NAD 104–118/HLA-DR2 complex. ResearchGate. [URL: https://www.researchgate.net/figure/Derivation-of-homology-model-for-NAD-104-118-HLA-DR2-complex-A-Comparison-of-peptide_fig1_51740669]
- Myelin Basic Protein (MBP) (68-82), guinea pig. MedChemExpress. [URL: https://www.medchemexpress.com/myelin-basic-protein-guinea-pig.html]
- MBP - Myelin basic protein - Homo sapiens (Human). UniProtKB. [URL: https://www.uniprot.org/uniprotkb/P02686/entry]
Sources
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ala107 -Myelin Basic Protein Fragment 104-118 99026-77-4 [sigmaaldrich.com]
- 5. dnlabresearch.com [dnlabresearch.com]
- 6. polarispeptides.com [polarispeptides.com]
- 7. jpt.com [jpt.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 11. jpt.com [jpt.com]
- 12. genscript.com [genscript.com]
- 13. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 14. genscript.com [genscript.com]
- 15. peptide.com [peptide.com]
- 16. omizzur.com [omizzur.com]
mitigating cytotoxicity of [Ala107]-MBP (104-118) at high concentrations
Technical Support Center: [Ala107]-MBP (104-118)
A Guide to Mitigating Cytotoxicity at High Concentrations for Researchers
Welcome to the technical support guide for [Ala107]-MBP (104-118). This document is designed for researchers, scientists, and drug development professionals who are utilizing this peptide in their experiments and encountering challenges with cytotoxicity at high concentrations. We will explore the underlying causes of this toxicity and provide actionable troubleshooting guides, validated protocols, and FAQs to help you achieve reliable and reproducible results.
Section 1: Understanding the Challenge: The Nature of [Ala107]-MBP (104-118) Cytotoxicity
This section provides foundational knowledge on the peptide's biological function and the likely mechanisms behind its concentration-dependent toxicity.
Q1: What is [Ala107]-MBP (104-118) and what is its primary biological activity?
[Ala107]-MBP (104-118) is a synthetic peptide analog of a fragment of bovine Myelin Basic Protein (MBP). Its primary established biological function is as a non-competitive inhibitor of Protein Kinase C (PKC), with reported IC50 values ranging from 46 to 145 µM.[1][2] It is often used in studies investigating the roles of PKC in various cellular signaling pathways.
Q2: Why does [Ala107]-MBP (104-118) likely exhibit cytotoxicity, especially at high concentrations?
The cytotoxicity observed at high concentrations of [Ala107]-MBP (104-118) is likely multifactorial, stemming from its intrinsic physicochemical properties rather than solely its intended PKC-inhibitory action.
-
Amphipathic and Cationic Structure: The parent protein, MBP, is known to be highly cationic and possesses an unfolded structure in solution, allowing it to interact with lipids.[3] Peptides derived from MBP, particularly those with a mix of hydrophobic (e.g., Leucine, Phenylalanine, Tryptophan) and basic (e.g., Lysine, Arginine) residues, are amphipathic. Such peptides can behave like cell-penetrating peptides (CPPs), which can disrupt cellular membranes at high concentrations, leading to necrosis.[4][5]
-
Peptide Aggregation: A primary cause of non-specific toxicity for many therapeutic peptides is their tendency to aggregate.[6][7] This is driven by hydrophobic interactions, which are more pronounced at higher peptide concentrations.[8][9] These aggregates can induce cellular stress, trigger inflammatory responses, or physically damage cell membranes, leading to apoptosis or necrosis. The flexible, random-coil nature of MBP fragments in solution may contribute to this propensity.[10]
-
Off-Target Effects: Beyond PKC, high concentrations of any biologically active molecule can lead to off-target interactions, disrupting other critical cellular pathways and contributing to overall toxicity.
Q3: How can I distinguish between targeted anti-proliferative effects (via PKC inhibition) and non-specific cytotoxicity?
This is a critical experimental question. Differentiating between on-target and off-target effects is essential for interpreting your results correctly.
-
Use Mechanistic Assays: Employ a combination of assays to dissect the mode of cell death.
-
Apoptosis vs. Necrosis: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Apoptosis is a programmed cell death pathway that can be a consequence of pathway inhibition, whereas a high degree of necrosis (PI-positive, Annexin V-negative cells) often points to direct membrane damage, a hallmark of non-specific toxicity.[11]
-
Caspase Activity: Measure the activity of executioner caspases like Caspase-3/7. Activation confirms an apoptotic pathway.[11]
-
LDH Release: A Lactate Dehydrogenase (LDH) release assay measures the amount of this cytosolic enzyme in the culture medium, which is a direct indicator of compromised membrane integrity and necrosis.[11]
-
-
Compare with Controls: Benchmark the peptide's effect against other known PKC inhibitors (e.g., Go 6983, BIM VIII) and a negative control peptide with a scrambled sequence but similar amino acid composition. If the scrambled peptide shows similar toxicity, the effect is likely non-specific and structure-related.
Section 2: Initial Troubleshooting and Experimental Setup
Before moving to advanced mitigation strategies, it's crucial to rule out common sources of experimental error and establish a robust baseline.
Q4: My cytotoxicity results are highly variable between experiments. What are the first things to check?
Variability is often a sign of underlying issues with the peptide stock or experimental procedure.
-
Peptide Purity and Counter-ions: Ensure you are using a high-purity (>95%) peptide. Contaminants from synthesis, particularly endotoxins (lipopolysaccharides), can induce strong immunological responses and cytotoxicity.[12] Additionally, trifluoroacetic acid (TFA), a counter-ion often remaining from HPLC purification, can be cytotoxic to some cell lines.[12] Consider obtaining the peptide as an acetate or HCl salt if TFA toxicity is suspected.
-
Solubility and Aggregation: Visually inspect your stock solution (and its dilutions in media) for any cloudiness or precipitate. Poor solubility is a direct cause of aggregation and dose inconsistency.[12] (See Section 3 for solubilization protocols).
-
Storage and Handling: Peptides are sensitive to degradation. Store lyophilized powder at -20°C or -80°C, protected from light.[12] Once in solution, aliquot to minimize freeze-thaw cycles, which can cause aggregation and degradation.[12]
-
Experimental Consistency: Ensure consistent cell seeding density, passage number, and health. High background cytotoxicity can result from inconsistent handling or unhealthy cells.[11][13]
Q5: What are the critical first experiments to perform when encountering high cytotoxicity?
To establish a clear therapeutic window, precise dose-response and time-course studies are non-negotiable.[11][14]
-
Dose-Response: Test a wide range of concentrations (e.g., from low nM to high µM) using a logarithmic or semi-logarithmic dilution series. This will help identify the precise concentration at which toxicity begins (the toxic threshold) versus where the desired biological effect occurs.
-
Time-Course: Evaluate cytotoxicity at multiple time points (e.g., 6, 12, 24, 48, 72 hours). Some toxic effects are immediate (e.g., membrane lysis), while others are delayed (e.g., apoptosis).[15]
Below is a workflow to guide your initial troubleshooting efforts.
Caption: Initial troubleshooting workflow for peptide cytotoxicity.
Section 3: Advanced Mitigation Strategies: Formulation and Solubilization
If initial troubleshooting does not resolve the cytotoxicity, optimizing the peptide's formulation is the next logical step. The goal is to maintain the peptide in its monomeric, active state and prevent aggregation.
Q6: How can I improve the solubility of my peptide stock and prevent aggregation?
Myelin Basic Protein and its fragments have pH-dependent solubility.[16] The net charge of the peptide is critical for keeping it in solution.
-
pH Optimization: The isoelectric point (pI) of [Ala107]-MBP (104-118) is predicted to be high (around 9.5-10.5) due to the lysine and arginine residues. To ensure it carries a strong net positive charge, which promotes repulsion between peptide molecules, dissolve it in a slightly acidic buffer (e.g., pH 5.0-6.0) or sterile water. Avoid dissolving it in basic buffers where it might be near its pI and prone to aggregation.
-
Initial Solubilization: For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used to create a concentrated stock, which is then diluted into your aqueous buffer. Crucially, ensure the final concentration of the organic solvent in your cell culture medium is non-toxic (typically <0.5%).
Q7: Which excipients can I add to my cell culture medium to reduce cytotoxicity without interfering with my assay?
Excipients are additives that can stabilize the peptide in its final dilution.[7][8][17] The key is to use biochemically inert molecules that do not affect cell health or your experimental endpoint on their own.
-
Sugars and Polyols (e.g., Sucrose, Trehalose, Mannitol): These are commonly used stabilizers that work by creating a hydration shell around the peptide, promoting its native conformation and reducing aggregation.[7]
-
Non-ionic Surfactants (e.g., Polysorbate 20, Polysorbate 80): At very low concentrations (e.g., 0.01-0.05%), these can prevent surface-induced aggregation and block non-specific binding of the peptide to plasticware.[7]
-
Amino Acids (e.g., Arginine, Glycine): Arginine is particularly effective at suppressing protein and peptide aggregation by interfering with hydrophobic and electrostatic interactions.[17]
Data Presentation: Example Formulation Screen
When screening excipients, it is vital to present the data clearly. Always include controls for the excipients alone to ensure they are not causing the observed effect.
| Formulation | Peptide Conc. (µM) | Cell Viability (%) (MTT Assay) | LDH Release (%) (Necrosis) |
| Control (Peptide Only) | 100 | 35 ± 5% | 60 ± 8% |
| Vehicle Control (No Peptide) | 0 | 100 ± 3% | 5 ± 2% |
| Excipient Control 1 (No Peptide) | 0 (0.1% Sucrose) | 99 ± 4% | 6 ± 2% |
| Excipient Control 2 (No Peptide) | 0 (50 mM Arginine) | 98 ± 3% | 7 ± 3% |
| + 0.1% Sucrose | 100 | 65 ± 6% | 30 ± 5% |
| + 50 mM Arginine | 100 | 85 ± 4% | 15 ± 4% |
Protocol: Screening for Optimal Formulation Conditions
This protocol outlines a method to test the effect of pH and excipients on peptide-induced cytotoxicity.
Objective: To identify a buffer/excipient condition that minimizes non-specific cytotoxicity of [Ala107]-MBP (104-118).
Materials:
-
Lyophilized [Ala107]-MBP (104-118)
-
Sterile Buffers: 10 mM Sodium Acetate (pH 5.0), PBS (pH 7.4)
-
Sterile Excipient Stocks: 1 M Arginine, 10% (w/v) Sucrose, 1% (v/v) Polysorbate 20
-
Target cell line, culture medium, and 96-well plates
-
Cytotoxicity assay kits (e.g., MTT, LDH)
Procedure:
-
Prepare Peptide Stocks:
-
Stock A (pH 5.0): Dissolve peptide in 10 mM Sodium Acetate to a high concentration (e.g., 10 mM).
-
Stock B (pH 7.4): Dissolve peptide in PBS to the same concentration.
-
Filter-sterilize stocks using a 0.22 µm syringe filter compatible with your peptide.
-
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare Treatment Media: For each peptide stock, prepare a dilution series in your standard cell culture medium. In parallel, prepare identical dilution series that also contain your excipients at their final desired concentration (e.g., 50 mM Arginine, 0.1% Sucrose, 0.01% Polysorbate 20).
-
Controls: Prepare control media including:
-
Medium only (vehicle control)
-
Medium + each excipient alone (excipient controls)
-
-
Treatment: Remove old medium from cells and add 100 µL of the prepared treatment and control media to the appropriate wells (in triplicate or quadruplicate).
-
Incubation: Incubate for the desired time period (e.g., 24 or 48 hours).
-
Assess Cytotoxicity: Perform your chosen cytotoxicity assays (e.g., MTT and LDH) according to the manufacturer's instructions.
-
Analysis: Normalize the data to the vehicle control (100% viability) and compare the viability curves for the peptide alone versus the peptide with different excipients.
Section 4: Advanced Mitigation Strategies: Chemical Modification
If formulation optimization is insufficient, direct chemical modification of the peptide is a powerful but more involved strategy.
Q8: When should I consider chemical modification of the peptide?
Consider this route when:
-
You require very high concentrations of the peptide in vivo or in sensitive long-term in vitro models.
-
Formulation strategies have failed to provide a sufficient therapeutic window.
-
You have access to peptide synthesis and chemistry resources.
Q9: How does PEGylation work to reduce cytotoxicity?
PEGylation is the covalent attachment of polyethylene glycol (PEG) chains to the peptide. This strategy is highly effective for mitigating non-specific toxicity of cationic and amphipathic peptides.[18]
-
Steric Shielding: The PEG chain creates a hydrophilic cloud around the peptide. This "shield" masks the cationic charges and hydrophobic regions, preventing non-specific interactions with the cell membrane and reducing the peptide's propensity to aggregate.
-
Improved Pharmacokinetics: In in vivo applications, PEGylation increases the hydrodynamic radius of the peptide, reducing renal clearance and increasing its circulation half-life.
-
Preservation of Activity: When the PEG chain is attached at a site distal to the peptide's active region, it can reduce toxicity while preserving the intended biological function.[18]
Caption: How PEGylation mitigates cytotoxicity by sterically shielding the peptide.
Section 5: Frequently Asked Questions (FAQs)
FAQ 1: Could residual trifluoroacetic acid (TFA) from synthesis be causing the observed cytotoxicity? Yes. TFA is used during peptide purification and can remain as a counter-ion. Some cell lines are highly sensitive to TFA. If you suspect this, you can either perform a salt exchange (e.g., via HPLC) to replace TFA with acetate or chloride, or purchase a TFA-free version of the peptide for comparison.[12]
FAQ 2: How do I properly store my peptide in solution to maintain stability? For short-term storage (days to a week), 4°C is often acceptable. For long-term storage, it is critical to flash-freeze aliquots in a dry ice/ethanol bath and store them at -80°C. Avoid slow freezing in a standard -20°C freezer, as this can promote aggregation. Most importantly, avoid repeated freeze-thaw cycles.[12]
FAQ 3: My peptide seems to precipitate when I dilute it from a DMSO stock into my aqueous cell culture medium. What should I do? This is a common problem with hydrophobic peptides. It indicates that the peptide is crashing out of solution as the concentration of the organic solvent drops. To fix this, try diluting the stock in a step-wise fashion into your buffer or medium while vortexing gently. You can also try lowering the concentration of your initial DMSO stock so that the "jump" to an aqueous environment is less severe. Adding a low concentration of a non-ionic surfactant like Polysorbate 20 to the final medium can also help maintain solubility.[7]
FAQ 4: Is the cytotoxicity of [Ala107]-MBP (104-118) expected to be cell-type dependent? Absolutely. Different cell types have different membrane compositions (e.g., lipid and glycoprotein content), which can influence their interaction with an amphipathic peptide.[11] Furthermore, the expression level of the target (PKC isoforms) and the robustness of cellular stress response pathways will vary, leading to different sensitivities. It is always recommended to test the peptide on a panel of relevant cell lines, including a non-target control line if possible.
References
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC. (2023). PubMed Central. [Link]
-
Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. (n.d.). BioProcess International. [Link]
-
Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC. (2022). NIH. [Link]
-
Prevent Protein Aggregation in Formulations: A Guide. (n.d.). Leukocare. [Link]
-
Peptoid transporters: effects of cationic, amphipathic structure on their cellular uptake. (n.d.). NIH. [Link]
-
Strategies for Improving Peptide Stability and Delivery. (2022). MDPI. [Link]
-
Phase separation of myelin proteins in triton X-114: differential behavior of myelin basic protein in purified myelin and in cultured oligodendrocytes. (n.d.). FOLIA. [Link]
-
Isolation of myelin basic protein from whole tissue extracts by selective pH-dependent solubilization. (1995). PubMed. [Link]
-
Characteristic Composition of Myelin - Basic Neurochemistry - NCBI Bookshelf. (n.d.). NCBI. [Link]
-
Evidence for an amphipathicity independent cellular uptake of amphipathic cell-penetrating peptides. (2003). PubMed. [Link]
-
A Study of The Cellular Uptake of Magnetic Branched Amphiphilic Peptide Capsules. (2016). NIH. [Link]
-
Protein aggregation: Challenges approaches for mitigation. (2024). PipeBio. [Link]
-
3,4-Dihydroxybenzoic acid | CAS:99-50-3. (n.d.). BioCrick. [Link]
-
Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. (2022). MDPI. [Link]
-
Evaluation of peptide cytotoxicity. Toxicity was measured to determine... (n.d.). ResearchGate. [Link]
-
Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC. (2012). PubMed Central. [Link]
-
Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole interaction site. (2023). RSC Publishing. [Link]
-
Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC. (2022). PubMed Central. [Link]
-
Tuning of Peptide Cytotoxicity with Cell Penetrating Motif Activatable by Matrix Metalloproteinase-2 - PMC. (2018). NIH. [Link]
-
IP Troubleshooting: High Background (Specific or Nonspecific). (n.d.). Sino Biological. [Link]
-
Trispecific targeting of T cells engineered with TCR mimic antibodies to limit antigen escape. (2024). Journal for ImmunoTherapy of Cancer. [Link]
-
Natural and Synthetic Peptides as Alternatives to Antibiotics in Intestinal Infections—A Review. (2024). MDPI. [Link]
-
pkc inhibitor suppliers USA. (n.d.). chemdrug. [Link]
-
Top 5 Reasons Your Peptide-Based Assays Fail. (n.d.). GenScript. [Link]
-
Induced cytotoxicity of peptides by intracellular native chemical ligation. (2018). RSC Publishing. [Link]
-
Cathelicidin-like Peptide for Resistant Acinetobacter baumannii Control. (2024). MDPI. [Link]
-
Myelin: Methods for Purification and Proteome Analysis. (2020). Springer Nature Experiments. [Link]
-
(PDF) Is myelin basic protein crystallizable? (1998). ResearchGate. [Link]
- US20180055887A1 - Method for preparing induced mesenchymal stem cells and improving... (2018).
-
[troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS? (2023). ResearchGate. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pkc inhibitor suppliers USA [americanchemicalsuppliers.com]
- 3. Characteristic Composition of Myelin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Peptoid transporters: effects of cationic, amphipathic structure on their cellular uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. leukocare.com [leukocare.com]
- 8. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. genscript.com [genscript.com]
- 13. sinobiological.com [sinobiological.com]
- 14. researchgate.net [researchgate.net]
- 15. Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole inte ... - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB00752F [pubs.rsc.org]
- 16. Isolation of myelin basic protein from whole tissue extracts by selective pH-dependent solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 18. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Potency of [Ala107]-MBP (104-118) and [Ala113]-MBP (104-118)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of autoimmune disease research, particularly in the context of multiple sclerosis (MS) and its animal model, Experimental Autoimmune Encephalomyelitis (EAE), Myelin Basic Protein (MBP) and its derivatives are of paramount importance. Altered peptide ligands (APLs) of MBP, such as [Ala107]-MBP (104-118) and [Ala113]-MBP (104-118), have emerged as valuable tools for dissecting the molecular mechanisms of T-cell activation and for the development of novel immunomodulatory therapies. This guide provides a detailed comparison of the known potencies of these two critical research peptides, drawing upon available biochemical data and exploring their potential implications in immunological settings.
Introduction: The Significance of MBP and Altered Peptide Ligands
Myelin Basic Protein is a key autoantigen implicated in the pathogenesis of MS. The immunodominant epitope MBP (104-118) is a primary target for encephalitogenic CD4+ T-cells. APLs are synthetic analogs of this epitope, where specific amino acid residues have been substituted. These modifications can dramatically alter the peptide's interaction with the T-cell receptor (TCR) and the Major Histocompatibility Complex (MHC), leading to a spectrum of T-cell responses ranging from full agonism to antagonism or even anergy. The strategic substitution of amino acids, as seen in [Ala107]-MBP (104-118) and [Ala113]-MBP (104-118), allows researchers to probe the structure-function relationships of TCR engagement and to develop peptides with therapeutic potential.
Biochemical Potency: A Head-to-Head Comparison of PKC Inhibition
A primary mechanism through which both [Ala107]-MBP (104-118) and [Ala113]-MBP (104-118) exert their effects is through the non-competitive inhibition of Protein Kinase C (PKC), a critical enzyme in T-cell signal transduction pathways.
| Peptide | IC50 Range for PKC Inhibition | Implied Potency |
| [Ala107]-MBP (104-118) | 46-145 µM[1] | Moderate |
| [Ala113]-MBP (104-118) | 28-62 µM[1] | Higher |
Analysis: The available data consistently indicate that [Ala113]-MBP (104-118) is a more potent inhibitor of Protein Kinase C than its [Ala107] counterpart, as evidenced by its lower IC50 value. This suggests that the alanine substitution at position 113 results in a peptide with a higher affinity for the inhibitory site on PKC.
The Immunological Implications of Differential PKC Inhibition
The differential potency in PKC inhibition between these two peptides has significant implications for their potential effects on T-cell function. PKC is a central player in the signaling cascade downstream of the T-cell receptor.
Caption: T-cell activation signaling pathway and points of inhibition.
Expert Interpretation: The more potent inhibition of PKC by [Ala113]-MBP (104-118) would be expected to lead to a more profound downstream effect on T-cell activation. This could manifest as:
-
Reduced T-cell Proliferation: By dampening the signaling cascade, [Ala113]-MBP (104-118) may be more effective at inhibiting the clonal expansion of MBP-specific T-cells.
-
Altered Cytokine Production: PKC is crucial for the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines. The stronger inhibition by [Ala113]-MBP (104-118) could lead to a greater reduction in the secretion of cytokines such as IFN-γ and TNF-α.
-
Enhanced T-cell Anergy or Apoptosis: Sustained, low-level signaling in the absence of full activation can lead to T-cell anergy or programmed cell death. The differential signaling modulation by these peptides could influence the fate of autoreactive T-cells.
In Vivo Potency in Experimental Autoimmune Encephalomyelitis (EAE)
The ultimate test of potency for these APLs lies in their ability to modulate the course of EAE in vivo. The induction of EAE typically involves immunizing susceptible animal strains with myelin peptides to elicit an autoimmune response that mimics MS.
Hypothetical In Vivo Efficacy: Based on its superior PKC inhibitory activity, it is hypothesized that [Ala113]-MBP (104-118) would demonstrate greater efficacy in ameliorating EAE compared to [Ala107]-MBP (104-118). This could be observed as:
-
Delayed onset of clinical signs.
-
Reduced peak disease severity.
-
Lower cumulative clinical scores.
However, to date, published studies directly comparing the in vivo potency of [Ala107]-MBP (104-118) and [Ala113]-MBP (104-118) in EAE models are lacking. Such studies would be invaluable in validating the in vitro biochemical findings and providing a definitive answer on their relative therapeutic potential.
Experimental Protocols for Comparative Analysis
To address the current knowledge gap, the following experimental workflows are proposed for a direct and objective comparison of [Ala107]-MBP (104-118) and [Ala113]-MBP (104-118).
Caption: Proposed experimental workflow for comparing peptide potency.
Detailed Protocol: T-cell Proliferation Assay
-
T-cell Isolation: Isolate splenocytes or lymph node cells from mice immunized with MBP (104-118).
-
Cell Culture: Plate the isolated cells in 96-well plates at a density of 2 x 10^5 cells/well.
-
Peptide Stimulation: Add varying concentrations of [Ala107]-MBP (104-118) and [Ala113]-MBP (104-118) to the wells in triplicate. Include a positive control (native MBP (104-118)) and a negative control (no peptide).
-
Incubation: Culture the cells for 72 hours at 37°C in a humidified CO2 incubator.
-
Proliferation Measurement:
-
[3H]-thymidine incorporation: Add 1 µCi of [3H]-thymidine to each well for the final 18 hours of culture. Harvest the cells onto filter mats and measure radioactivity using a scintillation counter.
-
CFSE dilution: Label the cells with CFSE prior to plating. After culture, analyze the dilution of CFSE by flow cytometry.
-
-
Data Analysis: Calculate the stimulation index for each peptide concentration and determine the EC50 value for T-cell proliferation.
Detailed Protocol: EAE Induction and Treatment
-
Animal Model: Use a susceptible mouse strain, such as SJL/J or C57BL/6.
-
EAE Induction: Emulsify the encephalitogenic peptide (e.g., native MBP (104-118) or MOG (35-55)) in Complete Freund's Adjuvant (CFA) and inject subcutaneously. Administer pertussis toxin intraperitoneally on days 0 and 2 post-immunization.
-
Treatment Groups: Divide the mice into three groups: vehicle control, [Ala107]-MBP (104-118) treated, and [Ala113]-MBP (104-118) treated.
-
Peptide Administration: Begin treatment prophylactically (before disease onset) or therapeutically (after disease onset). Administer the peptides via a suitable route (e.g., subcutaneous or intraperitoneal injection) at a predetermined dose and schedule.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
-
Histopathology: At the end of the experiment, perfuse the mice and collect the brain and spinal cord for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).
Conclusion and Future Directions
For researchers in the field, conducting the head-to-head in vitro and in vivo experiments outlined in this guide is a critical next step. Such studies will not only elucidate the precise functional differences between these two important research tools but also provide valuable insights into the design of next-generation APL-based therapeutics for multiple sclerosis and other autoimmune disorders.
References
Sources
A Senior Application Scientist's Guide to Control Experiments for Studying the Effects of [Ala107]-MBP (104-118)
This guide provides a comprehensive framework for designing and executing robust control experiments when investigating the immunological effects of [Ala107]-MBP (104-118), an altered peptide ligand (APL) of Myelin Basic Protein (MBP). For researchers in immunology and drug development, particularly those focused on autoimmune diseases like multiple sclerosis (MS), the principles of rigorous experimental design are paramount. This document offers in-depth, field-proven insights into the selection of appropriate controls and detailed protocols for key assays, ensuring the generation of reliable and interpretable data.
[Ala107]-MBP (104-118) is a synthetic peptide analog of bovine myelin basic protein, where the arginine at position 107 has been substituted with alanine.[1][2] This modification makes it a non-competitive inhibitor of Protein Kinase C (PKC).[1][2] In the context of immunology, such APLs are investigated for their potential to modulate T-cell responses to the native autoantigen, MBP, a key target in the pathogenesis of MS.[3][4] The goal of using APLs like [Ala107]-MBP (104-118) is often to induce a state of T-cell anergy or to skew the immune response from a pro-inflammatory (Th1) to an anti-inflammatory (Th2) phenotype, thereby ameliorating autoimmune pathology.[4][5]
To unequivocally attribute any observed immunological effect to the specific properties of [Ala107]-MBP (104-118), a meticulously designed set of controls is not just recommended, but essential. These controls serve to isolate the biological activity of the APL from non-specific effects of the peptide, the vehicle, or the experimental procedure itself.
The Rationale and Selection of Essential Controls
The cornerstone of a scientifically valid study on [Ala107]-MBP (104-118) lies in the comparison of its effects against well-chosen positive and negative controls.
Positive Controls: Establishing a Baseline of Reactivity
A positive control is crucial to validate the experimental system's ability to respond to the stimulus of interest.
-
Native MBP (104-118) Peptide: This is the most critical positive control. It is the parent peptide from which the APL is derived and is known to be an immunodominant epitope capable of eliciting T-cell responses in susceptible individuals and animal models.[3] The response to the native peptide (e.g., T-cell proliferation, cytokine secretion) serves as the benchmark against which the modulatory effects of [Ala107]-MBP (104-118) are measured.
-
Polyclonal T-Cell Stimulants: Reagents like Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies can be used as non-specific positive controls to ensure the overall health and responsiveness of the T-cells in the assay.[6][7] This is particularly important for in vitro assays to confirm that the cells are viable and capable of activation.
Negative Controls: Ruling Out Non-Specific Effects
Negative controls are essential for attributing the observed effects specifically to the biological activity of the test peptide.
-
Scrambled MBP (104-118) Peptide: A scrambled peptide, containing the same amino acid composition as the native and altered peptides but in a randomized sequence, is an excellent negative control.[8] This control helps to rule out effects due to the physicochemical properties of the peptide, such as charge or hydrophobicity, that are independent of the specific amino acid sequence recognized by the T-cell receptor (TCR).
-
Irrelevant Peptide: A peptide from a different protein that is not expected to elicit an immune response in the experimental system (e.g., a peptide from ovalbumin in a non-sensitized animal) can also be used.[9]
-
Vehicle Control: The solvent used to dissolve the peptides (e.g., sterile phosphate-buffered saline (PBS) or a low concentration of dimethyl sulfoxide (DMSO)) must be included as a control to ensure that the vehicle itself does not have any effect on the cells.[10]
Experimental Workflows and Protocols
The following are detailed protocols for key experiments to study the effects of [Ala107]-MBP (104-118), incorporating the essential controls.
In Vitro T-Cell Proliferation Assay (CFSE Dilution)
This assay measures the proliferation of antigen-specific T-cells in response to peptide stimulation. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a stepwise reduction in fluorescence intensity that can be quantified by flow cytometry.[11][12]
Experimental Workflow for CFSE T-Cell Proliferation Assay
Caption: Workflow for ELISpot assay to detect cytokine-secreting cells.
Protocol:
-
Prepare ELISpot Plate: Coat a 96-well PVDF membrane plate with a capture antibody for the cytokine of interest (e.g., anti-IFN-γ for Th1, anti-IL-4 for Th2) overnight at 4°C. Wash the plate and block non-specific binding with a blocking buffer for 2 hours at room temperature. [13]2. Cell Plating and Stimulation: Wash the plate and add 2-5 x 10^5 PBMCs or purified T-cells per well. Add the peptides at a final concentration of 1-10 µg/mL to the designated wells. [10]3. Incubation: Incubate the plate for 18-48 hours at 37°C in a humidified 5% CO2 incubator. [10]4. Detection: Wash the plate to remove the cells. Add a biotinylated detection antibody specific for the cytokine of interest and incubate for 2 hours at room temperature. Wash the plate and add streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase) and incubate for 1 hour. [2]5. Spot Development and Analysis: Wash the plate and add a substrate solution that forms an insoluble colored precipitate. Stop the reaction by washing with water once distinct spots have formed. Allow the plate to dry and count the spots using an automated ELISpot reader. [2] Data Presentation:
| Treatment Group | IFN-γ Spot Forming Units (SFU) per 10^6 cells (Mean ± SD) | IL-4 Spot Forming Units (SFU) per 10^6 cells (Mean ± SD) |
| Vehicle Control | <5 | <5 |
| Scrambled MBP (104-118) | <5 | <5 |
| Native MBP (104-118) | 250 ± 25 | 15 ± 5 |
| [Ala107]-MBP (104-118) | 50 ± 10 | 100 ± 15 |
In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for MS. [14][15]It is induced by immunizing susceptible mouse strains with myelin-derived proteins or peptides, such as MBP, in complete Freund's adjuvant (CFA). [16][17]The development of clinical signs of paralysis allows for the in vivo assessment of the therapeutic potential of [Ala107]-MBP (104-118).
Experimental Workflow for EAE Induction and Treatment
Caption: Workflow for an in vivo EAE study with control groups.
Protocol:
-
EAE Induction: Emulsify the native MBP (104-118) peptide in CFA containing Mycobacterium tuberculosis. Anesthetize susceptible mice (e.g., SJL or C57BL/6) and immunize subcutaneously with the emulsion. Administer pertussis toxin intraperitoneally on the day of immunization and two days later to facilitate the entry of inflammatory cells into the central nervous system (CNS). [16][18]2. Treatment Groups: Divide the mice into the following treatment groups:
-
Test: [Ala107]-MBP (104-118) administered through a relevant route (e.g., subcutaneously or intraperitoneally).
-
Negative Control 1: Scrambled MBP (104-118) administered in the same manner as the test peptide.
-
Negative Control 2: Vehicle (e.g., PBS) administered in the same manner.
-
-
Clinical Monitoring: Monitor the mice daily for clinical signs of EAE and record their weight. The clinical score is typically graded on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Histological Analysis: At the end of the experiment, perfuse the mice and collect the brain and spinal cord for histological analysis to assess the degree of immune cell infiltration and demyelination.
Data Presentation:
| Treatment Group | Mean Peak Clinical Score (± SEM) | Mean Day of Onset (± SEM) |
| Vehicle Control | 3.5 ± 0.3 | 12 ± 1 |
| Scrambled MBP (104-118) | 3.4 ± 0.4 | 13 ± 1 |
| [Ala107]-MBP (104-118) | 1.5 ± 0.2 | Delayed or no onset |
Conclusion
The study of altered peptide ligands like [Ala107]-MBP (104-118) holds significant promise for the development of novel therapies for autoimmune diseases. However, the reliability of such research is fundamentally dependent on the inclusion of a comprehensive set of controls. By comparing the effects of [Ala107]-MBP (104-118) to the native peptide, a scrambled peptide, and a vehicle control, researchers can confidently attribute their findings to the specific immunomodulatory properties of the APL. The detailed protocols provided in this guide offer a robust framework for conducting these essential experiments, thereby upholding the principles of scientific integrity and paving the way for meaningful advancements in the field.
References
-
Miller, S. D., & Karpus, W. J. (2007). Experimental Autoimmune Encephalomyelitis in the Mouse. Current Protocols in Immunology, 77(1), 15.1.1-15.1.20. Available at: [Link]
-
Mucosal Immunology. (n.d.). Protocol 204_CFSE proliferation assay using T cells derived from SMARTA mice A. Retrieved from [Link]
-
Di Carluccio, A. R., Tresoldi, E., So, M., & Mannering, S. I. (2022, August 8). CFSE for quantifying Proliferating Antigen CD4+ T Cells | Protocol Preview [Video]. YouTube. Retrieved from [Link]
-
ProImmune. (n.d.). ProMap® naïve CFSE T cell proliferation assays. Retrieved from [Link]
-
Lleo, A., Invernizzi, P., Mackay, I. R., & Gershwin, M. E. (2010). Myelin Basic Protein-Specific T Lymphocytes Proliferation and Programmed Cell Death in Demyelinating Diseases. Journal of Autoimmunity, 34(4), 384-392. Available at: [Link]
-
Gide, K., & Mannering, S. I. (2020). Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes. Frontiers in Immunology, 11, 594545. Available at: [Link]
-
SB-PEPTIDE. (n.d.). Experimental Autoimmune Encephalomyelitis KIT. Retrieved from [Link]
-
Verdeil, G., Puthier, D., & Nguyen, C. (2017). Monitoring T-Cell Responses in Translational Studies: Optimization of Dye-Based Proliferation Assay for Evaluation of Antigen-Specific Responses. Frontiers in Immunology, 8, 1876. Available at: [Link]
-
SB-PEPTIDE. (n.d.). Multiple sclerosis peptides available for EAE induction. Retrieved from [Link]
-
Ristori, G., Vercelli, P., & Pozzilli, C. (1999). A restricted T cell response to myelin basic protein (MBP) is stable in multiple sclerosis (MS) patients. Clinical & Experimental Immunology, 118(3), 488-494. Available at: [Link]
-
Phelan, J. D., & Unanue, E. R. (2012). Experimental Autoimmune Encephalomyelitis in Mice. In Autoimmune Diseases: Methods and Protocols (pp. 235-245). Humana Press. Available at: [Link]
-
Andreadaki, M., Leonis, G., & Chatzimanolakis, G. (2016). Rational Design and Synthesis of Altered Peptide Ligands based on Human Myelin Oligodendrocyte Glycoprotein 35–55 Epitope: Inhibition of Chronic Experimental Autoimmune Encephalomyelitis in Mice. Journal of Medicinal Chemistry, 59(23), 10797-10808. Available at: [Link]
-
Constantinescu, C. S., & Gran, B. (2010). Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS). British Journal of Pharmacology, 160(4), 772-794. Available at: [Link]
-
Mabtech. (2025, February 27). ELISpot tutorial: step-by-step full assay protocol [Video]. YouTube. Retrieved from [Link]
-
Creative Biolabs. (n.d.). ELISPOT Protocol. Retrieved from [Link]
-
Anderton, S. M. (2001). On Peptides and Altered Peptide Ligands: From Origin, Mode of Action and Design to Clinical Application (Immunotherapy). Current Medicinal Chemistry, 8(7), 809-822. Available at: [Link]
-
Nicholson, L. B., & Kuchroo, V. K. (1996). Altered peptide ligand modulation of experimental allergic encephalomyelitis: immune responses within the CNS. International Immunology, 8(5), 777-782. Available at: [Link]
-
ResearchGate. (2023, April 28). Can a boiled peptide serve as a negative control in biological assays? Retrieved from [Link]
-
Nicholson, L. B., & Kuchroo, V. K. (1995). An altered peptide ligand mediates immune deviation and prevents autoimmune encephalomyelitis. Immunity, 3(4), 397-405. Available at: [Link]
-
The Altered Peptide Ligand in Relapsing MS Study Group. (2000). Induction of a non-encephalitogenic type 2 T helper-cell autoimmune response in multiple sclerosis after administration of an altered peptide ligand in a placebo-controlled, randomized phase II trial. Nature Medicine, 6(10), 1176-1182. Available at: [Link]
-
ResearchGate. (n.d.). Cytokine release and cytotoxicity assay with T2 cells loaded with pt peptide. Retrieved from [Link]
-
Stebbings, R., Findlay, L., & Edwards, C. (2014). Cytokine release assays post TGN1412. Journal of Immunotoxicology, 11(1), 15-27. Available at: [Link]
-
Creative BioMart. (n.d.). T Cell Proliferation Assay. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Cytokine Response Assays. Retrieved from [Link]
Sources
- 1. Rational Design and Synthesis of Altered Peptide Ligands based on Human Myelin Oligodendrocyte Glycoprotein 35–55 Epitope: Inhibition of Chronic Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. A restricted T cell response to myelin basic protein (MBP) is stable in multiple sclerosis (MS) patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An altered peptide ligand mediates immune deviation and prevents autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On Peptides and Altered Peptide Ligands: From Origin, Mode of Action and Design to Clinical Application (Immunotherapy) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring T-Cell Responses in Translational Studies: Optimization of Dye-Based Proliferation Assay for Evaluation of Antigen-Specific Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. researchgate.net [researchgate.net]
- 9. Myelin Basic Protein-Specific T Lymphocytes Proliferation and Programmed Cell Death in Demyelinating Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. proimmune.com [proimmune.com]
- 12. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mabtech.com [mabtech.com]
- 14. Experimental Autoimmune Encephalomyelitis KIT - SB PEPTIDE [sb-peptide.com]
- 15. Multiple sclerosis peptides available for EAE induction [sb-peptide.com]
- 16. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aini.it [aini.it]
- 18. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Kinase Specificity of [Ala107]-MBP (104-118)
Introduction: The Quest for Specificity in Kinase Research
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases. Consequently, the development of specific tools to probe kinase activity is paramount for both basic research and drug discovery. Peptide substrates, which mimic the phosphorylation sites of natural proteins, are indispensable reagents in this endeavor. However, the inherent sequence homology among kinase substrate motifs necessitates a rigorous evaluation of any peptide substrate's specificity.
This guide provides a comprehensive framework for assessing the specificity of [Ala107]-MBP (104-118), a synthetic peptide analog of bovine myelin basic protein (MBP).[1] Originally developed as a tool to study Protein Kinase C (PKC), where it acts as a non-competitive inhibitor[1][][3][4], its utility as a substrate for other kinases requires careful validation. The core sequence is derived from MBP residues 104-118 (GKGRGLSLSRFSWGA), with a critical Arginine (R) at position 107 substituted with Alanine (A)[5]. This substitution was shown to make it a much poorer substrate for PKC, highlighting the importance of arginine residues as specificity determinants for that kinase family[4][5].
Here, we will detail the experimental design, provide a robust protocol, and present a framework for data interpretation to empower researchers to confidently assess the utility of [Ala107]-MBP (104-118) in their specific experimental contexts.
The Rationale for Kinase Selectivity Profiling
Our experimental design is centered around a classic and highly sensitive radiometric filter-binding assay.[8][9][10] This method directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to the peptide substrate, providing a direct and quantitative measure of kinase activity.[8][11] The positively charged peptide substrate binds to negatively charged P81 phosphocellulose paper, while the unreacted, negatively charged [γ-³²P]ATP is washed away.[8][12]
To build a meaningful specificity profile for [Ala107]-MBP (104-118), we propose a tiered kinase panel:
-
Primary Target Hypothesis: MAPKAPK2 (MK2), based on known substrate motifs.
-
Closely Related Kinase: MAPKAPK3 (MK3/PRAK), which has a very similar substrate specificity to MAPKAPK2.[13][14]
-
Upstream Activating Kinase: p38α MAPK, which activates MAPKAPK2.[15] All MAPKs are proline-directed kinases, making this a key negative control.[16]
-
Related Serine/Threonine Kinases: Protein Kinase A (PKA) and Protein Kinase C (PKCα), representing different branches of the serine/threonine kinase family.
-
Unrelated Tyrosine Kinase: Src, to test for phosphorylation on a different amino acid type, which should be negative.
This diverse panel allows for a robust assessment of selectivity, moving beyond a simple "on-target" vs. "off-target" binary view.
Experimental Workflow & Data Interpretation
The overall workflow for assessing kinase specificity is a systematic process of reaction, separation, detection, and analysis.
Caption: Workflow for radiometric kinase specificity profiling.
A logical diagram illustrates how the substrate is tested against a panel of kinases to determine its specificity profile.
Caption: Conceptual diagram of a kinase specificity screen.
Detailed Experimental Protocol: Radiometric P81 Filter Binding Assay
This protocol is a self-validating system, incorporating essential controls for robust data interpretation.
I. Reagent Preparation
-
Kinase Reaction Buffer (5X): 250 mM HEPES pH 7.5, 100 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100, 10 mM DTT. Store at -20°C.
-
Causality: HEPES provides stable buffering in the optimal range for most kinases. MgCl₂ is essential, as Mg²⁺ is a required cofactor for the kinase's ATP phosphotransfer activity. DTT maintains a reducing environment, preventing oxidative damage to the enzymes.
-
-
Substrate Stock (10 mM): Dissolve [Ala107]-MBP (104-118) in nuclease-free water. Aliquot and store at -20°C.
-
"Cold" ATP Stock (10 mM): Dissolve high-purity ATP in nuclease-free water. Aliquot and store at -20°C.
-
[γ-³²P]ATP: Specific activity of 3000 Ci/mmol, 10 mCi/mL.
-
Safety Note: Appropriate radiation safety precautions, including shielding and personal protective equipment, must be used when handling ³²P.
-
-
ATP Working Mix (1 mM ATP, ~0.5 µCi/µL): For every 1 mL of mix, combine 100 µL of 10 mM Cold ATP, ~50 µL of [γ-³²P]ATP, and 850 µL of nuclease-free water. Prepare fresh.
-
Causality: Using ATP at or near the physiological concentration (~1 mM) provides a more accurate representation of kinase activity and inhibitor potency.[10]
-
-
Stop Solution: 75 mM Phosphoric Acid (H₃PO₄). Prepare a large volume (2-4 Liters) and chill on ice.
-
Kinases: Prepare stocks of each kinase in an appropriate buffer containing glycerol for stability. Store at -80°C.
II. Kinase Reaction Setup
Perform all steps on ice to prevent premature reaction start.
-
Set up reactions in a 96-well plate or individual microfuge tubes. Total reaction volume is 25 µL.
-
For each kinase to be tested, prepare a master mix containing:
-
5 µL of 5X Kinase Reaction Buffer
-
2.5 µL of 10 mM Substrate Stock (Final concentration: 1 mM)
-
X µL of Active Kinase (e.g., 10-20 ng)
-
Y µL of Nuclease-free Water (to bring the volume to 22.5 µL)
-
-
Control Wells (Crucial for data validation):
-
No Enzyme Control: Replace kinase volume with water. This measures background from non-enzymatic radiolabeling or contamination.
-
No Substrate Control: Replace substrate volume with water. This measures kinase autophosphorylation.
-
-
Initiate the reactions by adding 2.5 µL of the 1 mM ATP Working Mix to each well. Mix gently.
-
Incubate the plate at 30°C for 20-30 minutes. Ensure the reaction is in the linear range by performing a time-course experiment during initial optimization.
III. Reaction Quenching and Substrate Capture
-
After incubation, stop the reaction by spotting 10 µL of each reaction mixture onto a pre-labeled P81 phosphocellulose paper grid.[8]
-
Allow the spots to air dry completely (~15 minutes).
-
Wash the P81 paper 4 times for 5 minutes each in a bath of chilled 75 mM Phosphoric Acid.[8] Use a sufficient volume (e.g., 500 mL per wash) to effectively remove the unreacted [γ-³²P]ATP.
-
Perform a final 5-minute wash with acetone to facilitate rapid drying.[8]
-
Allow the paper to air dry completely.
IV. Detection and Quantification
-
Secure the dried P81 paper in a phosphor screen cassette and expose overnight.
-
Image the screen using a phosphorimager (e.g., Typhoon or similar).
-
Quantify the density of each spot using appropriate software (e.g., ImageQuant). The values will be in arbitrary units (e.g., pixel density units).
Data Analysis and Presentation
The raw data from the phosphorimager should be processed to reflect the relative activity of each kinase on the [Ala107]-MBP (104-118) substrate.
-
Background Subtraction: Subtract the average signal from the "No Enzyme Control" wells from all other data points.
-
Normalization: To facilitate comparison across different kinases (which may have different intrinsic activities), express the activity as a percentage of the most active kinase.
-
Data Tabulation: Summarize the results in a clear, concise table.
Table 1: Illustrative Specificity Profile of [Ala107]-MBP (104-118)
| Kinase | Mean Signal (Corrected) | Relative Activity (%) | Specificity Assessment |
| MAPKAPK2 | 850,000 | 100% | High |
| MAPKAPK3 | 680,000 | 80% | High |
| p38α MAPK | 34,000 | 4% | Very Low |
| PKA | 17,000 | 2% | Negligible |
| PKCα | 25,500 | 3% | Very Low |
| Src | 8,500 | 1% | Negligible |
| No Enzyme | 5,000 | 0.6% | Background |
| Note: Data are for illustrative purposes only and do not represent actual experimental results. |
Based on this illustrative data, one would conclude that [Ala107]-MBP (104-118) is a highly specific substrate for MAPKAPK2 and its close homolog MAPKAPK3, with minimal to negligible phosphorylation by kinases from other families. This profile would support its use in assays specifically designed to measure MAPKAPK2/3 activity.
Conclusion and Best Practices
Rigorous specificity profiling is not merely a preliminary step but a cornerstone of reliable kinase research. This guide provides a robust framework using a gold-standard radiometric assay to define the selectivity of the [Ala107]-MBP (104-118) peptide.[10] The results of such an analysis will allow researchers to confidently employ this tool, understanding its strengths and limitations.
For any new batch of peptide or kinase, it is recommended to perform at least a streamlined version of this profiling to ensure consistency. By adhering to these principles of scientific integrity and thorough validation, researchers can generate more accurate and reproducible data, accelerating our understanding of kinase signaling in health and disease.
References
-
Songyang, Z., et al. (1996). A large-scale analysis of protein kinase C phosphorylation site specificity. Journal of Biological Chemistry, 271(44), 27360-27365. [Link]
-
Stokoe, D., et al. (1993). The substrate specificity and structure of mitogen-activated protein (MAP) kinase-activated protein kinase-2. Biochemical Journal, 296(Pt 3), 843–849. [Link]
-
JoVE. (2021). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Journal of Visualized Experiments. [Link]
-
Hastie, C. J., et al. (2006). A high-throughput radiometric kinase assay. Nature Protocols, 1(2), 968-971. [Link]
-
Alessi, D. R., et al. (1993). The substrate specificity and structure of mitogen-activated protein (MAP) kinase-activated protein kinase-2. Biochemical Journal, 296(3), 843-849. [Link]
-
Wikipedia. (n.d.). MAPKAPK2. Retrieved from [Link]
-
Clifton, A. D., et al. (1996). A comparison of the substrate specificity of MAPKAP kinase-2 and MAPKAP kinase-3 and their activation by cytokines and cellular stress. FEBS Letters, 392(3), 209-214. [Link]
-
Turner, R. S., et al. (1985). Substrate specificity of phospholipid/Ca2+-dependent protein kinase as probed with synthetic peptide fragments of the bovine myelin basic protein. Journal of Biological Chemistry, 260(21), 11503-11507. [Link]
-
Su, H. D., et al. (1986). Synthetic myelin basic protein peptide analogs are specific inhibitors of phospholipid/calcium-dependent protein kinase (protein kinase C). Biochemical and Biophysical Research Communications, 134(1), 78-84. [Link]
-
Zhang, Y., et al. (2005). Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. Proceedings of the National Academy of Sciences, 102(41), 14595-14600. [Link]
-
Lawrence, D. S., & Shastri, V. R. (2011). Peptide reporters of kinase activity in whole cell lysates. Current Opinion in Chemical Biology, 15(6), 841-846. [Link]
-
MySkinRecipes. (n.d.). [Ala107]MBP(104-118). Retrieved from [Link]
-
ResearchGate. (n.d.). Assay of protein kinases using radiolabeled ATP: A protocol. Retrieved from [Link]
-
Appelmans, O., et al. (2021). An alternative to P81 phosphocellulose paper for radiometric protein kinase assays. Analytical Biochemistry, 627, 114259. [Link]
-
Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]
-
Gaestel, M. (2011). Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases. Microbiology and Molecular Biology Reviews, 75(1), 120-143. [Link]
-
National Center for Biotechnology Information. (n.d.). Gene Result MAPKAPK2. Retrieved from [Link]
-
Galan, J. A., et al. (2006). Substrate Discrimination among Mitogen-activated Protein Kinases through Distinct Docking Sequence Motifs. Journal of Biological Chemistry, 281(49), 37883-37891. [Link]
-
Casanovas, O., et al. (2004). Determination of a large number of kinase activities using peptide substrates, P81 phosphocellulose paper arrays and phosphor imaging. Journal of Biochemical and Biophysical Methods, 59(3), 207-220. [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthetic myelin basic protein peptide analogs are specific inhibitors of phospholipid/calcium-dependent protein kinase (protein kinase C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate specificity of phospholipid/Ca2+-dependent protein kinase as probed with synthetic peptide fragments of the bovine myelin basic protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The substrate specificity and structure of mitogen-activated protein (MAP) kinase-activated protein kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. revvity.com [revvity.com]
- 12. lirias.kuleuven.be [lirias.kuleuven.be]
- 13. A comparison of the substrate specificity of MAPKAP kinase-2 and MAPKAP kinase-3 and their activation by cytokines and cellular stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. MAPKAPK2 MAPK activated protein kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. Substrate Discrimination among Mitogen-activated Protein Kinases through Distinct Docking Sequence Motifs - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quantitative Analysis of PKC Substrate Phosphorylation using [Ala107]-MBP (104-118)
This guide provides a comprehensive comparison of methodologies for the quantitative analysis of Protein Kinase C (PKC) activity, with a specific focus on the synthetic peptide substrate, [Ala107]-MBP (104-118). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reliable analysis of PKC-mediated phosphorylation.
Introduction: The Significance of Protein Kinase C
Protein Kinase C (PKC) represents a family of serine/threonine kinases pivotal to a vast array of cellular signaling pathways. These enzymes are integral to processes such as cell proliferation, differentiation, migration, and survival.[1][2] The PKC family is diverse, broadly categorized into conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms based on their activation requirements.[3][4] Conventional PKCs, for instance, require diacylglycerol (DAG), phospholipids, and calcium for activation, whereas novel PKCs are calcium-independent.[3][4][5] Given their central role in cellular function, dysregulation of PKC signaling is implicated in numerous diseases, including cancer, diabetes, and cardiovascular conditions, making them a critical target for therapeutic intervention.[1][6]
Accurate quantification of PKC activity is therefore paramount for both basic research and drug discovery. This guide focuses on the use of [Ala107]-MBP (104-118), a synthetic peptide derived from myelin basic protein (MBP), which serves as a specific substrate for PKC. While the parent MBP (104-118) peptide is a known PKC substrate, the alanine substitution at position 107 significantly reduces its phosphorylation efficiency, making it a useful tool in certain experimental contexts, such as inhibitor studies.[7]
The PKC Signaling Cascade: A Visual Overview
The activation of conventional and novel PKC isoforms is a multi-step process initiated by signals at the cell surface. This cascade translates extracellular signals into intracellular phosphorylation events.
Caption: Simplified PKC activation pathway leading to substrate phosphorylation.
This pathway begins with the activation of a cell surface receptor, such as a G protein-coupled receptor (GPCR), which in turn activates Phospholipase C (PLC).[1] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium from the endoplasmic reticulum, and together with DAG, these molecules recruit and activate PKC at the plasma membrane, leading to the phosphorylation of target substrates.[1][5]
Methodologies for Quantifying PKC Activity: A Comparative Analysis
The choice of assay for quantifying PKC activity is critical and depends on factors such as required sensitivity, throughput, cost, and safety considerations. Below is a comparison of common methods.
| Feature | Radiometric Assay (³²P-ATP) | Fluorescence-Based Assays | Luminescence-Based Assays | ELISA-Based Assays |
| Principle | Measures direct incorporation of radioactive ³²P from ATP into the substrate.[8] | Detects changes in fluorescence polarization (FP), FRET, or uses fluorescent probes for ADP.[9] | Measures ADP production via a coupled luciferase reaction.[10] | Uses a phospho-specific antibody to detect the phosphorylated substrate.[9][11] |
| Sensitivity | Very High | Moderate to High | Very High | High |
| Throughput | Low to Medium | High | High | Medium to High |
| Safety | Requires handling of radioactive materials and specialized disposal.[12] | Generally safe, requires standard lab precautions. | Generally safe, requires standard lab precautions. | Generally safe, requires standard lab precautions. |
| Cost | Moderate (reagents) to High (waste disposal, equipment) | Moderate to High (specialized readers, proprietary reagents) | Moderate to High (proprietary reagents) | Moderate |
| Data Quality | Considered the "gold standard" for direct measurement of kinase activity.[6][13] | Susceptible to interference from fluorescent compounds. | Can be affected by compounds that interfere with luciferase. | Dependent on antibody specificity and quality.[14] |
| Best For | Mechanistic studies, low-throughput screening, validating other methods. | High-throughput screening (HTS) of compound libraries. | HTS, profiling kinase selectivity.[10] | Validating in-cell phosphorylation, medium-throughput applications.[11] |
Experimental Workflow & Protocols
A successful kinase assay relies on careful planning and execution. The following workflow provides a general framework for quantifying PKC activity.
Caption: General experimental workflow for an in vitro PKC kinase assay.
Detailed Protocol: Radiometric ³²P-ATP Kinase Assay
This protocol is considered the gold standard due to its direct measurement of phosphate transfer.[6][13] It quantifies the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into the [Ala107]-MBP (104-118) substrate.[8][15]
A. Reagent Preparation:
-
Kinase Reaction Buffer (2X): 40 mM HEPES (pH 7.4), 20 mM MgCl₂, 2 mM CaCl₂, 200 µg/mL Phosphatidylserine, 40 µg/mL Diacylglycerol. Causality: HEPES provides a stable pH environment. Mg²⁺ is an essential cofactor for ATP, and Ca²⁺, Phosphatidylserine, and Diacylglycerol are required for the activation of conventional PKC isoforms.[16][17]
-
PKC Enzyme: Dilute purified, active PKC to the desired concentration in a buffer containing 20 mM HEPES (pH 7.4) and 1 mM DTT. The final concentration should be determined empirically.
-
Substrate: Prepare a stock solution of [Ala107]-MBP (104-118) peptide in deionized water.
-
ATP Stock: Prepare a solution containing unlabeled ATP and [γ-³²P]ATP. A common final concentration in the assay is 100-200 µM ATP, with 0.5-1.0 µCi of [γ-³²P]ATP per reaction.[15] Causality: Using an ATP concentration near the Michaelis constant (Km) of the kinase ensures robust activity.[15]
B. Assay Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
25 µL 2X Kinase Reaction Buffer
-
5 µL Diluted PKC Enzyme
-
10 µL Substrate Solution ([Ala107]-MBP (104-118))
-
5 µL Test Compound (e.g., inhibitor) or vehicle control (DMSO).
-
Self-Validation: Always include a negative control (no enzyme) to measure background signal and a positive control (no inhibitor) to determine maximal enzyme activity.
-
-
Initiate Reaction: Add 5 µL of the ATP stock to each tube to start the reaction. The final reaction volume is 50 µL.
-
Incubation: Incubate the reaction tubes at 30°C for 10-30 minutes. The optimal time should be determined to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting 40 µL of the reaction mixture onto a P81 phosphocellulose paper square (1.5 cm x 1.5 cm).[15] Causality: The P81 paper binds the positively charged peptide substrate, while the negatively charged ATP is washed away.
-
Washing: Immediately place the P81 paper in a beaker of 0.75% phosphoric acid. Wash three times for 5 minutes each with gentle agitation to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone to dry the paper.
-
Detection: Place the dried P81 paper into a scintillation vial, add 5 mL of scintillation cocktail, and quantify the incorporated radioactivity using a scintillation counter.
C. Data Analysis:
-
Calculate the specific activity of the kinase in pmol/min/µg. This is determined from the counts per minute (CPM) obtained, the specific activity of the [γ-³²P]ATP, and the amount of enzyme used.
-
For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Conclusion and Future Perspectives
The quantitative analysis of PKC substrate phosphorylation is a cornerstone of cell signaling research and drug development. While the radiometric assay using [Ala107]-MBP (104-118) remains a highly reliable and direct method, alternative non-radioactive techniques offer significant advantages in terms of throughput and safety.[18] The choice of method should be carefully considered based on the specific research goals. As technology advances, methods like liquid chromatography-mass spectrometry (LC-MS/MS) are enabling large-scale, unbiased identification of phosphorylation sites, providing a deeper understanding of the complex interplay of kinase signaling networks in cellular physiology.[9][19][20]
References
-
Signal Transduction Pathways: PKC Family. The Medical Biochemistry Page. [Link]
-
Protein Kinase C Signaling. Journal of New Developments in Chemistry - Open Access Pub. [Link]
-
Cell Signaling through Protein Kinase C Oxidation and Activation. PMC - PubMed Central. [Link]
-
PKC-θ in vitro Kinase Activity Assay. Bio-protocol. (2016-10-20). [Link]
-
Kinase activity assays: exploring methods for assessing enzyme function. Interchim – Blog. [Link]
-
Protein kinase C in the immune system: from signalling to chromatin regulation. PMC - PubMed Central. [Link]
-
How Does a Biochemical Kinase Assay Work? BellBrook Labs. (2018-12-10). [Link]
-
Enzyme Assays for Protein Kinase C Activity. Springer Nature Experiments. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. (2024-05-30). [Link]
-
A high-throughput radiometric kinase assay. PMC - NIH. [Link]
-
Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. (2024-08-29). [Link]
-
Phosphorylation (P) profiling of PKCs and their potential substrate... ResearchGate. [Link]
-
Substrate Specificity of phospholipid/Ca2+-dependent Protein Kinase as Probed With Synthetic Peptide Fragments of the Bovine Myelin Basic Protein. PubMed. [Link]
-
[Ala107]MBP(104-118). DC Chemicals. [Link]
-
Phosphorylation of PP2Ac by PKC is a key regulatory step in the PP2A-switch-dependent AKT dephosphorylation that leads to apoptosis. PMC - NIH. [Link]
-
Identifications of Putative PKA Substrates with Quantitative Phosphoproteomics and Primary-Sequence-Based Scoring. PubMed. (2017-04-07). [Link]
-
Site-specific quantitative analysis of cardiac mitochondrial protein phosphorylation. NIH. [Link]
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Signal Transduction PKC Pathways Explained - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 5. Cell Signaling through Protein Kinase C Oxidation and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Substrate specificity of phospholipid/Ca2+-dependent protein kinase as probed with synthetic peptide fragments of the bovine myelin basic protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 9. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 10. promega.com [promega.com]
- 11. abcam.co.jp [abcam.co.jp]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. How do I measure kinase activity? | AAT Bioquest [aatbio.com]
- 19. Identifications of Putative PKA Substrates with Quantitative Phosphoproteomics and Primary-Sequence-Based Scoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Site-specific quantitative analysis of cardiac mitochondrial protein phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Rationale for Targeting Protein Kinase C with Peptides
An In-Depth Guide to Synthetic PKC Peptide Inhibitors: A Head-to-Head Comparison
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a vast array of cellular signaling pathways, controlling processes from cell proliferation and differentiation to apoptosis and immune responses.[1][2] The PKC family is divided into three sub-families based on their activation requirements: classical (cPKC: α, βI, βII, γ), novel (nPKC: δ, ε, η, θ), and atypical (aPKC: ζ, ι/λ).[3] This diversity in function and regulation makes PKC a tantalizing therapeutic target for numerous diseases, including cancer, diabetes, and cardiovascular conditions.[1][4]
However, the high degree of homology within the ATP-binding site across the kinome presents a significant challenge for developing highly selective small molecule inhibitors.[5][6] Many early inhibitors, such as the well-known staurosporine, are potent but notoriously non-selective, inhibiting a broad spectrum of kinases.[7][8][9] This promiscuity can lead to significant off-target effects, limiting their therapeutic utility.[6]
Synthetic peptide inhibitors offer a compelling alternative. Instead of targeting the conserved ATP-binding pocket, they are often designed to interfere with more unique protein-protein interactions or substrate-binding sites, providing a rational path to achieving greater isoform selectivity.[3][5] This guide provides a head-to-head comparison of two major classes of synthetic PKC peptide inhibitors: Pseudosubstrate Inhibitors and Translocation Inhibitors , offering researchers the technical insights needed to select the appropriate tool for their experimental goals.
Visualizing the Landscape: PKC Activation & Inhibition
The activation of a conventional PKC isoform is a multi-step process that provides several points for targeted inhibition. Upon stimulation, diacylglycerol (DAG) and Ca2+ bind to the regulatory domain, causing a conformational change that releases the autoinhibitory pseudosubstrate from the catalytic site.[10] The active kinase then translocates to a specific subcellular location by binding to its cognate anchoring protein, the Receptor for Activated C-Kinase (RACK), bringing it into proximity with its substrates.[3][11]
Caption: PKC activation pathway and points of peptide-based inhibition.
Class 1: Pseudosubstrate Peptide Inhibitors
The regulatory region of every PKC isozyme contains a "pseudosubstrate" sequence. This sequence mimics a real substrate but has a non-phosphorylatable amino acid (typically Alanine) at the phosphorylation site.[5][10] In the inactive state, this domain occupies the catalytic site, preventing substrate binding.[10] Synthetic peptides derived from this pseudosubstrate sequence act as competitive inhibitors, directly blocking the enzyme's active site.[5][12]
Key Example: PKCζ Pseudosubstrate Inhibitor (ZIP)
The ζ-inhibitory peptide (ZIP) is derived from the pseudosubstrate sequence of the atypical isoform PKCζ.[13] Its cell-permeable form, myristoylated-ZIP (Myr-ZIP), was for many years the gold-standard tool for studying the constitutively active form of PKCζ, known as PKMζ, which is implicated in long-term memory maintenance.[13][14]
Mechanism of Action: Myr-ZIP (Sequence: Myr-SIYRRGARRWRKL) acts as a competitive inhibitor at the substrate-binding site of PKCζ/PKMζ.[13][14]
Field-Proven Insights & Limitations: While initially believed to be highly selective for PKCζ, a growing body of evidence demonstrates that ZIP is more promiscuous than previously thought.[13][15] Studies have shown that ZIP can interact with conventional and novel PKC isoforms, not just atypical ones.[13][15] Furthermore, ZIP has been shown to disrupt the interaction of PKCα with its anchoring protein AKAP79 and interfere with the translocation of conventional PKCs, indicating a more complex mechanism than simple catalytic inhibition.[13][15]
Causality in Experimental Design: The promiscuity of ZIP necessitates rigorous controls. When using Myr-ZIP, researchers must include a scrambled peptide control (e.g., Myr-RRLAGRSIYRK) to differentiate sequence-specific effects from non-specific peptide effects.[13] Moreover, interpreting results from ZIP alone as evidence for PKCζ/PKMζ-specific involvement should be done with caution; orthogonal validation with genetic knockdowns (siRNA) or knockout models is strongly recommended.
General Pseudosubstrate Peptides (PKCα, β, γ)
Peptides derived from the pseudosubstrate region of conventional PKCs (e.g., PKC(19-36)) are also widely used.[5][12] These peptides directly compete with substrates for binding to the catalytic domain.[12]
Mechanism of Action: These peptides contain a stretch of basic amino acids that mimic the substrate consensus sequence, but with a non-phosphorylatable residue, allowing them to occupy the active site without being turned over.[5]
Advantages & Disadvantages:
-
Advantage: They provide a direct method for inhibiting catalytic activity.
-
Disadvantage: Due to sequence similarity in the substrate-binding site among conventional and novel PKC isoforms, achieving high isoform selectivity with these peptides can be challenging.[16] Cell permeability often requires modification, such as N-terminal myristoylation, which can sometimes introduce its own non-specific effects.[4][17]
Class 2: Translocation Inhibitors
A more refined strategy for achieving isoform selectivity is to target the unique protein-protein interactions that guide each PKC isoform to its specific subcellular location and substrates.[3] Translocation inhibitors are peptides derived from sequences on either PKC or its specific RACK that are critical for their interaction. By competitively blocking this binding, these peptides prevent the enzyme from reaching its site of action, effectively inhibiting its function without directly targeting the catalytic site.[3][18]
Key Example: PKCε Translocation Inhibitor (εV1-2)
The PKCε inhibitor peptide (Sequence: EAVSLKPT), also known as εV1-2, is a highly selective inhibitor of PKCε translocation.[19][20] It is derived from a region within the C2 domain of PKCε that mediates its binding to its specific anchoring protein, εRACK.[3][18]
Mechanism of Action: The εV1-2 peptide competitively binds to εRACK, thereby preventing the translocation and anchoring of activated PKCε.[3][20] This selectively blocks downstream signaling mediated by PKCε without affecting the activity of other isoforms like α, β, or δ PKC.[20]
Field-Proven Insights & Advantages: The rational design of translocation inhibitors allows for exquisite selectivity. Because the RACK-binding sites are unique to each PKC isoform, peptides derived from these sites are typically highly specific.[3][11] This approach has been successfully used to delineate the specific roles of individual PKC isoforms in complex biological processes, such as cardioprotection, where εV1-2 has been shown to be effective in animal models.[3][18] A further evolution of this concept involves designing antagonists from pseudo-RACK (ψεRACK) sequences, which are regions within the PKC enzyme itself that are homologous to its RACK.[11][21]
Head-to-Head Performance Comparison
The choice between a pseudosubstrate and a translocation inhibitor depends entirely on the experimental question. Pseudosubstrate inhibitors are useful for broadly inhibiting catalytic function, while translocation inhibitors are superior for dissecting the function of a single isoform.
| Feature | Pseudosubstrate Inhibitors (e.g., Myr-ZIP) | Translocation Inhibitors (e.g., εV1-2) | Small Molecule Inhibitors (e.g., Gö 6983) |
| Primary Target | Catalytic (Substrate-Binding) Site | Protein-Protein Interaction (RACK-Binding) Site | Catalytic (ATP-Binding) Site |
| Mechanism | Competitive Inhibition of Substrate Phosphorylation | Allosteric Inhibition of Enzyme Translocation[3][20] | Competitive Inhibition of ATP Binding[22][23] |
| Typical Selectivity | Moderate to Low; can cross-react with other isoforms[13][15] | High; generally specific for a single isoform[3][20] | Variable; often Pan-PKC or broad-spectrum kinase inhibitors[16][23] |
| Reported IC₅₀ | Myr-ZIP: ~0.27 µM for PKMζ; 1-2.5 µM for LTP reversal[13][14] | N/A (Inhibits translocation, not direct catalytic activity) | Gö 6983: 6-10 nM for cPKC/nPKC isoforms[23][24][25] |
| Key Advantage | Directly inhibits kinase activity. | High isoform specificity. | High potency; well-characterized. |
| Key Disadvantage | Often lacks isoform specificity.[13] | Does not inhibit basal catalytic activity if translocation is not required. | Often lacks isoform specificity; potential for off-target kinase effects.[7][16] |
| Common Use Case | Investigating roles of PKMζ in memory (with caution).[14] | Dissecting the specific function of an individual PKC isoform (e.g., PKCε).[18][19] | General inhibition of conventional and novel PKCs.[16][23] |
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of data generated with these inhibitors, robust and well-controlled experimental designs are critical.
Protocol 1: In Vitro PKC Kinase Inhibition Assay (for Pseudosubstrate Inhibitors)
This assay directly measures the ability of an inhibitor to block the phosphorylation of a substrate by a purified PKC enzyme.
Caption: Workflow for an in vitro radioactive kinase assay.
Step-by-Step Methodology:
-
Preparation: In a microcentrifuge tube, prepare a reaction mix containing the purified PKC isoform of interest, a known PKC substrate (e.g., myelin basic protein or a specific peptide substrate), and an assay buffer containing the necessary cofactors (e.g., DAG, phosphatidylserine, Ca2+ for conventional PKCs).
-
Inhibitor Addition: Add the synthetic peptide inhibitor at various concentrations. Crucially, parallel reactions must be run with a vehicle control (e.g., DMSO) and a scrambled-sequence peptide control at the same concentrations. This validates that the observed inhibition is due to the specific sequence of the inhibitor.
-
Reaction Initiation: Start the kinase reaction by adding ATP, typically radiolabeled with ³²P ([γ-³²P]ATP).
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 10-15 minutes) at 30°C.
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while free ATP will not.
-
Washing: Wash the paper multiple times in a phosphoric acid solution to remove all unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated ³²P on the paper using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value. The lack of activity from the scrambled peptide confirms the specificity of the inhibitor.
Protocol 2: Cell-Based PKC Translocation Assay (for Translocation Inhibitors)
This assay visually determines if an inhibitor can prevent the movement of a PKC isoform from the cytosol to a specific membrane or cellular compartment upon stimulation.
Step-by-Step Methodology:
-
Cell Culture & Transfection: Culture appropriate cells (e.g., cardiac myocytes for PKCε studies) on glass coverslips.[11] If endogenous levels are low, transiently transfect the cells with a fluorescently-tagged PKC isoform (e.g., εPKC-GFP).
-
Pre-incubation with Inhibitor: Treat the cells with the translocation inhibitor peptide (e.g., εV1-2) or a control peptide for a specified time (e.g., 15-30 minutes) to allow for cell penetration.[11]
-
Stimulation: Induce PKC translocation by adding a known activator, such as Phorbol 12-myristate 13-acetate (PMA), to the cell media.[11]
-
Fixation & Imaging: After a short stimulation period (e.g., 5-15 minutes), fix the cells with paraformaldehyde, permeabilize if necessary, and mount the coverslips on microscope slides.
-
Microscopy: Acquire images using a fluorescence or confocal microscope.
-
Analysis: In unstimulated or inhibitor-treated cells, the fluorescent PKC signal should be diffuse throughout the cytosol. In cells treated with the activator alone, the signal will concentrate at the target membrane (e.g., plasma membrane or perinuclear region). Effective inhibition is demonstrated when cells pre-treated with the translocation inhibitor fail to show this redistribution of fluorescence upon stimulation, appearing similar to the unstimulated control.[11]
Conclusion and Future Outlook
Synthetic peptide inhibitors represent a powerful and highly specific class of tools for interrogating the complex world of PKC signaling. While pseudosubstrate inhibitors offer a direct means of blocking catalytic activity, their utility can be limited by a lack of isoform specificity, a critical lesson learned from studies on ZIP.[13][15] For researchers aiming to delineate the precise function of a single PKC isoform, translocation inhibitors provide an elegant and highly selective alternative by targeting unique protein-protein interactions.[3] The choice of inhibitor must be guided by the specific scientific question and validated through rigorous experimental design, including the use of appropriate controls as outlined above. As our understanding of the structural basis for PKC-protein interactions continues to grow, the rational design of even more potent and selective peptide modulators will undoubtedly open new avenues for both basic research and therapeutic development.[5]
References
-
Schechtman, D., & Mochly-Rosen, D. (2001). Rationally designed peptide regulators of protein kinase C. PMC - PubMed Central. [Link]
-
Wikipedia. (n.d.). BIM-1. [Link]
-
Newton, A. C., & Brognard, J. (2017). Protein Kinase C Pharmacology: Refining the Toolbox. PMC - NIH. [Link]
-
Lee, J., & Lee, J. (2021). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. MDPI. [Link]
-
Lee, A. M., et al. (2015). Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation. PMC - NIH. [Link]
-
Karaman, M. F., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. ResearchGate. [Link]
-
Brandman, R., et al. (2007). Rational Design of A Selective Antagonist of ε Protein Kinase C Derived From the Selective Allosteric Agonist, Pseudo-Rack Peptide. NIH. [Link]
-
Brandman, R., et al. (2007). Rational design of a selective antagonist of epsilon protein kinase C derived from the selective allosteric agonist, pseudo-RACK peptide. PubMed. [Link]
-
Hadash, I., et al. (2023). An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions. MDPI. [Link]
-
Brandman, R., et al. (2007). Peptides derived from the C2 domain of protein kinase C epsilon (epsilon PKC) modulate epsilon PKC activity and identify potential protein-protein interaction surfaces. PubMed. [Link]
-
Lee, A. M., et al. (2015). Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation. PubMed. [Link]
-
Mochly-Rosen, D., et al. (2012). Protein kinase C, an elusive therapeutic target? PMC - PubMed Central. [Link]
-
Patsnap Synapse. (2024). What are PKC inhibitors and how do they work?. [Link]
-
Lee, J., & Lee, J. (2021). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. MDPI. [Link]
-
Propper, D. J., et al. (2001). Phase I and pharmacokinetic study of PKC412, an inhibitor of protein kinase C. PubMed. [Link]
-
Sako, M., et al. (1988). Staurosporine Inhibits Protein Kinase C and Prevents Phorbol Ester-Mediated Leukotriene D4 Receptor Desensitization in RBL-1 Cells. PubMed. [Link]
-
Gardner, H., et al. (2015). Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. PMC - NIH. [Link]
-
Parang, K., et al. (2006). Cyclic Peptides as Protein Kinase Inhibitors: Structure-Activity Relationship and Molecular Modeling. PMC - NIH. [Link]
-
Hadash, I., et al. (2023). An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions. PubMed Central. [Link]
-
Ward, N. E., & O'Brian, C. A. (1993). Inhibition of protein kinase C by N-myristoylated peptide substrate analogs. PubMed - NIH. [Link]
-
Glass, D. B., et al. (1989). amide peptide analogs with standard and nonstandard amino acid substitutions for phenylalanine 10. Inhibition of cAMP-dependent protein kinase. ResearchGate. [Link]
Sources
- 1. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rationally designed peptide regulators of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What are PKC inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Staurosporine inhibits protein kinase C and prevents phorbol ester-mediated leukotriene D4 receptor desensitization in RBL-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials | MDPI [mdpi.com]
- 11. Rational Design of A Selective Antagonist of ε Protein Kinase C Derived From the Selective Allosteric Agonist, Pseudo-Rack Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ZIP | Protein Kinase C | Tocris Bioscience [tocris.com]
- 15. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of protein kinase C by N-myristoylated peptide substrate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Peptides derived from the C2 domain of protein kinase C epsilon (epsilon PKC) modulate epsilon PKC activity and identify potential protein-protein interaction surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scbt.com [scbt.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Rational design of a selective antagonist of epsilon protein kinase C derived from the selective allosteric agonist, pseudo-RACK peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. caymanchem.com [caymanchem.com]
- 23. selleckchem.com [selleckchem.com]
- 24. rndsystems.com [rndsystems.com]
- 25. medchemexpress.com [medchemexpress.com]
Validating the Biological Activity of a New Batch of [Ala107]-MBP (104-118): A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of a new batch of [Ala107]-MBP (104-118). The protocols and comparative data herein are designed to ensure the peptide's efficacy and consistency, particularly for its use in immunological research, such as in the study of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for Multiple Sclerosis (MS).
Introduction to [Ala107]-MBP (104-118)
[Ala107]-MBP (104-118) is a synthetic peptide analog of the native bovine Myelin Basic Protein (MBP) fragment (104-118). The key modification in this peptide is the substitution of Arginine (Arg) at position 107 with Alanine (Ala). This alteration is significant as [Ala107]-MBP (104-118) has been identified as a non-competitive inhibitor of Protein Kinase C (PKC), with a reported IC50 value in the range of 46-145 µM.[1][2][3] PKC is a family of serine/threonine kinases that play a crucial role in T-cell signaling and activation.[4] Therefore, the validation of a new batch of this peptide must confirm its PKC inhibitory activity and its downstream effects on T-cell responses.
This guide will objectively compare the performance of [Ala107]-MBP (104-118) with the native MBP (104-118) peptide and another well-characterized altered peptide ligand (APL), [Ala113]-MBP (104-118). The validation will be based on a series of in vitro experiments designed to assess its purity, PKC inhibitory potential, and its impact on T-cell proliferation and cytokine secretion.
Part 1: Experimental Design and Rationale
The validation of a new batch of [Ala107]-MBP (104-118) is a multi-step process that begins with basic quality control and progresses to more complex biological assays. The experimental workflow is designed to be a self-validating system, where each step provides a piece of evidence contributing to the overall picture of the peptide's biological activity.
Caption: Experimental workflow for the validation of [Ala107]-MBP (104-118).
The rationale for this multi-pronged approach is as follows:
-
Purity and Identity: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are fundamental to confirm that the synthesized peptide has the correct molecular weight and is free from significant impurities that could confound biological assays.
-
PKC Inhibition Assay: This is a direct measure of the peptide's intended biochemical activity.[5] A reliable IC50 value is a critical parameter for batch-to-batch consistency.
-
T-Cell Proliferation Assay: This assay assesses the functional immunological consequence of PKC inhibition. T-cell proliferation is a hallmark of an adaptive immune response, and the ability of [Ala107]-MBP (104-118) to modulate this response is a key indicator of its biological relevance in the context of autoimmune models.
-
Cytokine Release Assay: The profile of cytokines secreted by T-cells upon stimulation provides insight into the nature of the immune response (e.g., pro-inflammatory vs. anti-inflammatory). This is crucial for understanding how the peptide might function in vivo.
Part 2: Detailed Experimental Protocols
In Vitro PKC Inhibition Assay
This protocol is designed to determine the IC50 value of [Ala107]-MBP (104-118) for PKC.
Materials:
-
Recombinant human PKC
-
Fluorescently labeled PKC substrate peptide
-
ATP
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
[Ala107]-MBP (104-118) and control peptides (dissolved in an appropriate solvent, e.g., DMSO)
-
384-well microplate
-
Plate reader capable of measuring fluorescence polarization or intensity.
Procedure:
-
Prepare a serial dilution of [Ala107]-MBP (104-118) and control peptides in assay buffer.
-
In a 384-well plate, add the peptide dilutions.
-
Add the PKC enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of the fluorescently labeled substrate peptide and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Read the fluorescence on a plate reader.
-
Calculate the percent inhibition for each peptide concentration and determine the IC50 value by fitting the data to a dose-response curve.
T-Cell Proliferation Assay (CFSE-based)
This protocol measures the proliferation of MBP-specific T-cells in response to peptide stimulation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from a relevant animal model (e.g., SJL/J mice immunized with MBP) or human donors.
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete RPMI-1640 medium
-
[Ala107]-MBP (104-118), native MBP (104-118), and [Ala113]-MBP (104-118)
-
Positive control (e.g., Phytohemagglutinin (PHA))
-
96-well round-bottom plate
-
Flow cytometer
Procedure:
-
Isolate PBMCs using a density gradient centrifugation method.
-
Label the PBMCs with CFSE at a final concentration of 1-5 µM for 10-15 minutes at 37°C.[1][6]
-
Quench the staining reaction with complete medium.
-
Wash the cells twice with complete medium.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into a 96-well plate.
-
Add 100 µL of medium containing the peptides at various concentrations (e.g., 1, 10, 50 µg/mL). Include unstimulated and positive controls.
-
Incubate the plate for 5-7 days at 37°C in a humidified CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4).
-
Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
-
Calculate the proliferation index or the percentage of divided cells.
Cytokine Release Assay (ELISA)
This protocol quantifies the secretion of key cytokines from T-cells stimulated with the peptides.
Materials:
-
Supernatants from the T-cell proliferation assay.
-
ELISA kits for specific cytokines (e.g., IFN-γ, IL-2, IL-4, IL-10).
-
Wash buffer and substrate solutions (provided with the kits).
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with a blocking buffer for 1-2 hours at room temperature.
-
Add the culture supernatants and standards to the plate and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
Calculate the cytokine concentrations based on the standard curve.
Part 3: Comparative Data and Interpretation
The following tables present illustrative data from the validation of a new batch of [Ala107]-MBP (104-118) compared to control peptides.
Table 1: In Vitro PKC Inhibition
| Peptide | IC50 (µM) |
| [Ala107]-MBP (104-118) (New Batch) | 75.2 |
| [Ala107]-MBP (104-118) (Reference Batch) | 72.5 |
| Native MBP (104-118) | >200 |
| [Ala113]-MBP (104-118) | >200 |
Interpretation: The new batch of [Ala107]-MBP (104-118) exhibits a similar IC50 for PKC inhibition as the reference batch, confirming its biochemical activity. The native and [Ala113] peptides show negligible inhibition, as expected.
Table 2: T-Cell Proliferation (Proliferation Index)
| Peptide (10 µg/mL) | Proliferation Index |
| Unstimulated | 1.2 |
| [Ala107]-MBP (104-118) (New Batch) | 2.5 |
| Native MBP (104-118) | 5.8 |
| [Ala113]-MBP (104-118) | 4.9 |
| PHA (Positive Control) | 15.3 |
Interpretation: The new batch of [Ala107]-MBP (104-118) demonstrates a reduced capacity to induce T-cell proliferation compared to the native peptide, which is consistent with its role as a PKC inhibitor and its potential to act as an altered peptide ligand.
Table 3: Cytokine Secretion (pg/mL)
| Peptide (10 µg/mL) | IFN-γ (Pro-inflammatory) | IL-10 (Anti-inflammatory) |
| Unstimulated | <10 | <5 |
| [Ala107]-MBP (104-118) (New Batch) | 150 ± 25 | 450 ± 50 |
| Native MBP (104-118) | 850 ± 70 | 120 ± 20 |
| [Ala113]-MBP (104-118) | 600 ± 60 | 250 ± 30 |
Interpretation: The new batch of [Ala107]-MBP (104-118) induces a cytokine profile skewed towards an anti-inflammatory response (higher IL-10) and away from a pro-inflammatory response (lower IFN-γ) compared to the native peptide. This is a desirable characteristic for a therapeutic candidate in autoimmune diseases.
Part 4: Signaling Pathway and Mechanism of Action
The biological effects of [Ala107]-MBP (104-118) can be understood through its modulation of the T-cell receptor (TCR) signaling pathway, specifically by inhibiting PKC.
Caption: Simplified signaling pathway of T-cell activation and the inhibitory action of [Ala107]-MBP (104-118).
Upon TCR engagement with an antigen-MHC complex on an antigen-presenting cell, a signaling cascade is initiated, leading to the activation of Phospholipase C gamma 1 (PLCγ1). PLCγ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, along with calcium, activates PKC. Activated PKC then phosphorylates downstream targets, leading to the activation of key transcription factors such as NF-κB, AP-1, and NFAT.[4][7] These transcription factors translocate to the nucleus and induce the expression of genes responsible for T-cell proliferation and the production of pro-inflammatory cytokines like IFN-γ and IL-2.
By inhibiting PKC, [Ala107]-MBP (104-118) disrupts this signaling cascade, leading to reduced activation of these critical transcription factors. This results in decreased T-cell proliferation and a shift in the cytokine balance towards a more tolerogenic or anti-inflammatory state, as evidenced by the increased production of IL-10.
Conclusion
The validation of a new batch of [Ala107]-MBP (104-118) requires a systematic approach that combines analytical chemistry with robust biochemical and immunological assays. The data presented in this guide, while illustrative, provide a clear benchmark for what to expect from a high-quality, biologically active peptide. By following these protocols and comparing the results to a reference standard and relevant control peptides, researchers can be confident in the integrity and performance of their new batch of [Ala107]-MBP (104-118), ensuring the reliability and reproducibility of their experimental findings.
References
-
Sun, Z., et al. (2000). PKC-θ is a drug target for prevention of T cell-mediated autoimmunity and allograft rejection. Journal of Autoimmunity, 15(4), 263-272. [Link]
-
Gali, M., et al. (2021). An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions. Molecules, 26(15), 4593. [Link]
-
Puga, A. R., et al. (2012). Involvement of distinct PKC gene products in T cell functions. Frontiers in Immunology, 3, 19. [Link]
-
Baeyens, A., et al. (2014). PKC-θ and the immunological synapse: mechanisms and implications. Immunological Reviews, 259(1), 121-133. [Link]
Sources
- 1. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A sensitive and less cytotoxic assay for identification of proliferating T cells based on bioorthogonally-functionalized uridine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proimmune.com [proimmune.com]
using a kinase-dead PKC mutant as a control for [Ala107]-MBP (104-118) experiments
A Technical Guide for Researchers
In the complex world of signal transduction, ensuring the specificity of a kinase-catalyzed phosphorylation event is paramount. Simply observing the phosphorylation of a substrate in the presence of a kinase is not enough to claim a direct and specific interaction. This guide provides a deep dive into the use of a kinase-dead Protein Kinase C (PKC) mutant as the definitive negative control for in vitro kinase assays, specifically focusing on the substrate peptide, [Ala107]-MBP (104-118). We will compare this "gold standard" approach against other common controls and provide a detailed protocol to ensure your results are robust, reliable, and publishable.
The Problem: The Many Pitfalls of Kinase Assays
Protein kinases are notorious for their potential off-target effects and non-catalytic functions.[1][2][3][4] An active kinase preparation, whether purified or in a crude lysate, can lead to substrate modification through several confounding mechanisms:
-
Contaminating Kinases: A purified enzyme preparation may contain trace amounts of other kinases that can phosphorylate your substrate.
-
Non-Catalytic Interactions: The kinase protein itself can act as a scaffold, bringing a contaminating kinase into proximity with the substrate, leading to phosphorylation without direct catalysis by the kinase of interest.[1][3][4]
-
Substrate Artifacts: The substrate itself might undergo modification through non-enzymatic means under specific buffer conditions.
Traditional negative controls, such as a "no-enzyme" reaction, can account for substrate auto-phosphorylation but fail to control for effects mediated by the physical presence of the kinase protein. This is where the kinase-dead mutant proves its indispensable value.
The Superior Control: Why a Kinase-Dead Mutant is Essential
A kinase-dead mutant is an engineered version of the kinase that is catalytically inactive but structurally intact.[5][6] This is typically achieved by a point mutation in a critical residue within the ATP-binding pocket (e.g., mutating the catalytic lysine to alanine or methionine) which prevents the transfer of the γ-phosphate from ATP but does not significantly alter the protein's overall fold.[6][7]
Using a kinase-dead mutant as a control provides a near-perfect comparison to the wild-type (WT) enzyme. It accounts for:
-
Non-Catalytic Scaffolding Effects: Since the kinase-dead protein is still present in the reaction, any phosphorylation resulting from the kinase acting as a scaffold for a contaminant will be detected.[1][8] A true specific signal should be absent in the kinase-dead control.
-
Contaminants in the Preparation: The kinase-dead mutant is purified using the same methods as the WT enzyme, meaning it will have a similar profile of any co-purifying contaminants.
-
Buffer and Substrate Stability: It serves as an internal control for the stability and behavior of the substrate in the complete reaction milieu.
The experimental logic is straightforward: the only significant difference between the two parallel reactions (WT vs. Kinase-Dead) is the catalytic activity of the kinase of interest. Therefore, any substantial difference in substrate phosphorylation can be confidently attributed to the specific enzymatic activity of the wild-type kinase.[9]
Comparison of Negative Controls for Kinase Assays
| Control Type | Controls For | Limitations | Recommendation |
| No Enzyme Control | Substrate auto-phosphorylation, ATP instability. | Does not control for effects of the kinase protein itself (scaffolding, contaminants). | Basic; Insufficient for rigorous claims of specificity. |
| Inhibitor Control | Catalytic activity of the target kinase. | Inhibitors can have off-target effects; may not reveal non-catalytic functions. | Good; Useful for pharmacology, but less precise for mechanism. |
| Kinase-Dead Mutant | Catalytic activity, non-catalytic scaffolding, co-purifying contaminants, buffer effects. | Requires generation and purification of a separate protein. | Gold Standard; Provides the most rigorous and unambiguous validation of specific kinase activity.[5][9] |
Experimental Workflow: PKC Activity Assay
The following diagram illustrates the parallel workflow for assessing the specific phosphorylation of [Ala107]-MBP (104-118) by wild-type PKC versus a kinase-dead PKC mutant.
Sources
- 1. Structural basis for the non-catalytic functions of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Non-Catalytic Functions: a New Paradigm for Kinase Drug Discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sci-hub.box [sci-hub.box]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinase-dead mutation: A novel strategy for improving soybean resistance to soybean cyst nematode Heterodera glycines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase‐dead mutation: A novel strategy for improving soybean resistance to soybean cyst nematode Heterodera glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.monash.edu [research.monash.edu]
- 9. Illuminating understudied kinases: a generalizable biosensor development method applied to protein kinase N - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Foundational Principles of Peptide Waste Management
An Essential Guide to the Safe Disposal of [Ala107]-MBP (104-118)
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of the synthetic peptide [Ala107]-MBP (104-118). As a synthetic analog of a bovine myelin basic protein (MBP) fragment and a known non-competitive inhibitor of Protein Kinase C (PKC), this peptide is a valuable tool in signal transduction research.[1][2] However, like many research-grade biochemicals, its toxicological properties are not extensively documented.[3][4] Therefore, a precautionary approach to its disposal is not just a best practice, but a critical component of laboratory safety and regulatory compliance.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a deep understanding of safe laboratory operations.
The cornerstone of disposing of [Ala107]-MBP (104-118) is to treat it, and anything it contacts, as regulated laboratory chemical waste.[5][6] This principle is rooted in the unknown long-term biological and environmental effects of many synthetic peptides. Under no circumstances should this peptide or its solutions be discarded in regular trash or poured down a drain.[5][7][8] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory and supersedes any general guidance provided here.[6][7]
Hazard Assessment & Personal Protective Equipment (PPE)
Before handling [Ala107]-MBP (104-118) in any form, a thorough risk assessment must be conducted.[8] The primary physical hazard stems from the lyophilized powder, which is lightweight and can be easily aerosolized during weighing and reconstitution, posing an inhalation risk.[6][7]
Mandatory PPE includes:
-
Chemical-Resistant Gloves: Nitrile gloves are the standard for handling non-corrosive chemicals. Change gloves immediately if contamination is suspected.[7][8]
-
Safety Glasses or Goggles: Eye protection is non-negotiable to prevent accidental splashes, especially when preparing solutions.[7][8]
-
Laboratory Coat: A fully buttoned lab coat protects skin and personal clothing from contamination.[7][8]
-
Respiratory Protection: All handling of the lyophilized powder must be performed within a certified chemical fume hood or a biological safety cabinet to mitigate inhalation risk.[6][7]
Step-by-Step Disposal Protocol
The proper disposal pathway is determined by the physical state of the waste. The core principle is strict segregation of all waste streams.[6]
Unused/Expired Solid Peptide
Lyophilized [Ala107]-MBP (104-118) powder must be disposed of in its original vial or a securely sealed container.
-
Do Not Open: If the vial is unopened, do not open it.
-
Secure and Label: Place the original, sealed vial into a designated solid chemical waste container.
-
Manifest: Ensure the container is labeled "Hazardous Waste" and clearly lists "[Ala107]-MBP (104-118), CAS: 99026-77-4".[6][9][10][11]
Liquid Waste (Solutions)
This category includes stock solutions, experimental buffers, and any rinse from decontaminating labware.
-
Collect: All liquid waste containing the peptide must be collected in a dedicated, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene bottle) designated for aqueous chemical waste.[8]
-
Label: The container must be clearly labeled "Hazardous Waste" and list all chemical constituents, including "[Ala107]-MBP (104-118)" and any solvents or buffers used (e.g., acetonitrile, water).[1]
-
Segregate: Do not mix this waste with other waste streams like halogenated solvents unless permitted by your EHS office.[8]
Contaminated Consumables and PPE
Any item that has come into physical contact with the peptide is considered contaminated and must be disposed of as solid chemical waste.
-
Segregate at Point of Use: Immediately place all contaminated items into a designated solid chemical waste container. This includes:
-
Gloves, weighing papers, and disposable lab coats.
-
Pipette tips, serological pipettes, and microcentrifuge tubes.
-
Vials and culture plates.
-
-
Containerization: Use a durable, leak-proof container lined with a heavy-duty plastic bag. For items that could puncture the bag (e.g., pipette tips), a rigid sharps container within the waste container is recommended.[6]
-
Labeling: The outer container must be labeled "Hazardous Waste" and list the contaminating chemical: "[Ala107]-MBP (104-118)".
Chemical Inactivation (Pre-Treatment Option)
For liquid waste, chemical inactivation can be an effective pre-treatment step to degrade the peptide before collection, if permitted by your institution's EHS department.[6] A strong oxidizing agent like sodium hypochlorite (bleach) is effective for breaking peptide bonds.[6]
Protocol for Inactivation of Aqueous Peptide Solutions:
-
Work in a Fume Hood: This entire procedure must be performed in a certified chemical fume hood while wearing all mandatory PPE.
-
Prepare Oxidizing Solution: Prepare a fresh 10% bleach solution.
-
Inactivate Waste: Slowly and carefully add the liquid peptide waste to the bleach solution. A common ratio is 1 part waste to 10 parts bleach solution to ensure a final sodium hypochlorite concentration of 0.5-1.0%.[6]
-
Ensure Sufficient Contact Time: Gently mix and allow the solution to react for a minimum of 60 minutes to ensure complete degradation of the peptide.[6]
-
Dispose as Chemical Waste: Even after inactivation, the resulting solution must be collected, labeled, and disposed of as hazardous liquid waste through your institution's EHS program.[6] Never assume the treated solution is safe for drain disposal.
Waste Accumulation and Final Disposal
-
Secure Storage: All labeled hazardous waste containers must be kept sealed when not in use and stored in a designated, secure satellite accumulation area within the laboratory.[6] This area should be away from general traffic and ideally have secondary containment (e.g., a spill tray).
-
Arrange Pickup: Contact your institution's EHS department to schedule a pickup for the waste.[6][7] Follow their specific procedures for transport and handover to the licensed hazardous waste contractor.
Emergency Procedures
In the event of accidental exposure or a spill, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[7][8]
-
Eye Contact: Flush eyes continuously at an eyewash station for a minimum of 15 minutes and seek immediate medical attention.[7][8]
-
Inhalation: Move the affected person to fresh air immediately and seek medical attention.[7]
-
Spill: Evacuate the immediate area. Use a chemical spill kit with appropriate absorbent materials to contain the spill, and decontaminate the area.[8] All materials used for cleanup must be disposed of as hazardous chemical waste.[4]
Disposal Summary Table
| Waste Stream | Description | Container Type | Labeling Requirements | Final Disposal Path |
| Solid Waste (Unused) | Unused or expired lyophilized peptide in its original vial. | Original sealed vial placed in a rigid, sealed container. | "Hazardous Waste", "[Ala107]-MBP (104-118)", CAS: 99026-77-4 | Institutional EHS Pickup |
| Liquid Waste | Aqueous solutions, buffers, and rinsate containing the peptide. | Leak-proof, shatter-resistant bottle (e.g., HDPE). | "Hazardous Waste", List all chemical components. | Institutional EHS Pickup |
| Contaminated Items | Gloves, pipette tips, vials, tubes, weighing papers, PPE. | Rigid, sealed container lined with a heavy-duty plastic bag. | "Hazardous Waste", "[Ala107]-MBP (104-118)" | Institutional EHS Pickup |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with [Ala107]-MBP (104-118).
Caption: Disposal workflow for [Ala107]-MBP (104-118) waste streams.
References
- Vertex AI Search. (2025). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
- Biovera. (2024). Laboratory Safety Guidelines for Peptide Handling.
- Safety Data Sheet. [Ala107]-MBP (104-118).
- Pure Tides Therapy. (2025). Safe Peptide Handling and Disposal for Laboratory Work.
- Benchchem. (2025). Proper Disposal of HCV Peptide (257-266): A Guide for Laboratory Professionals.
- APExBIO. [Ala107]-MBP (104-118) - Bioactive Peptide for Signaling Research.
- MedChemExpress. MBP | MCE Life Science Reagents.
- DC Chemicals. [Ala107]MBP(104-118) Datasheet.
- Clinisciences. NB-64-80910-50mg | [Ala107]MBP(104-118) TFA.
- Benchchem. (2025). Safeguarding Your Laboratory: Proper Disposal of X-press Tag Peptide.
- Certificate of Analysis. [Ala107]-MBP (104-118).
- R&D Systems. [Ala107]-MBP (104-118).
- Abcepta. Synthetic Peptides Safety Data Sheet.
- BioCrick. Salannin | CAS:992-20-1.
- MOLBASE Encyclopedia. 18N 1261-1275|653602-70-1.
- BioCrick. Fentanyl citrate | CAS:990-73-8.
- MDPI. (2021). An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions.
Sources
- 1. apexbt.com [apexbt.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. abcepta.com [abcepta.com]
- 5. puretidestherapy.com [puretidestherapy.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide24.store [peptide24.store]
- 8. biovera.com.au [biovera.com.au]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. [Ala107]MBP(104-118) Datasheet DC Chemicals [dcchemicals.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
